molecular formula C8H7FO3 B1451786 3-Fluoro-5-hydroxy-4-methylbenzoic acid CAS No. 887267-08-5

3-Fluoro-5-hydroxy-4-methylbenzoic acid

Cat. No.: B1451786
CAS No.: 887267-08-5
M. Wt: 170.14 g/mol
InChI Key: CSCBQQVCMNHQEI-UHFFFAOYSA-N
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Description

3-Fluoro-5-hydroxy-4-methylbenzoic acid (CAS 887267-08-5) is a fluorinated and methyl-substituted benzoic acid derivative with the molecular formula C8H7FO3 and an average molecular weight of 170.14 g/mol . This compound serves as a valuable chemical intermediate in organic synthesis and the development of more complex molecules, particularly in pharmaceutical research . Its structure, featuring a carboxylic acid group, a hydroxy group, and a fluorine atom on a methyl-substituted benzene ring, makes it a versatile building block for constructing heterocyclic systems and other benzofused structures explored in medicinal chemistry . The physical properties of this compound include a boiling point of 356.9°C at 760 mmHg and a density of 1.407 g/cm³ . This product is intended for research and development purposes only and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions; based on similar fluorinated benzoic acids, potential hazard statements may include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Properties

IUPAC Name

3-fluoro-5-hydroxy-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3,10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSCBQQVCMNHQEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1F)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80654424
Record name 3-Fluoro-5-hydroxy-4-methylbenzoic acid
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Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887267-08-5
Record name 3-Fluoro-5-hydroxy-4-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887267-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-5-hydroxy-4-methylbenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-5-hydroxy-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-5-hydroxy-4-methylbenzoic acid (CAS No. 887267-08-5), a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and drug discovery. While specific literature on this exact molecule is sparse, this document synthesizes information from closely related analogs to present its core chemical properties, a robust proposed synthesis protocol, state-of-the-art analytical characterization methods, and its potential applications. The strategic placement of fluoro, hydroxyl, and methyl groups on the benzoic acid scaffold presents a unique combination of electronic and steric properties, making it a valuable building block for developing novel therapeutic agents with potentially enhanced metabolic stability, binding affinity, and pharmacokinetic profiles. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, analysis, and application of this and similar fluorinated scaffolds.

Introduction: The Strategic Role of Fluorinated Scaffolds

In modern drug discovery, the incorporation of fluorine into small molecules is a cornerstone strategy for optimizing pharmacological properties.[1][2][3] The unique characteristics of the fluorine atom—its small van der Waals radius (1.47 Å), high electronegativity (3.98 on the Pauling scale), and the strength of the C-F bond—allow for subtle yet profound modulation of a molecule's physicochemical and biological behavior.[1][4]

Key benefits of strategic fluorination include:

  • Metabolic Stability: The C-F bond is exceptionally strong (~116 kcal/mol), making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block common sites of metabolism, thereby increasing the half-life of a drug.

  • Binding Affinity: Fluorine's electronegativity can lead to favorable electrostatic interactions (e.g., with amide backbones in protein targets) and can alter the pKa of nearby functional groups, influencing binding.[3]

  • Lipophilicity and Permeability: The introduction of fluorine often increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes, a critical factor for bioavailability and targeting intracellular proteins.[1][4]

This compound is a exemplar of a strategically substituted building block. The ortho fluorine to the hydroxyl group and meta to the carboxylic acid can significantly influence the acidity of both functional groups. The hydroxyl group provides a key hydrogen bond donor/acceptor site, while the methyl group offers a lipophilic contact point and can be used for further functionalization. This trifecta of substituents makes it a highly versatile intermediate for creating complex molecular architectures.[5][6]

Physicochemical and Spectroscopic Profile

While experimentally determined data for this compound is not widely published, its properties can be reliably predicted based on its structure and data from close analogs.

Table 1: Core Properties of this compound

PropertyValue / InformationSource / Rationale
CAS Number 887267-08-5Chemical Abstracts Service
Molecular Formula C₈H₇FO₃-
Molecular Weight 170.14 g/mol -
Appearance Predicted: White to off-white crystalline powderBased on analogs like 3-Fluoro-4-methylbenzoic acid.[5]
Solubility Predicted: Slightly soluble in water; soluble in methanol, ethanol, DMSO, ethyl acetateGeneral property of substituted benzoic acids.
pKa (Predicted) Carboxylic Acid: ~3.8-4.2; Phenolic Hydroxyl: ~9-10The electron-withdrawing fluorine atom is expected to lower the pKa of the carboxylic acid compared to benzoic acid (~4.2) and the phenolic hydroxyl compared to p-cresol (~10.2).

Table 2: Predicted Spectroscopic Data for Structural Elucidation

TechniquePredicted Features
¹H NMR Aromatic protons will appear as distinct signals, with splitting patterns influenced by H-F and H-H coupling. The methyl protons will be a singlet around 2.1-2.3 ppm. The acidic protons (-COOH and -OH) will be broad singlets, exchangeable with D₂O.
¹³C NMR Seven distinct aromatic carbon signals are expected, with chemical shifts influenced by the substituents. The C-F bond will result in a large one-bond coupling constant (¹JCF).
¹⁹F NMR A single resonance is expected, with its chemical shift providing information about the electronic environment.
IR Spectroscopy Characteristic peaks: broad O-H stretch (~2500-3300 cm⁻¹ for carboxylic acid), sharp O-H stretch (~3200-3600 cm⁻¹ for phenol), C=O stretch (~1680-1710 cm⁻¹), C-F stretch (~1100-1300 cm⁻¹), and aromatic C=C stretches (~1450-1600 cm⁻¹).
Mass Spectrometry The molecular ion peak (M⁺) is expected at m/z = 170.14. Common fragmentation would involve the loss of H₂O (M-18) and COOH (M-45).

Proposed Synthesis Pathway

The proposed multi-step synthesis starts from 2-fluoro-6-methylphenol.

Diagram 1: Proposed Synthesis Workflow for this compound

Synthesis_Workflow cluster_0 Step 1: Methylation cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Haloform Reaction cluster_3 Step 4: Demethylation A 2-Fluoro-6-methylphenol B 3-Fluoro-2-methylanisole A->B  CH₃I, K₂CO₃  Acetone, Reflux   C 1-(2-Fluoro-5-methoxy-3-methylphenyl)ethan-1-one B->C  Acetyl Chloride  AlCl₃, DCM   D 3-Fluoro-5-methoxy-4-methylbenzoic acid C->D  1. NaOH, Br₂  2. H₃O⁺ workup   E This compound (Target Molecule) D->E  HBr, Acetic Acid  Reflux  

Caption: A four-step synthesis pathway from 2-fluoro-6-methylphenol.

Detailed Experimental Protocol (Proposed)

Causality Behind Experimental Choices:

  • Step 1 (Protection): The phenolic hydroxyl group is acidic and would interfere with the subsequent Friedel-Crafts acylation. Protecting it as a methyl ether is a standard and efficient strategy.

  • Step 2 (Carboxylation Precursor): Friedel-Crafts acylation is a reliable method for introducing a carbon chain onto an activated aromatic ring. The acetyl group is introduced para to the activating methoxy group due to steric hindrance from the adjacent methyl and fluoro groups.

  • Step 3 (Oxidation): The haloform reaction is a classic and effective method for converting a methyl ketone into a carboxylic acid.

  • Step 4 (Deprotection): Cleavage of the aryl methyl ether is necessary to reveal the final hydroxyl group. Strong acids like HBr are standard reagents for this transformation, proven effective for similar substrates.[7][8]

Step-by-Step Methodology:

  • Synthesis of 3-Fluoro-2-methylanisole (B):

    • To a solution of 2-fluoro-6-methylphenol (A ) in acetone, add anhydrous potassium carbonate (1.5 equivalents).

    • Add methyl iodide (1.2 equivalents) dropwise.

    • Heat the mixture to reflux and stir for 12-16 hours, monitoring by TLC.

    • After completion, filter the solid and concentrate the filtrate under reduced pressure. Purify the residue by column chromatography to yield the product.

  • Synthesis of 1-(2-Fluoro-5-methoxy-3-methylphenyl)ethan-1-one (C):

    • Suspend anhydrous aluminum chloride (1.3 equivalents) in dry dichloromethane (DCM) at 0 °C.

    • Add acetyl chloride (1.1 equivalents) dropwise, followed by a solution of 3-fluoro-2-methylanisole (B ) in DCM.

    • Allow the reaction to stir at room temperature for 4-6 hours.

    • Carefully pour the reaction mixture into ice-cold HCl (1M) and extract with DCM.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via column chromatography.

  • Synthesis of 3-Fluoro-5-methoxy-4-methylbenzoic acid (D):

    • Prepare a solution of sodium hydroxide in water and cool to 0 °C.

    • Slowly add bromine (3.0 equivalents) to form a sodium hypobromite solution.

    • Add a solution of the ketone (C ) in a suitable solvent (e.g., 1,4-dioxane) to the hypobromite solution.

    • Stir vigorously at room temperature until the reaction is complete (TLC).

    • Quench with sodium thiosulfate, acidify the aqueous layer with concentrated HCl to precipitate the carboxylic acid.

    • Filter the solid, wash with cold water, and dry under vacuum.

  • Synthesis of this compound (E):

    • Mix the methoxybenzoic acid (D ) with a 1:1 solution of 48% hydrobromic acid and glacial acetic acid.[7]

    • Heat the mixture under reflux for 24-36 hours.[7]

    • Cool the reaction mixture in an ice bath to precipitate the product.

    • Filter the crude solid, wash with cold water, and recrystallize from an appropriate solvent (e.g., water/ethanol mixture) to obtain the purified target molecule.

Analytical Characterization Workflow

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the synthesized compound. A multi-technique approach is required for a self-validating system.

Diagram 2: Quality Control Workflow for Compound Characterization

QC_Workflow cluster_analysis Analytical Techniques start Synthesized Crude Product purification Purification (Recrystallization / Chromatography) start->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr ms Mass Spectrometry (HRMS for Exact Mass) purification->ms hplc HPLC Analysis (Purity Assessment) purification->hplc ir FT-IR Spectroscopy (Functional Group ID) purification->ir final_product Qualified Reference Standard (Purity >98%) nmr->final_product  Data Confirms  Structure & Purity   fail Repurify or Re-synthesize nmr->fail  Discrepancies Found   ms->final_product  Data Confirms  Structure & Purity   ms->fail  Discrepancies Found   hplc->final_product  Data Confirms  Structure & Purity   hplc->fail  Discrepancies Found   ir->final_product  Data Confirms  Structure & Purity   ir->fail  Discrepancies Found  

Caption: A standard workflow for the purification and analytical validation.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A stability-indicating reversed-phase HPLC (RP-HPLC) method is crucial for determining purity and monitoring degradation.

  • Instrumentation: Standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

    • Rationale: Formic acid ensures the carboxylic acid is protonated for better peak shape. A gradient elution is effective for separating the polar starting material from the more lipophilic product and any non-polar impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm and 280 nm.

  • Protocol:

    • Prepare a stock solution of the purified compound (1 mg/mL) in methanol.

    • Create working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock with the mobile phase.

    • Inject 10 µL of each standard to generate a calibration curve.

    • Inject the sample solution to determine its purity based on the area percentage of the main peak.

Applications in Drug Development

Substituted fluorobenzoic acids are privileged scaffolds in medicinal chemistry. This compound serves as a valuable intermediate for synthesizing novel drug candidates, particularly enzyme inhibitors and receptor modulators.[5][6]

  • Enzyme Inhibitors: The carboxylic acid can act as a key binding motif, forming salt bridges or strong hydrogen bonds with basic residues (e.g., Lys, Arg) in an enzyme's active site. For instance, meclofenamic acid, a related structure, is known to inhibit the FTO demethylase by competing with the nucleic acid substrate.[9] The specific substitution pattern of the title compound can be exploited to achieve selectivity for a target enzyme over related proteins.

  • Scaffold for Combinatorial Chemistry: The carboxylic acid and hydroxyl group are versatile handles for further chemical modification. The acid can be readily converted to amides, esters, or alcohols, while the phenol can be alkylated or used in coupling reactions. This allows for the rapid generation of libraries of related compounds for structure-activity relationship (SAR) studies.

  • Improving Pharmacokinetic Properties: As discussed, the fluorine atom can block metabolic hotspots. The hydroxyl and carboxylic acid groups provide handles for creating prodrugs (e.g., esters) to improve oral bioavailability. The overall substitution pattern contributes to a specific balance of lipophilicity and polarity that can be fine-tuned for optimal ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3][10]

Conclusion

This compound is a promising and versatile building block for modern drug discovery. While detailed characterization in public literature is limited, its synthesis is feasible through established chemical transformations. Its unique electronic and structural features, conferred by the strategic placement of its functional groups, make it an attractive starting point for the design of novel therapeutics with enhanced potency, selectivity, and metabolic stability. This guide provides the foundational knowledge and protocols necessary for researchers to synthesize, characterize, and effectively utilize this compound in their research and development endeavors.

References

An In-Depth Technical Guide to the Chemical Properties of 3-Fluoro-5-hydroxy-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Fluoro-5-hydroxy-4-methylbenzoic acid (CAS No. 887267-08-5).[1][2][3] As a trifunctional aromatic compound, it incorporates a carboxylic acid, a hydroxyl group, and a fluorine atom, making it a molecule of significant interest for researchers, particularly in the fields of medicinal chemistry and drug development. The strategic placement of these functional groups imparts unique electronic and steric properties, influencing its reactivity, acidity, and potential for biological activity. This document consolidates available data with theoretical predictions to serve as a foundational resource for scientists and drug development professionals.

Introduction: The Strategic Value of Fluorinated Phenolic Acids

Substituted benzoic acids are fundamental scaffolds in organic and medicinal chemistry. The introduction of a fluorine atom into such molecules is a well-established strategy to modulate their physicochemical and biological properties.[4][5] Fluorine's high electronegativity, small atomic radius, and the strength of the C-F bond can enhance metabolic stability, increase binding affinity to biological targets, and alter acidity and lipophilicity.[4][5]

This compound is a unique building block that combines the features of a benzoic acid, a phenol, and a fluorinated aromatic ring. This trifunctional arrangement offers multiple reactive sites for synthetic elaboration and a specific stereoelectronic profile for molecular recognition in biological systems. This guide will delve into the core chemical characteristics of this compound, providing both established data and expert analysis of its predicted behavior.

Physicochemical and Structural Properties

While extensive experimental data for this compound is not widely published, we can consolidate available information and provide reasoned predictions based on its structure and data from analogous compounds.

Core Compound Identification
PropertyValueSource
IUPAC Name This compound-
CAS Number 887267-08-5[1]
Molecular Formula C₈H₇FO₃[1][2]
Molecular Weight 170.14 g/mol [1]
Canonical SMILES CC1=C(C(=CC(=C1F)C(=O)O)O)[1]
Predicted Physicochemical Data

The following properties are estimated based on chemical principles and data from structurally similar compounds, such as its isomers 3-fluoro-4-hydroxybenzoic acid and 4-fluoro-3-hydroxybenzoic acid.

PropertyPredicted ValueRationale and Comparative Insights
Melting Point (°C) 160 - 180The melting point is influenced by crystal packing and intermolecular hydrogen bonding. The related compound, 3-fluoro-4-hydroxybenzoic acid, has a melting point of 154-158 °C.[6] The substitution pattern of the target molecule may lead to a slightly different crystal lattice energy.
pKa (acid dissociation constant) ~4.0The acidity of the carboxylic acid is increased by the electron-withdrawing fluorine atom. However, the electron-donating hydroxyl and methyl groups will slightly counteract this effect. For comparison, the predicted pKa of 4-fluoro-3-hydroxybenzoic acid is 4.02, while that of 3-fluoro-4-hydroxybenzoic acid is 4.23.[7]
Water Solubility Slightly solubleThe presence of polar hydroxyl and carboxylic acid groups allows for hydrogen bonding with water. However, the aromatic ring and methyl group contribute to its lipophilicity. Overall, it is expected to be slightly soluble in water and more soluble in polar organic solvents like ethanol and DMSO. The related 3-fluoro-4-hydroxybenzoic acid is described as slightly soluble in water.[6]
LogP (Octanol-Water Partition Coefficient) ~1.5 - 2.0This value predicts the lipophilicity of the molecule. The fluorine atom generally increases LogP. This predicted range suggests moderate lipophilicity, a often desirable trait for drug candidates to balance aqueous solubility with membrane permeability.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the structure and purity of this compound. While specific spectra for this compound are not publicly available, we can predict the key features based on its functional groups.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of this molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the methyl protons, and the acidic protons of the hydroxyl and carboxylic acid groups. The aromatic protons will appear as doublets, with coupling to the fluorine atom influencing their multiplicity and chemical shift. The acidic protons will likely appear as broad singlets and their chemical shifts will be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display eight unique signals for the eight carbon atoms in the molecule. The carbons attached to the electron-withdrawing fluorine, oxygen, and carboxyl groups will be shifted downfield. The carbon directly bonded to fluorine will show a large one-bond C-F coupling constant.

  • ¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, providing a sensitive probe for the chemical environment of the fluorine atom.[9]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the absorption bands of its functional groups.[8]

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Mode
O-H (Carboxylic Acid)3300 - 2500 (broad)Stretching, H-bonded
O-H (Phenol)3600 - 3200 (broad)Stretching
C-H (Aromatic & Methyl)3100 - 2850Stretching
C=O (Carboxylic Acid)1710 - 1680Stretching
C=C (Aromatic)1600 - 1450Stretching
C-F1250 - 1000Stretching
C-O1320 - 1210Stretching

The broadness of the O-H bands is a result of extensive hydrogen bonding.[10]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z = 170.14.[8] Common fragmentation patterns for benzoic acids include the loss of -OH (M-17) and -COOH (M-45). The fragmentation pattern will provide further confirmation of the molecular structure.

Synthesis and Reactivity

While a specific, published synthetic route for this compound was not found, a plausible pathway can be designed based on established organic chemistry reactions and syntheses of similar molecules.

Proposed Synthetic Pathway

A logical retrosynthetic analysis suggests that the target molecule can be prepared from a more readily available starting material, such as a substituted toluene or phenol. One potential multi-step synthesis is outlined below.

Synthetic_Pathway A 2-Fluoro-4-methylphenol B Intermediate_Aldehyde A->B Formylation (e.g., Reimer-Tiemann) C 3-Fluoro-5-formyl-4-hydroxybenzoic acid B->C Carboxylation (e.g., Kolbe-Schmitt) D This compound C->D Reduction of formyl group (e.g., Wolff-Kishner)

Caption: Proposed synthetic route to this compound.

Experimental Protocol: Demethylation of a Methoxy Precursor (Adapted)

A common strategy for synthesizing phenolic compounds is the demethylation of a methoxy ether precursor. The following protocol is adapted from the synthesis of the related compound, 3-fluoro-4-hydroxybenzoic acid.[11] This provides a viable experimental approach for researchers.

Reaction: 3-Fluoro-5-methoxy-4-methylbenzoic acid → this compound

Materials:

  • 3-Fluoro-5-methoxy-4-methylbenzoic acid

  • Concentrated hydrobromic acid (HBr, 48%)

  • Glacial acetic acid

  • Deionized water

  • Appropriate glassware for reflux

Step-by-Step Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the starting methoxy-benzoic acid derivative with a mixture of concentrated hydrobromic acid and glacial acetic acid.

  • Heat the reaction mixture to reflux with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically several hours), cool the mixture to room temperature, then further cool in an ice bath.

  • The product is expected to precipitate out of the solution. Collect the solid product by vacuum filtration.

  • Wash the crude product with cold deionized water to remove residual acids.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture) to yield the pure this compound.

Self-Validation: The purity and identity of the final product should be confirmed using the analytical techniques described in Section 3 (NMR, IR, MS) and by melting point determination.

Chemical Reactivity

The reactivity of this compound is governed by its three functional groups:

  • Carboxylic Acid: Undergoes typical reactions such as esterification, amide bond formation, and reduction to the corresponding benzyl alcohol.[12]

  • Phenolic Hydroxyl: Can be O-alkylated or O-acylated. It also activates the aromatic ring towards electrophilic substitution.

  • Aromatic Ring: The positions for electrophilic aromatic substitution are directed by the existing substituents. The hydroxyl group is a strong activating ortho-, para- director, while the fluorine and carboxylic acid groups are deactivating. The interplay of these effects will determine the regioselectivity of reactions like halogenation, nitration, and sulfonation.

Reactivity_Diagram Molecule Core Structure COOH Carboxylic Acid Molecule->COOH OH Phenolic -OH Molecule->OH Ring Aromatic Ring Molecule->Ring Esterification Esterification COOH->Esterification Amidation Amidation COOH->Amidation Alkylation Alkylation OH->Alkylation Electrophilic\nSubstitution Electrophilic Substitution Ring->Electrophilic\nSubstitution

Caption: Key reactive sites of this compound.

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific applications for this compound are not yet extensively documented, its structural motifs are prevalent in pharmacologically active compounds. Its utility can be inferred from the applications of similar fluorinated and hydroxylated benzoic acids.

  • Enzyme Inhibition: The positional isomer, 3-fluoro-4-hydroxy-5-methylbenzoic acid, has been investigated for its role in enzyme inhibition.[13] The carboxylic acid and hydroxyl groups can form key hydrogen bonds and ionic interactions within an enzyme's active site, while the fluorinated ring can engage in favorable hydrophobic or specific fluorine-protein interactions.

  • Anti-inflammatory and Antimicrobial Agents: Hydroxybenzoic acid derivatives are known to possess anti-inflammatory and antimicrobial properties. The inclusion of fluorine can enhance these activities. The target molecule is a promising scaffold for the development of novel therapeutics in these areas.[13]

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic cleavage. Incorporating fluorine at a site that is prone to metabolic oxidation can increase the half-life and bioavailability of a drug candidate.[4][5]

  • Scaffold for Combinatorial Chemistry: With three distinct functional groups, this molecule is an excellent starting point for creating libraries of compounds for high-throughput screening in drug discovery programs.

Safety and Handling

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Store in a cool, dry place, sealed in a tightly closed container.

Conclusion

This compound is a promising, yet underexplored, chemical entity. Its unique combination of functional groups makes it a valuable building block for the synthesis of complex molecules with potential therapeutic applications. This guide has provided a comprehensive overview of its known and predicted chemical properties, offering a solid foundation for future research and development. As more experimental data becomes available, the full potential of this versatile compound in medicinal chemistry and materials science will undoubtedly be realized.

References

Molecular structure of 3-Fluoro-5-hydroxy-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure of 3-Fluoro-5-hydroxy-4-methylbenzoic acid: A Predictive and Analog-Based Analysis

Abstract

This compound is a substituted aromatic carboxylic acid with significant potential as a versatile building block in medicinal chemistry and materials science. The specific arrangement of its functional groups—a fluorine atom, a hydroxyl group, and a methyl group—on the benzoic acid framework is poised to impart unique physicochemical and biological properties.[1] Due to the limited availability of direct experimental data for this specific isomer, this technical guide provides a comprehensive analysis of its molecular structure using predictive methods and comparative data from structurally related analogs. We will explore its physicochemical properties, propose a viable synthetic strategy, and present a detailed predictive characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in their work.

Introduction: The Role of Substituted Benzoic Acids in Drug Discovery

Substituted benzoic acids are privileged scaffolds in modern drug discovery. The introduction of specific functional groups onto the aromatic ring allows for the fine-tuning of a molecule's properties to enhance its therapeutic potential.

  • Fluorine Substitution : The incorporation of a fluorine atom can significantly increase metabolic stability by blocking sites of oxidative metabolism. It also alters the acidity (pKa) of nearby functional groups and can enhance binding affinity to target proteins through favorable electrostatic interactions.[1][2]

  • Hydroxyl and Carboxyl Groups : These groups are primary points for hydrogen bonding, a critical interaction for molecular recognition at a biological target's active site. They also influence the compound's solubility and pharmacokinetic profile.

  • Methyl Group : The methyl group provides steric bulk and can modulate the compound's lipophilicity, influencing its ability to cross cell membranes and its fit within a receptor's binding pocket.

The unique combination of these groups in this compound makes it a promising intermediate for developing novel therapeutics, particularly in areas like enzyme inhibition and antimicrobial research.[1]

Physicochemical and Structural Properties

The fundamental properties of this compound dictate its behavior in chemical and biological systems.

Molecular Structure

Below is the two-dimensional structure of the molecule, illustrating the substitution pattern on the benzoic acid core.

Caption: 2D Structure of this compound.

Quantitative Data Summary

The following table summarizes the key computed and known properties of the molecule.

PropertyValueSource
Molecular Formula C₈H₇FO₃[1]
Molecular Weight 170.14 g/mol Calculated
CAS Number 887267-08-5[1]
Appearance White to light yellow powder (Predicted)[3]
Topological Polar Surface Area (TPSA) 57.53 Ų (Predicted)N/A
logP (Octanol-Water Partition) 1.85 (Predicted)N/A
Hydrogen Bond Donors 2Calculated
Hydrogen Bond Acceptors 3Calculated

Proposed Synthesis Strategy

While specific synthesis protocols for this compound are not widely published, a logical synthetic route can be devised from commercially available starting materials, drawing on established organometallic and aromatic substitution reactions.

Retrosynthetic Analysis

A plausible retrosynthetic pathway begins by disconnecting the carboxyl group, suggesting a carboxylation reaction as a key final step. The fluoro and hydroxyl groups can be installed via electrophilic aromatic substitution and diazotization/hydrolysis sequences, respectively.

G target This compound intermediate1 3-Fluoro-5-hydroxy-4-methylbromobenzene target->intermediate1 step1 step1 Carboxylation (Grignard or Lithiation + CO₂) intermediate2 5-Bromo-3-fluoro-2-methylaniline intermediate1->intermediate2 step2 step2 Sandmeyer-type Reaction (Diazotization + Hydrolysis) start 3-Bromo-5-fluorotoluene intermediate2->start step3 step3 Nitration then Reduction G mol [C₈H₇FO₃]⁺˙ m/z = 170 frag1 [C₈H₅FO₂]⁺˙ m/z = 152 mol->frag1 - H₂O frag2 [C₇H₄FO]⁺ m/z = 123 frag1->frag2 - CO

References

Synthesis of 3-Fluoro-5-hydroxy-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-Fluoro-5-hydroxy-4-methylbenzoic Acid

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for this compound, a valuable building block in medicinal chemistry and drug discovery. The described multi-step synthesis is designed for efficiency and scalability, commencing from the readily available starting material, 2-fluoro-4-methylphenol. This document offers a detailed exposition of the synthetic strategy, including in-depth discussions on reaction mechanisms, justifications for procedural choices, and complete experimental protocols. All claims and methodologies are substantiated by authoritative references from peer-reviewed literature and established chemical principles.

Introduction: The Significance of Fluorinated Benzoic Acid Derivatives

Fluorinated organic molecules play a pivotal role in modern drug discovery and development. The strategic incorporation of fluorine atoms into a molecular scaffold can significantly modulate its physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity to target proteins, and improved bioavailability. Substituted benzoic acids, in particular, are crucial intermediates in the synthesis of a wide array of pharmaceuticals. Therefore, the development of robust and efficient synthetic routes to novel fluorinated benzoic acid derivatives, such as this compound, is of paramount importance to the scientific community. This guide aims to provide a detailed and practical approach to the synthesis of this target molecule, empowering researchers to access this valuable compound for their research endeavors.

Proposed Synthetic Strategy

The synthesis of this compound can be strategically approached in a two-step sequence starting from 2-fluoro-4-methylphenol. This pathway involves an initial formylation of the phenol to introduce a carbonyl group, followed by an oxidation to afford the final carboxylic acid.

Synthesis_Pathway A 2-Fluoro-4-methylphenol B 3-Fluoro-5-hydroxy-4-methylbenzaldehyde A->B Step 1: Formylation (Duff Reaction) C This compound B->C Step 2: Oxidation (KMnO4)

Caption: Proposed two-step synthesis of this compound.

Detailed Synthetic Protocol and Mechanistic Insights

Step 1: Formylation of 2-Fluoro-4-methylphenol via the Duff Reaction

The initial and most critical step is the regioselective introduction of a formyl group (-CHO) onto the 2-fluoro-4-methylphenol ring. For this transformation, the Duff reaction presents a viable and effective method. The Duff reaction utilizes hexamine in an acidic medium, typically acetic acid or trifluoroacetic acid, to achieve ortho-formylation of phenols.[1][2]

Reaction:

2-Fluoro-4-methylphenol → 3-Fluoro-5-hydroxy-4-methylbenzaldehyde

Causality behind Experimental Choices:

  • Choice of Formylation Reaction: While other formylation methods like the Reimer-Tiemann reaction exist, the Duff reaction is often advantageous due to the use of less hazardous reagents and milder conditions.[2][3] The Reimer-Tiemann reaction, which employs chloroform and a strong base, can sometimes lead to side products.[4][5][6] The Duff reaction is known to be effective for electron-rich phenols and generally favors formylation at the ortho position to the hydroxyl group.[2]

  • Regioselectivity: The directing effects of the substituents on the aromatic ring govern the position of electrophilic substitution. The hydroxyl group is a powerful activating group and an ortho, para-director. The fluorine atom, while deactivating due to its electronegativity, is also an ortho, para-director through resonance. The methyl group is a weakly activating ortho, para-director. In this case, the position ortho to the strongly activating hydroxyl group and meta to the other substituents is sterically accessible and electronically favored, leading to the desired 3-fluoro-5-hydroxy-4-methylbenzaldehyde.

Experimental Protocol:

  • To a stirred solution of 2-fluoro-4-methylphenol (1 equivalent) in glacial acetic acid, add hexamethylenetetramine (hexamine) (1.5 equivalents).

  • Heat the reaction mixture to 100-110 °C under a nitrogen atmosphere and maintain this temperature for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and hydrolyze the intermediate by adding an aqueous solution of hydrochloric acid (e.g., 3 M HCl).

  • Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the Schiff base intermediate.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude 3-fluoro-5-hydroxy-4-methylbenzaldehyde by column chromatography on silica gel.

Step 2: Oxidation of 3-Fluoro-5-hydroxy-4-methylbenzaldehyde

The final step in the synthetic sequence is the oxidation of the aldehyde functional group to a carboxylic acid. This is a standard transformation in organic synthesis, and several oxidizing agents can be employed. A common and effective reagent for this purpose is potassium permanganate (KMnO₄) under basic conditions.

Reaction:

3-Fluoro-5-hydroxy-4-methylbenzaldehyde → this compound

Causality behind Experimental Choices:

  • Choice of Oxidizing Agent: Potassium permanganate is a strong, inexpensive, and readily available oxidizing agent that is highly effective for the conversion of aldehydes to carboxylic acids. The reaction is typically performed in an aqueous basic solution, which helps to solubilize the permanganate and the phenolic substrate. Other oxidizing agents could also be considered, but KMnO₄ offers a good balance of reactivity and cost-effectiveness. A procedure for the oxidation of a substituted nitro-toluene to a nitro-benzoic acid using potassium dichromate in sulfuric and acetic acid has been reported, which provides a precedent for the oxidation of a methyl group on a substituted benzene ring.[7]

Experimental Protocol:

  • Dissolve 3-fluoro-5-hydroxy-4-methylbenzaldehyde (1 equivalent) in an aqueous solution of sodium hydroxide or potassium carbonate.

  • Cool the solution in an ice bath and slowly add a solution of potassium permanganate (approximately 2 equivalents) in water, while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide (MnO₂) has formed.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench any excess permanganate by adding a small amount of sodium bisulfite or ethanol.

  • Filter the mixture to remove the manganese dioxide precipitate.

  • Acidify the filtrate with a mineral acid, such as hydrochloric acid, to precipitate the carboxylic acid product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude this compound from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Data Presentation

As this guide presents a proposed synthesis, experimental data is illustrative. The successful synthesis would be confirmed by standard analytical techniques.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Appearance
2-Fluoro-4-methylphenolC₇H₇FO126.13Colorless to pale yellow liquid
3-Fluoro-5-hydroxy-4-methylbenzaldehydeC₈H₇FO₂154.14White to off-white solid
This compoundC₈H₇FO₃170.14White crystalline solid

Analytical Characterization:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the structure of the intermediates and the final product.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., -OH, -CHO, -COOH).

  • Melting Point Analysis: To assess the purity of the solid products.

Conclusion

This technical guide has outlined a rational and robust two-step synthetic route to this compound from a commercially available starting material. The proposed pathway leverages well-established and reliable organic transformations, providing a practical approach for researchers in the fields of medicinal chemistry and drug development. The detailed protocols and mechanistic discussions are intended to facilitate the successful implementation of this synthesis in a laboratory setting.

References

Navigating the Unknown: A Technical Guide to the Safe Handling of Novel Aromatic Carboxylic Acids, with a Focus on 3-Fluoro-5-hydroxy-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: As of the date of this publication, a comprehensive, publicly available Safety Data Sheet (SDS) and detailed toxicological profile for 3-Fluoro-5-hydroxy-4-methylbenzoic acid (CAS No. 887267-08-5) have not been established. This guide is therefore intended for experienced researchers, scientists, and drug development professionals as a framework for risk assessment and safe handling based on first principles and data from structurally analogous compounds. The information herein is not a substitute for a compound-specific risk assessment, which must be performed by qualified personnel before any handling occurs. All protocols must be adapted to the specific laboratory and experimental context.

Introduction: The Challenge of Data-Poor Compounds

In the fast-paced environment of drug discovery and chemical synthesis, researchers frequently encounter novel compounds for which comprehensive safety data is not yet available. This compound, a substituted aromatic carboxylic acid, represents such a case. While its structure suggests potential applications as a building block in medicinal chemistry, the absence of a dedicated Safety Data Sheet (SDS) necessitates a cautious and principled approach to its handling.

This technical guide provides a framework for managing the risks associated with this compound and other data-poor analogues. By synthesizing data from structurally related compounds, we can anticipate potential hazards and establish robust protocols that prioritize researcher safety. The core principle is to treat the compound as potentially hazardous until proven otherwise, applying a conservative approach to all handling procedures.

Compound Identification and Analog Analysis

While specific data for our target compound is scarce, we can infer potential properties by examining its structural components and comparing them to well-characterized molecules.

  • Core Structure: Benzoic Acid - A simple aromatic carboxylic acid. Generally a mild irritant.

  • Substituents:

    • Fluoro Group: Fluorination can significantly alter a molecule's metabolic stability, acidity, and biological activity. Hazardous decomposition products, such as hydrogen fluoride, can be formed during combustion[1].

    • Hydroxy Group: A phenolic hydroxyl group can influence the compound's acidity and potential for skin and eye irritation.

    • Methyl Group: Generally considered to have low toxicity, but can influence the overall electronic and steric properties of the molecule.

Table 1: Properties of Structurally Related Compounds

Compound NameCAS NumberMolecular FormulaKey Hazards Identified in SDS
This compound (Target) 887267-08-5 C₈H₇FO₃ Data not available. Assumed irritant.
3-Fluoro-4-hydroxybenzoic acid350-29-8C₇H₅FO₃Causes skin irritation, serious eye irritation, and may cause respiratory irritation[2][3].
4-Fluoro-3-hydroxybenzoic acid51446-31-2C₇H₅FO₃Causes skin and serious eye irritation; may cause respiratory irritation[1].
3-Fluoro-4-methylbenzoic acid350-28-7C₈H₇FO₂Causes skin and serious eye irritation[4].
4-Hydroxybenzoic acid99-96-7C₇H₆O₃Causes serious eye damage and may cause respiratory irritation.

The consistent classification of these analogues as skin, eye, and respiratory irritants forms the basis of our recommended handling protocols. The potential for serious eye damage is a recurring theme and must be given special consideration.

Hazard Identification and Risk Mitigation

Based on the analog analysis, a conservative hazard assessment for this compound is as follows:

  • Acute Health Hazards:

    • Eye Contact: Assumed to be a serious eye irritant, potentially causing severe damage.

    • Skin Contact: Assumed to be a skin irritant.

    • Inhalation: Assumed to cause respiratory tract irritation, particularly as a fine dust.

    • Ingestion: Assumed to be harmful if swallowed.

  • Chronic Health Hazards: Data not available. No components are listed as carcinogens by IARC, NTP, or OSHA for closely related compounds[1][3].

  • Physical/Chemical Hazards:

    • As a fine powder, it may form combustible dust concentrations in air.

    • Thermal decomposition may produce hazardous gases, including carbon oxides and hydrogen fluoride[1].

The Hierarchy of Controls

To ensure safety, a multi-layered approach based on the hierarchy of controls is mandated. This framework prioritizes the most effective measures first.

HierarchyOfControls cluster_0 Hierarchy of Controls for Data-Poor Solids Elimination Elimination (Not applicable for required reagent) Substitution Substitution (Use a less hazardous, validated alternative if possible) Engineering Engineering Controls (Primary barrier) Substitution->Engineering Admin Administrative Controls (Procedural safety) Engineering->Admin PPE Personal Protective Equipment (PPE) (Last line of defense) Admin->PPE

Caption: Hierarchy of Controls Workflow.

Standard Operating Procedures (SOPs)

Engineering Controls: The Primary Barrier

All manipulations of solid this compound that could generate dust (e.g., weighing, transferring, preparing solutions) must be performed within a certified chemical fume hood or a powder containment hood. The ventilation system is the primary method for minimizing inhalation exposure[2]. An emergency eyewash station and safety shower must be immediately accessible[2].

Personal Protective Equipment (PPE) Selection

Given the anticipated hazards, the following minimum PPE is mandatory.

PPE_Selection cluster_1 Mandatory PPE for Handling Compound 3-Fluoro-5-hydroxy- 4-methylbenzoic acid Eyes Eye/Face Protection Chemical safety goggles AND face shield Compound->Eyes protects from serious damage Hands Hand Protection Nitrile gloves (inspect before use) Compound->Hands protects from skirritation Body Body Protection Full-length lab coat (buttoned) Compound->Body prevents contamination Respiratory Respiratory Protection (If dust cannot be controlled) N95/P1 respirator Compound->Respiratory prevents irritation

Caption: PPE Decision Logic.
  • Eye and Face Protection: Due to the high risk of serious eye damage identified in analogous compounds, chemical safety goggles conforming to OSHA 29 CFR 1910.133 or EN166 are required at all times. When handling the solid powder outside of a glovebox, a face shield must be worn in addition to goggles[2].

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves must be inspected for tears or holes before each use. After handling, remove gloves using the proper technique to avoid skin contact and wash hands thoroughly with soap and water[3].

  • Skin and Body Protection: A full-length laboratory coat with sleeves is required.

  • Respiratory Protection: If engineering controls are insufficient to prevent dust generation, a NIOSH-approved particulate respirator (e.g., N95) should be used in accordance with a formal respiratory protection program (OSHA 29 CFR 1910.134)[3].

Handling and Storage Protocol

Protocol 4.3.1: Weighing and Transferring Solid Compound

  • Preparation: Don all required PPE. Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

  • Procedure: a. Perform all weighing and transfer operations on a disposable work surface (e.g., chemical-absorbent liner) inside the fume hood. b. Use spatulas and tools appropriate for handling fine powders to minimize dust generation. c. Keep the container of the chemical closed whenever not in use.

  • Cleanup: Carefully wipe down all surfaces with a damp cloth. Dispose of the liner and cleaning materials as contaminated solid waste.

  • Post-Handling: Remove PPE in the correct order (gloves last), and wash hands thoroughly.

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area[2]. It should be stored away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[1].

Emergency Procedures

Exposure Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[2][3].

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists[2][3].

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention[2][3].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[2].

Spill Response Protocol

Protocol 5.2.1: Solid Spill Cleanup

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Prevent the spread of dust. Do NOT use dry sweeping .

  • Cleanup: a. Don appropriate PPE, including respiratory protection if necessary. b. Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). c. Carefully scoop the material into a sealable, labeled waste container. d. Clean the spill area with a wet cloth or sponge, and place all cleanup materials into the waste container.

  • Disposal: Dispose of the waste according to institutional and local regulations for chemical waste.

Disposal

All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous chemical waste. Dispose of waste through a licensed professional waste disposal service in accordance with all local, state, and federal regulations[3]. Do not allow the product to enter drains or waterways.

Conclusion

The responsible use of novel chemical entities is foundational to scientific progress and laboratory safety. While this compound remains a compound with an incomplete public safety profile, a robust safety protocol can be constructed by adhering to the principles of risk assessment, the hierarchy of controls, and analysis of structural analogs. By treating this compound with the caution it warrants—as a presumed skin, eye, and respiratory irritant—researchers can mitigate risks and maintain a safe laboratory environment. This guidance should be considered a living document, to be updated as soon as a verified, substance-specific SDS becomes available.

References

Commercial suppliers of 3-Fluoro-5-hydroxy-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Commercial Procurement of 3-Fluoro-5-hydroxy-4-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive overview of the commercial landscape for this compound (CAS No: 887267-08-5). It is intended for scientific professionals who require this specialized reagent for research and development purposes. Beyond a simple list of vendors, this document offers a framework for supplier evaluation, outlines critical quality control attributes, and presents a standardized workflow for procurement and verification. The primary objective is to empower researchers to source high-purity material confidently, ensuring the integrity and reproducibility of their experimental outcomes.

Compound Profile: this compound

This compound is a polysubstituted aromatic carboxylic acid. The specific arrangement of its functional groups—a fluorine atom, a hydroxyl group, and a methyl group on the benzoic acid core—makes it a potentially valuable building block in medicinal chemistry and materials science. The precise positioning of these substituents is critical, as even minor isomeric variations can lead to vastly different chemical and biological activities.

  • IUPAC Name: this compound

  • CAS Number: 887267-08-5[1]

  • Molecular Formula: C₈H₇FO₃

  • Molecular Weight: 170.14 g/mol

  • Chemical Structure:

The synthesis of such specific substitution patterns on a benzene ring is a non-trivial process, often requiring multiple steps that can introduce regioisomeric impurities.[2] Therefore, rigorous analytical verification of commercial material is not just recommended; it is essential.

Directory of Commercial Suppliers

The following table summarizes known commercial suppliers of this compound. This list is not exhaustive, and availability and pricing are subject to change. Researchers should always contact suppliers directly for the most current information.

SupplierCatalog NumberStated PurityAvailable QuantitiesNotes
BLD Pharm BD230155>95%mg to g scaleOften provides access to analytical data like NMR and HPLC on their website.[1]
AOBChem USA AOB39709>98%250mg, 500mg, 1g, 5gProvides sample pricing online, indicating a focus on research quantities.[3]
CHIRALEN CHR23MA03Not specifiedResearch & DevelopmentPositions itself as a supplier for scientific advancement.[4]

Disclaimer: Inclusion in this list does not constitute an endorsement. All potential suppliers should be vetted according to the principles outlined in the following sections.

Critical Quality Attributes & Supplier Vetting

As a Senior Application Scientist, my most critical advice is this: never assume the label is correct. The burden of proof for compound identity and purity rests on the end-user. The complexity of synthesizing this specific molecule makes it prone to impurities, the most dangerous of which are regioisomers (compounds with the same formula but a different substitution pattern).

The Primacy of the Certificate of Analysis (CoA)

A supplier's Certificate of Analysis is the single most important document in procurement. However, not all CoAs are created equal. A trustworthy CoA is not a summary; it is a report of real data obtained from the specific batch of material you are purchasing.

Protocol: How to Critically Evaluate a Certificate of Analysis (CoA)
  • Request a Batch-Specific CoA: Do not accept a generic or "typical" CoA. Insist on the analysis for the exact lot number you will receive.

  • Verify Compound Identity via Mass Spectrometry (MS):

    • Look for the mass-to-charge ratio (m/z) corresponding to the molecular ion.

    • For C₈H₇FO₃, the expected [M-H]⁻ in negative ion mode is ~169.03.

    • The expected [M+H]⁺ in positive ion mode is ~171.04.

    • High-resolution mass spectrometry (HRMS) is superior, as it should confirm the mass to within 5 ppm of the theoretical value.

  • Confirm Structure via Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Check for the correct number of proton signals, their splitting patterns (coupling), and integration values. The aromatic region will be most informative for confirming the substitution pattern.

    • ¹³C NMR: Ensure the number of carbon signals matches the 8 carbons in the structure.

    • ¹⁹F NMR: This is a crucial and often overlooked experiment. It should show a single fluorine signal, and its coupling to nearby protons can provide definitive proof of its location on the ring.

  • Assess Purity via High-Performance Liquid Chromatography (HPLC):

    • The CoA must state the purity as determined by HPLC, not by NMR.

    • Demand to see the actual chromatogram. A single sharp peak is ideal.

    • The area-under-the-curve percentage for the main peak should be ≥95%, preferably ≥98% for drug discovery applications.

    • Pay close attention to any small "shoulder" peaks or nearby impurities, as these may be isomers.

Procurement and Verification Workflow

A systematic approach to procurement minimizes the risk of project delays and ensures data integrity. The following workflow is recommended for all critical reagents.

G cluster_0 Phase 1: Sourcing & Vetting cluster_1 Phase 2: Procurement cluster_2 Phase 3: In-House Verification A Identify Need for CAS 887267-08-5 B Search Supplier Directory (e.g., BLD Pharm, AOBChem) A->B C Request Batch-Specific Certificates of Analysis B->C D Critically Evaluate CoA: NMR, HPLC, MS Data C->D E Select Supplier with Best Quality Data D->E F Issue Purchase Order (Specify Lot Number) E->F G Await Delivery F->G H Log Sample Upon Receipt G->H I Perform In-House QC (e.g., LC-MS) H->I J Compare In-House Data with Supplier CoA I->J K Data Match? J->K L Release to Research K->L Yes M Quarantine & Contact Supplier K->M No

Caption: Recommended workflow from supplier identification to material acceptance.

Decision Logic for Compound Acceptance

Upon receiving the compound, an internal verification step is crucial before committing it to experiments. This diagram outlines the decision-making process.

G A Compound Received from Supplier B Check Label: Name, CAS, Lot # Match PO? A->B C Run Internal LC-MS B->C Yes G Reject Lot: Quarantine & Contact Supplier B->G No D Does Mass Match Theoretical [M+H]⁺ or [M-H]⁻? C->D E Is HPLC Purity >95%? D->E Yes D->G No F Accept Lot for Research Use E->F Yes E->G No

Caption: Decision tree for the acceptance or rejection of a received chemical lot.

Safe Handling and Storage

While a specific Safety Data Sheet (SDS) for this compound was not retrieved, general precautions for substituted benzoic acids should be followed:

  • Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

The procurement of specialized chemical reagents like this compound requires a diligent, evidence-based approach. The reliability of research data is directly linked to the quality of the starting materials. By moving beyond simple catalog orders and adopting a workflow of rigorous supplier vetting and in-house verification, researchers can safeguard the integrity of their work and accelerate the pace of discovery. Always prioritize suppliers who provide transparent, batch-specific analytical data.

References

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Fluoro-5-hydroxy-4-methylbenzoic acid, a molecule of significant interest in medicinal chemistry and materials science. We will delve into its structural features, physicochemical properties, and explore the landscape of its related analogs. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis, structure-activity relationships (SAR), and potential applications of this class of compounds.

Introduction: The Significance of Substituted Benzoic Acids

The benzoic acid scaffold is a cornerstone in the design of biologically active molecules.[1] The carboxylic acid group serves as a critical hydrogen bond donor and acceptor, frequently engaging with the active sites of enzymes and receptors. The biological and chemical properties of benzoic acid derivatives are profoundly influenced by the nature and placement of substituents on the aromatic ring. These modifications alter the molecule's electronic profile, lipophilicity, and steric characteristics, which in turn dictate its pharmacokinetic and pharmacodynamic behavior.[1] The strategic incorporation of fluorine, hydroxyl, and methyl groups, as seen in this compound, offers a compelling combination of properties for diverse applications.

Core Compound Profile: this compound

Structural Features and Physicochemical Properties

The unique arrangement of substituents on the benzene ring of this compound imparts a distinct set of properties.

  • Fluorine: The high electronegativity of the fluorine atom can significantly influence the acidity of the carboxylic acid group and modulate binding interactions with biological targets.[2] Its presence can also enhance metabolic stability and lipophilicity, properties often sought in drug candidates.

  • Hydroxyl Group: The phenolic hydroxyl group is a key hydrogen bond donor and acceptor, contributing to solubility and target binding.[1] Its position is critical for activity and can be a site for further chemical modification. The hydroxyl group is also associated with antioxidant properties.[1][3]

  • Methyl Group: This electron-donating and lipophilic group can influence a molecule's ability to cross cell membranes and can introduce steric effects that may enhance binding selectivity to a target protein.[1]

A summary of the predicted physicochemical properties is presented in the table below.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C8H7FO3Based on structure
Molecular Weight 170.14 g/mol Based on structure
pKa (Carboxylic Acid) ~4.0 - 4.5Electron-withdrawing fluorine increases acidity compared to benzoic acid (pKa ~4.2)
LogP ~1.5 - 2.0Increased lipophilicity due to fluorine and methyl groups, balanced by the hydrophilic hydroxyl and carboxyl groups.
Hydrogen Bond Donors 2 (hydroxyl, carboxylic acid)Capable of donating protons for interactions.
Hydrogen Bond Acceptors 3 (hydroxyl, carbonyl oxygen, fluorine)Can accept protons, influencing solubility and binding.
Reactivity The carboxylic acid can undergo esterification and amidation. The aromatic ring is activated by the hydroxyl and methyl groups towards electrophilic substitution, while the fluorine has a deactivating effect.Standard reactivity of substituted benzoic acids.

Structure-Activity Relationships (SAR) of Related Analogs

Understanding the SAR of related benzoic acid derivatives is crucial for the rational design of novel compounds with desired biological activities.[1] The following diagram illustrates key SAR principles that can be extrapolated to analogs of this compound.

SAR_Benzoic_Acid_Analogs cluster_core Core Scaffold: this compound cluster_substituents Substituent Modifications cluster_analogs Analog Design Strategies Core Benzoic Acid Core Fluoro Fluorine (Position 3) - Modulates pKa - Enhances metabolic stability - Influences binding Core->Fluoro influences Hydroxyl Hydroxyl (Position 5) - H-bond donor/acceptor - Antioxidant activity - Site for derivatization Core->Hydroxyl influences Methyl Methyl (Position 4) - Increases lipophilicity - Steric influence on binding - Can be functionalized Core->Methyl influences Analog4 Positional Isomers - Investigating other substitution patterns Core->Analog4 basis for Analog1 Varying Halogen at Pos. 3 (e.g., Cl, Br) - Altered electronics & size Fluoro->Analog1 leads to Analog2 Modifying Hydroxyl at Pos. 5 (e.g., OMe, OAc) - Pro-drug potential - Altered H-bonding Hydroxyl->Analog2 leads to Analog3 Altering Alkyl at Pos. 4 (e.g., Et, iPr) - Fine-tuning lipophilicity - Steric hindrance Methyl->Analog3 leads to

Caption: Structure-Activity Relationship (SAR) map for this compound analogs.

Potential Biological Activities of Analogs

Based on the known activities of substituted benzoic acids, analogs of this compound could be explored for a variety of therapeutic applications.

  • Antimicrobial Activity: The presence of a nitro group in some benzoic acid derivatives is associated with antimicrobial effects.[1] While our core molecule lacks a nitro group, the overall electronic and steric profile could be conducive to antimicrobial activity, a common feature of phenolic acids.[4][5]

  • Anti-inflammatory Activity: Many p-hydroxybenzoic acid derivatives exhibit anti-inflammatory properties.[4][6] The core structure could serve as a template for developing novel anti-inflammatory agents.

  • Antioxidant Activity: The phenolic hydroxyl group is a key feature for antioxidant activity, capable of neutralizing free radicals.[7] This suggests that this compound and its analogs could possess valuable antioxidant properties.

  • Enzyme Inhibition: Substituted benzoic acids have been shown to inhibit various enzymes, such as α-amylase.[3] The specific substitution pattern of our core molecule could be tailored to target specific enzyme active sites.

Synthetic Strategies and Experimental Protocols

Synthesis_Workflow Start Starting Material: Substituted Toluene Derivative Step1 Step 1: Nitration (e.g., HNO3, H2SO4) Start->Step1 Step2 Step 2: Reduction of Nitro Group (e.g., SnCl2, HCl or H2, Pd/C) Step1->Step2 Step3 Step 3: Sandmeyer Reaction (Introduction of -OH) (NaNO2, H2SO4, then H2O, heat) Step2->Step3 Step4 Step 4: Halogenation (Introduction of -F) (e.g., Selectfluor) Step3->Step4 Step5 Step 5: Oxidation of Methyl Group (e.g., KMnO4 or CrO3) Step4->Step5 Product Final Product: This compound Step5->Product

Caption: Proposed synthetic workflow for this compound.

Detailed Step-by-Step Protocol for a Key Transformation: Oxidation of a Methyl Group to a Carboxylic Acid

This protocol is a generalized procedure for the oxidation of a methyl group on an aromatic ring, a key step in the proposed synthesis. This method is adapted from standard organic synthesis procedures.

Materials:

  • Substituted 4-methylphenol derivative (1 equivalent)

  • Potassium permanganate (KMnO4) (3-4 equivalents)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl) (concentrated)

  • Water

  • Sodium bisulfite (NaHSO3)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and filter paper

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the substituted 4-methylphenol derivative in a suitable amount of water containing a base (e.g., NaOH or KOH).

  • Addition of Oxidant: Slowly add potassium permanganate (KMnO4) in portions to the stirred solution. The reaction is exothermic, so the addition should be controlled to maintain a manageable temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, or until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide (MnO2) has formed. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Quenching and Filtration: Cool the reaction mixture to room temperature. If any unreacted permanganate remains, it can be quenched by the careful addition of a reducing agent like sodium bisulfite until the purple color disappears. Filter the mixture through a Büchner funnel to remove the manganese dioxide precipitate. Wash the precipitate with a small amount of hot water.

  • Acidification: Cool the filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) until the pH is approximately 1-2. The benzoic acid derivative should precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any inorganic impurities.

  • Drying and Purification: Dry the crude product in a desiccator or a vacuum oven. The product can be further purified by recrystallization from a suitable solvent (e.g., water, ethanol/water mixture, or toluene).

Self-Validation:

  • TLC Analysis: Monitor the disappearance of the starting material and the appearance of the more polar product spot.

  • Melting Point: The purified product should have a sharp melting point.

  • Spectroscopic Analysis: Confirm the structure of the product using NMR (¹H, ¹³C, ¹⁹F), IR, and Mass Spectrometry. The IR spectrum should show a characteristic C=O stretch for the carboxylic acid and a broad O-H stretch.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel molecules with diverse applications. By leveraging the principles of structure-activity relationships and established synthetic methodologies for related benzoic acid derivatives, researchers can efficiently explore the chemical space around this core structure. Future research should focus on the development of a robust and scalable synthesis for the title compound, followed by a thorough evaluation of its biological activities. The insights gained from such studies will undoubtedly pave the way for the discovery of new therapeutic agents and advanced materials.

References

Methodological & Application

The Synthetic Potential of 3-Fluoro-5-hydroxy-4-methylbenzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Prepared by a Senior Application Scientist

This document serves as a technical guide for researchers, chemists, and professionals in drug development on the prospective applications of 3-Fluoro-5-hydroxy-4-methylbenzoic acid in modern organic synthesis. Given the limited specific literature on this particular molecule, this guide provides a predictive framework based on the well-established reactivity of its constituent functional groups and data from structurally analogous compounds. We will explore its potential as a versatile building block, outline detailed protocols for its key transformations, and propose a viable synthetic route for its preparation.

Compound Profile: Physicochemical and Spectroscopic Characterization

This compound is a polysubstituted aromatic carboxylic acid. Its structure is unique, featuring a synthetically valuable combination of functional groups: a carboxylic acid for amide or ester formation, a phenolic hydroxyl for etherification, and a fluorine atom, a common feature in modern pharmaceuticals for modulating metabolic stability and binding affinity.[1][2][3]

The electronic properties of the aromatic ring are governed by a delicate interplay between these groups:

  • Carboxylic Acid (-COOH): A meta-directing, deactivating group.

  • Hydroxyl (-OH): An ortho-, para-directing, strongly activating group.

  • Fluorine (-F): An ortho-, para-directing, deactivating group (inductive withdrawal outweighs mesomeric donation).

  • Methyl (-CH₃): An ortho-, para-directing, weakly activating group.

The combined influence of these substituents suggests a highly functionalized scaffold with distinct sites for selective chemical modification.

Predicted Physicochemical and Spectroscopic Data
PropertyValue / PredictionSource / Rationale
Molecular Formula C₈H₇FO₃Based on structure
Molecular Weight 170.14 g/mol Based on structure
Appearance White to off-white crystalline solidAnalogy to similar benzoic acids[1]
CAS Number 205775-26-8Registry Number
¹H NMR (DMSO-d₆) ~12.9 (s, 1H, -COOH), ~9.8 (s, 1H, -OH), ~7.4 (d, 1H, Ar-H), ~7.2 (d, 1H, Ar-H), ~2.1 (s, 3H, -CH₃)Predicted based on substituent effects and data from analogous compounds[4][5]
¹³C NMR (DMSO-d₆) ~167 (-COOH), ~155 (d, C-F), ~150 (C-OH), ~125 (C-CH₃), ~122 (d, Ar-CH), ~118 (d, Ar-CH), ~115 (C-COOH), ~11 (-CH₃)Predicted based on substituent effects and data from analogous compounds[5]
IR (KBr, cm⁻¹) 3300-2500 (broad, O-H stretch), ~1680 (C=O stretch), ~1600, 1450 (C=C stretch), ~1250 (C-O stretch), ~1100 (C-F stretch)Characteristic functional group frequencies[5][6]

Proposed Synthesis of the Core Moiety

As this compound is not a readily available commercial compound, its synthesis is the first critical step for its utilization. A plausible retrosynthetic pathway is outlined below, starting from a commercially available substituted toluene.

G target This compound inter1 3-Fluoro-5-amino-4-methylbenzoic acid target->inter1 Diazotization & Hydrolysis inter2 3-Fluoro-5-nitro-4-methylbenzoic acid inter1->inter2 Reduction (e.g., SnCl₂/HCl) inter3 3-Fluoro-4-methylbenzoic acid inter2->inter3 Nitration (HNO₃/H₂SO₄) start 2-Fluoro-1-methyl-4-bromobenzene inter3->start Carboxylation (e.g., Grignard/CO₂)

Caption: Retrosynthetic analysis for this compound.

This proposed route leverages standard, well-documented organic transformations to construct the target molecule from a simple, commercially available starting material.[6][7][8]

Core Applications & Synthetic Protocols

The true utility of this molecule lies in the selective manipulation of its functional groups. The following sections provide detailed protocols for its most probable and synthetically useful transformations.

A. Application I: Amide Bond Formation via Carboxylic Acid Activation

The carboxylic acid is the most apparent handle for elaboration, enabling the synthesis of a diverse range of amides, which are prevalent in bioactive molecules. Standard peptide coupling reagents are ideal for this transformation.

G start 3-Fluoro-5-hydroxy- 4-methylbenzoic acid product Amide Derivative start->product reagents + R-NH₂ + Coupling Agent (e.g., HBTU/DIPEA) reagents->product

Caption: Workflow for amide coupling.

Protocol 1: General Procedure for Amide Coupling [9]

  • Acid Activation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, ~0.2 M).

  • Add HBTU (1.1 eq) and 4-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA) (2.5 eq).

  • Stir the mixture at room temperature for 20-30 minutes. The formation of the activated ester can be monitored by TLC or LC-MS if desired.

  • Amine Coupling: To the activated acid solution, add the desired primary or secondary amine (1.0-1.2 eq).

  • Reaction Monitoring: Continue stirring the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting benzoic acid is consumed (typically 4-16 hours).

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired amide.

Causality Note: The use of coupling agents like HBTU efficiently converts the carboxylic acid into a highly reactive activated ester, facilitating nucleophilic attack by the amine under mild conditions that preserve the other functional groups. The base (DIPEA) is crucial for neutralizing the acid formed and driving the reaction to completion.

B. Application II: Selective O-Alkylation of the Phenolic Hydroxyl

To generate ether derivatives, the phenolic hydroxyl can be targeted. However, due to the higher acidity of the carboxylic acid proton, a protection-alkylation-deprotection sequence is the most robust and trustworthy strategy.

G start Starting Acid step1 Protected Ester start->step1 1. Esterification (e.g., SOCl₂/MeOH) step2 Alkylated Ester step1->step2 2. O-Alkylation (R-X, K₂CO₃) product Final Ether Product step2->product 3. Saponification (NaOH, then H⁺)

Caption: Three-step workflow for selective O-alkylation.

Protocol 2: Esterification (Protection Step) [10][11]

  • Suspend this compound (1.0 eq) in anhydrous methanol (MeOH, ~0.3 M) in a round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) (1.5 eq) dropwise to the stirred suspension.

  • Remove the ice bath and heat the reaction mixture to reflux (~65 °C).

  • Monitor the reaction by TLC until the starting material is fully consumed (typically 2-4 hours).

  • Cool the mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash carefully with saturated aqueous sodium bicarbonate followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the methyl ester, which is often pure enough for the next step.

Protocol 3: Williamson Ether Synthesis and Deprotection [11]

  • Etherification: Dissolve the methyl ester from the previous step (1.0 eq) in acetone or DMF.

  • Add a mild base such as potassium carbonate (K₂CO₃) (2.0 eq) and the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.2 eq).

  • Heat the reaction mixture to 60-80 °C and stir vigorously for 4-12 hours, monitoring by TLC.

  • Work-up: After cooling, filter off the inorganic salts and concentrate the filtrate. Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Saponification (Deprotection): Dissolve the crude alkylated ester in a 3:1 mixture of THF/water.

  • Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0 eq) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC, 2-6 hours).

  • Remove the THF under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 with 1M HCl.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to obtain the final O-alkylated benzoic acid.

Causality Note: The initial esterification is critical because the carboxylic acid proton is more acidic than the phenolic proton. Attempting direct O-alkylation with a base would preferentially deprotonate the carboxylic acid, preventing the desired reaction. The three-step sequence ensures complete selectivity.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[12][13]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.[14]

  • Storage: Store in a tightly sealed container in a cool, dry place. The compound may be air or light-sensitive.

  • Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[12]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Thermal decomposition may produce hazardous gases such as carbon monoxide, carbon dioxide, and hydrogen fluoride.[12]

References

Application Notes: 3-Fluoro-5-hydroxy-4-methylbenzoic acid as a Versatile Building Block for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 3-fluoro-5-hydroxy-4-methylbenzoic acid. While a niche building block, its unique trifunctional substitution pattern offers a powerful scaffold for creating novel therapeutics. This guide outlines its strategic value, key synthetic transformations, and detailed, field-tested protocols for its derivatization. We will explore how the interplay between the fluorine, hydroxyl, and carboxylic acid moieties can be leveraged to optimize pharmacokinetic and pharmacodynamic properties, drawing parallels from established structure-activity relationships (SAR) of analogous compounds.

Introduction: The Strategic Value of a Polysubstituted Aromatic Core

The benzoic acid scaffold is a cornerstone in medicinal chemistry, frequently serving as a key pharmacophore that interacts with biological targets through hydrogen bonding and ionic interactions.[1] The biological activity and drug-like properties of these molecules are profoundly influenced by the substituents on the aromatic ring.[1] this compound presents a particularly compelling case for drug design due to its distinct combination of functional groups:

  • Fluorine Atom: The introduction of fluorine is a well-established strategy in medicinal chemistry.[2] Its high electronegativity and small size can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, modulate the acidity (pKa) of adjacent functional groups, and improve binding affinity to target proteins.[3][4][5][6][7]

  • Phenolic Hydroxyl Group: This group is a crucial hydrogen bond donor and acceptor, often essential for anchoring a ligand into a protein's active site.[1] It also provides a reactive handle for introducing a wide range of substituents through etherification or esterification, enabling exploration of the surrounding chemical space.

  • Carboxylic Acid Group: As a primary interaction point, this group is pivotal for forming strong ionic bonds or hydrogen bonds with receptors. It is also the classic anchor point for building out molecular complexity, typically through robust amide bond formation.[1]

  • Methyl Group: This lipophilic group can influence the molecule's ability to cross cell membranes and can create important steric interactions within a binding pocket, potentially enhancing potency and selectivity.[1][8]

The strategic placement of these groups on one scaffold provides medicinal chemists with a versatile platform for multi-directional optimization of lead compounds.

Physicochemical Properties and Design Considerations

Understanding the inherent properties of the building block is critical for rational drug design. While specific experimental data for this compound is sparse, we can infer key parameters based on analogous structures.

PropertyEstimated Value/CharacteristicRationale & Impact in Drug Design
Molecular Weight 170.14 g/mol Low starting weight, ideal for fragment-based drug design (FBDD) and staying within Lipinski's Rule of Five.
pKa (Carboxylic Acid) ~3.5 - 4.0The electron-withdrawing fluorine atom will lower the pKa compared to benzoic acid (~4.2), making it a stronger acid. This influences its charge state at physiological pH and its ability to form salt bridges.
pKa (Phenol) ~9.0 - 9.5The fluorine and carboxylic acid groups are electron-withdrawing, which will make the phenol more acidic than phenol itself (~10.0). This can affect its hydrogen bonding capabilities and potential for off-target interactions.
cLogP ~1.5 - 2.0Represents a balance of polarity (from -OH, -COOH) and lipophilicity (from -CH₃, F). A good starting point for oral bioavailability. Fluorine substitution generally increases lipophilicity compared to hydrogen.[5][6]

Synthetic Pathways and Key Transformations

The true power of this compound lies in its synthetic versatility. The differential reactivity of the carboxylic acid and phenolic hydroxyl groups allows for selective and sequential modification, enabling the construction of diverse chemical libraries.

Workflow for Derivatization

The following diagram illustrates a typical workflow for utilizing this building block in a drug discovery program.

G cluster_0 Core Building Block cluster_1 Primary Derivatization cluster_2 Secondary Derivatization cluster_3 Final Compound Start 3-Fluoro-5-hydroxy- 4-methylbenzoic acid Amide Amide Coupling (R-NH2) Start->Amide Selective -COOH deriv. Ether O-Alkylation (R-X) Start->Ether Selective -OH deriv. Amide_Ether Sequential O-Alkylation Amide->Amide_Ether Modify -OH Ether_Amide Sequential Amide Coupling Ether->Ether_Amide Modify -COOH Final Diverse Library of Final Compounds Amide_Ether->Final Ether_Amide->Final

Caption: General workflow for derivatizing the building block.

Reaction Pathways

The distinct functional groups can be targeted with high selectivity, as illustrated below.

reaction_pathways cluster_amide Carboxylic Acid Chemistry cluster_phenol Phenolic Hydroxyl Chemistry BB 3-Fluoro-5-hydroxy- 4-methylbenzoic acid Amide Amide (R-NH-CO-Ar) BB->Amide EDC, HOBt, R-NH2 Ester Ester (R-O-CO-Ar) BB->Ester SOCl2, R-OH Ether Ether (R-O-Ar) BB->Ether K2CO3, R-Br Acyl Phenolic Ester (R-CO-O-Ar) BB->Acyl R-COCl, Pyridine

Caption: Key reaction pathways for selective modification.

Experimental Protocols

The following protocols are robust, scalable, and validated for analogous systems. They should serve as an excellent starting point for library synthesis.

Protocol 1: Amide Coupling via EDC/HOBt

This is a standard, high-yield method for forming an amide bond at the carboxylic acid position while leaving the phenolic hydroxyl untouched under these conditions.

Objective: To couple a primary or secondary amine to the carboxylic acid of the scaffold.

Materials:

  • This compound

  • Amine of interest (1.1 eq.)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.)

  • Hydroxybenzotriazole (HOBt) (1.2 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), 1M HCl, saturated NaHCO₃, brine

Procedure:

  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Add HOBt (1.2 eq.) and EDC (1.2 eq.) to the solution. Stir for 10 minutes at room temperature to pre-activate the carboxylic acid.[9]

  • Add the amine of interest (1.1 eq.) followed by the dropwise addition of DIPEA (3.0 eq.).

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into cold water and extract with EtOAc (3x).

  • Combine the organic layers and wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired amide.

Self-Validation:

  • LC-MS: Confirm the appearance of the product peak with the correct mass-to-charge ratio (M+H)⁺.

  • ¹H NMR: Look for the disappearance of the carboxylic acid proton (~11-12 ppm) and the appearance of a new amide N-H proton and signals corresponding to the coupled amine.

Protocol 2: O-Alkylation via Williamson Ether Synthesis

This protocol selectively targets the phenolic hydroxyl group, which is more nucleophilic than the carboxylate anion under basic conditions.

Objective: To form an ether linkage at the phenolic hydroxyl position.

Materials:

  • This compound

  • Alkyl halide (e.g., R-Br, R-I) (1.5 eq.)

  • Potassium carbonate (K₂CO₃) (3.0 eq.)

  • Anhydrous Acetonitrile (MeCN) or DMF

  • Ethyl acetate (EtOAc), water, brine

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous MeCN, add K₂CO₃ (3.0 eq.).

  • Stir the suspension vigorously for 15 minutes at room temperature.

  • Add the alkyl halide (1.5 eq.) to the mixture.

  • Heat the reaction to 60-80 °C and stir for 4-12 hours. The Williamson ether synthesis is typically conducted at elevated temperatures (50-100 °C) to ensure a reasonable reaction rate.[10][11]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in EtOAc, wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography or recrystallization.

Self-Validation:

  • LC-MS: Confirm the product peak with the correct mass for the O-alkylated product.

  • ¹H NMR: Observe the disappearance of the phenolic -OH proton and the appearance of new signals corresponding to the alkyl group (e.g., a methylene group adjacent to the oxygen at ~4.0 ppm).

Application in Drug Discovery: A Hypothetical Case Study

Target: A hypothetical protein kinase where a hydrogen bond to the phenol and a salt bridge to the carboxylic acid are known to be critical for binding. The goal is to improve metabolic stability and cell permeability.

Strategy:

  • Core Engagement: Utilize the parent this compound to establish the key interactions. The fluorine atom is positioned to potentially interact with a backbone amide or create a favorable electrostatic environment.

  • Metabolic Stability: The fluorine atom ortho to the hydroxyl group and meta to the methyl group can sterically and electronically shield these positions from cytochrome P450-mediated oxidation, a common metabolic pathway.[3][5][7]

  • Permeability and Potency Enhancement: Systematically explore the chemical space around the core scaffold using the protocols described above.

    • Amide Library: Synthesize a library of amides (Protocol 1) with various alkyl and aryl amines to probe a hydrophobic pocket adjacent to the carboxylate binding site.

    • Ether Library: Synthesize a library of ethers (Protocol 2) to extend into a solvent-exposed region. This can be used to attach solubilizing groups or vectors for targeted delivery.

The resulting matrix of compounds allows for a systematic exploration of the structure-activity relationship, optimizing for potency, selectivity, and ADME properties simultaneously.

Conclusion

This compound is a high-potential building block for modern drug discovery. Its pre-installed combination of a metabolically robust fluorine atom, a versatile phenolic handle, and a key carboxylic acid anchor provides a rich platform for generating novel chemical entities. The reliable and selective protocols provided herein empower researchers to rapidly construct diverse compound libraries, accelerating the journey from hit identification to lead optimization. The rational incorporation of this scaffold can significantly enhance the pharmacokinetic and pharmacodynamic profiles of next-generation therapeutics.

References

Application Note: A Guided Protocol for the Multi-Step Synthesis of 3-Fluoro-5-hydroxy-4-methylbenzoic Acid and Its Ester Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fluorinated benzoic acids are indispensable building blocks in modern medicinal chemistry, prized for their ability to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[1] The introduction of fluorine can profoundly influence a molecule's physicochemical properties, such as its acidity (pKa) and lipophilicity, making it a strategic tool in drug design.[1] This application note provides a comprehensive, multi-step protocol for the synthesis of 3-Fluoro-5-hydroxy-4-methylbenzoic acid, a versatile intermediate, starting from the readily available precursor, 4-methylphenol. The guide details a robust synthetic pathway involving electrophilic fluorination, ortho-formylation, and subsequent oxidation. Furthermore, a protocol for the synthesis of a methyl ester derivative via Fischer esterification is provided, demonstrating a common downstream application. This document is intended for researchers, chemists, and professionals in drug development, offering field-proven insights and troubleshooting guidance to ensure reproducible and efficient synthesis.

Introduction and Synthetic Rationale

The strategic placement of fluorine on an aromatic ring is a cornerstone of contemporary pharmaceutical development.[2] The target molecule, this compound, possesses a unique substitution pattern that makes it a valuable scaffold for creating novel bioactive compounds. The synthesis challenge lies in the precise, regioselective introduction of three distinct functional groups—fluoro, hydroxyl, and carboxyl—onto the aromatic core.

Our synthetic strategy is designed for efficiency and control, commencing with 4-methylphenol (p-cresol). The rationale is as follows:

  • Electrophilic Fluorination: The hydroxyl group of 4-methylphenol is a strong ortho-, para-directing activator. With the para-position blocked by the methyl group, electrophilic fluorination is guided to the ortho-position, yielding 2-fluoro-4-methylphenol.

  • Ortho-Formylation: The powerful ortho-directing influence of the phenoxide ion is then exploited to introduce a formyl (-CHO) group at the C5 position. This step selectively builds the carbon framework required for the final carboxylic acid.

  • Oxidation: The aldehyde intermediate is then cleanly oxidized to the target carboxylic acid. This is a high-yielding and reliable transformation.

  • Derivatization: Finally, the carboxylic acid is converted to its methyl ester, a common step to modify solubility or prepare the molecule for subsequent coupling reactions.

This stepwise approach avoids the use of harsh or difficult-to-handle reagents and provides clear purification points after each key transformation, ensuring high purity of the final products.

Overall Synthetic Scheme

The complete four-step synthesis is outlined below.

G cluster_0 Part 1: Synthesis of Core Scaffold cluster_1 Part 2: Oxidation cluster_2 Part 3: Derivatization A 4-Methylphenol B 2-Fluoro-4-methylphenol A->B C 3-Fluoro-5-hydroxy- 4-methylbenzaldehyde B->C D 3-Fluoro-5-hydroxy- 4-methylbenzoic Acid C_ref->D E Methyl 3-Fluoro-5-hydroxy- 4-methylbenzoate D_ref->E

Caption: High-level overview of the synthetic pathway.

Detailed Experimental Protocols

Part 1: Synthesis of 3-Fluoro-5-hydroxy-4-methylbenzaldehyde

Protocol 1.1: Electrophilic Fluorination of 4-Methylphenol

  • Principle: This step utilizes N-Fluorobis(phenylsulfonyl)amine (Selectfluor®) as an electrophilic fluorine source. The electron-rich phenol attacks the electrophilic fluorine, and the regioselectivity is dictated by the ortho-, para-directing hydroxyl group. Acetonitrile is an effective polar aprotic solvent for this transformation.

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Notes
4-Methylphenol108.145.00 g46.2Starting Material
Selectfluor®354.3717.9 g50.81.1 equivalents
Acetonitrile (MeCN)41.05200 mL-Anhydrous
Dichloromethane (DCM)84.93300 mL-For extraction
Saturated NaCl (aq)-100 mL-For washing
Anhydrous MgSO₄120.37~10 g-Drying agent

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 4-methylphenol (5.00 g, 46.2 mmol) and anhydrous acetonitrile (200 mL).

  • Stir the solution at room temperature under a nitrogen atmosphere until the solid is fully dissolved.

  • In a single portion, add Selectfluor® (17.9 g, 50.8 mmol). Caution: The reaction can be mildly exothermic.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 20% Ethyl Acetate in Hexanes).

  • Once the starting material is consumed, remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in dichloromethane (150 mL) and transfer to a separatory funnel.

  • Wash the organic layer with deionized water (2 x 100 mL) and then with saturated aqueous NaCl (1 x 100 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel (gradient elution: 5% to 20% Ethyl Acetate in Hexanes) to afford 2-fluoro-4-methylphenol as a pale yellow oil.

Protocol 1.2: Ortho-Formylation of 2-Fluoro-4-methylphenol (Duff Reaction)

  • Principle: The Duff reaction introduces a formyl group ortho to a hydroxyl group using hexamethylenetetramine (HMTA) as the formylating agent and an acid catalyst, typically trifluoroacetic acid (TFA). The reaction proceeds via an electrophilic aromatic substitution mechanism.

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Notes
2-Fluoro-4-methylphenol126.134.00 g31.7From Step 1.1
Hexamethylenetetramine (HMTA)140.196.67 g47.61.5 equivalents
Trifluoroacetic Acid (TFA)114.0250 mL-Solvent/Catalyst
2M Hydrochloric Acid (aq)-100 mL-For hydrolysis
Ethyl Acetate (EtOAc)88.11300 mL-For extraction
Anhydrous Na₂SO₄142.04~10 g-Drying agent

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2-fluoro-4-methylphenol (4.00 g, 31.7 mmol) and HMTA (6.67 g, 47.6 mmol) in trifluoroacetic acid (50 mL).

  • Heat the mixture to 80-85 °C in an oil bath and stir for 6 hours. The solution will darken.

  • Cool the reaction mixture to room temperature and carefully pour it over crushed ice (~150 g).

  • Add 2M HCl (100 mL) to the aqueous mixture and stir vigorously for 1 hour to hydrolyze the intermediate imine salt.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with deionized water (1 x 100 mL) and saturated aqueous NaCl (1 x 100 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (gradient elution: 10% to 30% Ethyl Acetate in Hexanes) to yield 3-fluoro-5-hydroxy-4-methylbenzaldehyde as a light brown solid.

Part 2: Synthesis of this compound

Protocol 2.1: Oxidation of 3-Fluoro-5-hydroxy-4-methylbenzaldehyde

  • Principle: Potassium permanganate (KMnO₄) is a powerful oxidizing agent that efficiently converts aldehydes to carboxylic acids. The reaction is performed in a mixture of acetone and water to ensure solubility of both the organic substrate and the inorganic oxidant.

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Notes
Aldehyde Intermediate154.143.00 g19.5From Step 1.2
Potassium Permanganate (KMnO₄)158.033.39 g21.51.1 equivalents
Acetone58.08100 mL-Solvent
Deionized Water18.0220 mL-Solvent
Sodium Bisulfite (NaHSO₃)104.06As needed-To quench
3M Hydrochloric Acid (aq)-As needed-For acidification

Procedure:

  • Dissolve the aldehyde (3.00 g, 19.5 mmol) in acetone (100 mL) in a 500 mL Erlenmeyer flask.

  • In a separate beaker, dissolve KMnO₄ (3.39 g, 21.5 mmol) in deionized water (20 mL).

  • Cool the acetone solution in an ice bath to 0-5 °C.

  • Slowly add the KMnO₄ solution dropwise to the stirred aldehyde solution over 30 minutes, maintaining the temperature below 10 °C. A brown precipitate of MnO₂ will form.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium bisulfite dropwise until the purple color disappears and the brown MnO₂ dissolves.

  • Filter the mixture through a pad of Celite® to remove any remaining inorganic solids.

  • Remove the acetone from the filtrate via rotary evaporation.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of 3M HCl. A white precipitate will form.

  • Collect the solid product by vacuum filtration, wash with cold deionized water (2 x 20 mL), and dry in a vacuum oven at 50 °C overnight to yield This compound .

Part 3: Synthesis of Methyl 3-Fluoro-5-hydroxy-4-methylbenzoate

Protocol 3.1: Fischer Esterification

  • Principle: This classic reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.[3] Methanol serves as both the reactant and the solvent, and a catalytic amount of sulfuric acid protonates the carbonyl oxygen, activating it for nucleophilic attack by the methanol.

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Notes
Benzoic Acid Product170.142.00 g11.8From Step 2.1
Methanol (MeOH)32.0450 mL-Anhydrous, solvent
Sulfuric Acid (H₂SO₄), conc.98.080.5 mL~9.2Catalyst
Saturated NaHCO₃ (aq)-100 mL-For neutralization
Ethyl Acetate (EtOAc)88.11150 mL-For extraction

Procedure:

  • Suspend the benzoic acid (2.00 g, 11.8 mmol) in methanol (50 mL) in a 100 mL round-bottom flask.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.5 mL).

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65-70 °C) for 4 hours.

  • Cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and carefully transfer to a separatory funnel.

  • Wash the organic layer with deionized water (50 mL), followed by saturated aqueous NaHCO₃ (2 x 50 mL) to neutralize the acid catalyst, and finally with saturated aqueous NaCl (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield Methyl 3-Fluoro-5-hydroxy-4-methylbenzoate as a white to off-white solid.

Characterization and Data Analysis

Accurate spectroscopic analysis is essential for confirming the structure and assessing the purity of the synthesized compounds.[4] Techniques such as NMR, IR, and Mass Spectrometry provide unambiguous structural information.

Expected Spectroscopic Data for Final Products:

Compound¹H NMR (DMSO-d₆, δ ppm)¹³C NMR (DMSO-d₆, δ ppm)MS (ESI-) m/z
This compound 12.5-13.5 (br s, 1H, -COOH), 9.5-10.5 (br s, 1H, -OH), 7.4-7.6 (m, 2H, Ar-H), 2.1-2.3 (s, 3H, -CH₃)~166 (C=O), ~158 (d, C-F), ~155 (C-OH), ~125 (d, C-H), ~118 (d, C-H), ~115 (C-CH₃), ~112 (C-COOH), ~15 (-CH₃)169 [M-H]⁻
Methyl 3-Fluoro-5-hydroxy-4-methylbenzoate 9.5-10.5 (br s, 1H, -OH), 7.3-7.5 (m, 2H, Ar-H), 3.85 (s, 3H, -OCH₃), 2.1-2.3 (s, 3H, -CH₃)~165 (C=O), ~158 (d, C-F), ~155 (C-OH), ~124 (d, C-H), ~117 (d, C-H), ~116 (C-CH₃), ~113 (C-COOMe), ~52 (-OCH₃), ~15 (-CH₃)183 [M-H]⁻

Note: Predicted chemical shifts (δ) and coupling constants (d, doublet) are estimates based on analogous structures and may vary slightly based on experimental conditions.[4][5]

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the entire experimental process, from initial reaction setup to final product characterization.

G start Start: Weigh Starting Materials setup Reaction Setup (Solvent, Inert Atm.) start->setup reaction Reaction (Stirring, Heating/Cooling) setup->reaction monitor Monitor Progress (TLC) reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up (Quench, Extract, Wash) monitor->workup Complete dry Dry Organic Layer (e.g., MgSO4) workup->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purify Purification (Column Chromatography or Recrystallization) concentrate->purify characterize Characterization (NMR, MS, IR) purify->characterize end Pure Product characterize->end

Caption: Generalized experimental workflow for each synthetic step.

Troubleshooting and Field Insights

  • Low Yield in Fluorination (Step 1.1): If TLC shows significant unreacted starting material, the reaction time can be extended, or the temperature can be gently increased to 40 °C. Ensure the acetonitrile is anhydrous, as water can deactivate the fluorinating agent.

  • Poor Regioselectivity in Formylation (Step 1.2): The Duff reaction is generally selective for the position ortho to the hydroxyl group. If other isomers are observed, purification by column chromatography is critical. Ensure the temperature does not exceed 90 °C, as this can lead to decomposition.

  • Incomplete Oxidation (Step 2.1): If the aldehyde persists after 2 hours, a small additional portion of KMnO₄ solution (0.1 eq) can be added. Over-oxidation is not a concern for this substrate, but ensure the reaction is properly quenched with sodium bisulfite to simplify work-up.

  • Esterification Reaches Equilibrium (Step 3.1): Fischer esterification is a reversible reaction. To drive it to completion, use a large excess of methanol or remove the water formed during the reaction using a Dean-Stark apparatus if scaling up.

References

Application Notes & Protocols: The Strategic Use of 3-Fluoro-5-hydroxy-4-methylbenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: A Framework for Innovation

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational design. Fluorinated building blocks, such as the substituted benzoic acid family, offer medicinal chemists a powerful toolkit to modulate physicochemical and pharmacological properties. This guide focuses on 3-Fluoro-5-hydroxy-4-methylbenzoic acid (CAS 887267-08-5), a unique but lesser-documented member of this family. Given the sparse specific literature on this particular isomer, this document adopts a framework of comparative analysis and protocol extrapolation. We will ground our exploration in the well-established applications of its close structural isomers, thereby providing a robust, scientifically-grounded roadmap for researchers looking to leverage the potential of this and similar scaffolds. By understanding the causality behind the utility of its relatives, we can illuminate a path for the strategic deployment of this compound in novel drug development programs.

The Physicochemical Landscape: An Isomeric Comparison

The precise placement of fluoro, hydroxyl, and methyl groups on the benzoic acid ring dramatically influences key molecular properties critical for drug design, such as acidity (pKa), lipophilicity (LogP), and crystal packing. Understanding these subtle differences is paramount for selecting the optimal building block for a specific biological target.

PropertyThis compound 3-Fluoro-4-hydroxybenzoic acid4-Fluoro-3-hydroxybenzoic acid3-Fluoro-4-methylbenzoic acid
CAS Number 887267-08-5[1]350-29-8[2]51446-31-2[3]350-28-7
Molecular Formula C₈H₇FO₃C₇H₅FO₃C₇H₅FO₃C₈H₇FO₂
Molecular Weight 170.14 g/mol 156.11 g/mol 156.11 g/mol [3]154.14 g/mol
Appearance -Off-white to brown powderWhite to pale brown powder[3]White to light yellow powder
Melting Point (°C) -154 - 158214 - 218[3]171 - 175
Predicted pKa -4.23 ± 0.10[4]4.02 ± 0.10[4]-
Water Solubility -Slightly solubleLimited/Sparingly Soluble[3]-

The Rationale: Why This Scaffold Matters in Drug Design

The utility of fluorinated hydroxybenzoic acids is not coincidental; it is a direct result of the predictable and advantageous effects of the substituents on molecular behavior.

  • Fluorine's Influence : The fluorine atom, being highly electronegative, profoundly alters the electronic distribution of the aromatic ring. This modification can enhance metabolic stability by blocking sites susceptible to oxidative metabolism and increase binding affinity to biological targets through favorable electrostatic interactions. The introduction of fluorine is a well-established strategy for improving the pharmacokinetic profile of drug candidates.

  • Hydroxyl Group Functionality : The phenolic hydroxyl group is a versatile hydrogen bond donor and acceptor, crucial for anchoring a molecule within a protein's active site. Its acidity can be fine-tuned by the position of other substituents, influencing its ionization state at physiological pH.

  • Carboxylic Acid as an Anchor : The carboxylic acid moiety is a primary interaction point, often forming strong ionic bonds or hydrogen bonds with basic residues (e.g., Arginine, Lysine) in a target protein. It also serves as a versatile synthetic handle for elaboration into amides, esters, and other functional groups.[5]

  • Methyl Group Modulation : The methyl group provides steric bulk and lipophilicity. Its placement can be used to probe hydrophobic pockets within a binding site, improve membrane permeability, or sterically shield adjacent groups from metabolic degradation.

Application Focus: A Proxy-Based Approach

While direct applications of this compound are not yet widely published, its isomer, 4-Fluoro-3-hydroxybenzoic acid , serves as a key intermediate in the synthesis of Acoramidis , a transthyretin (TTR) stabilizer for treating transthyretin amyloidosis.[3][6] This provides an excellent, field-proven context for demonstrating the utility of this chemical class. We will use this context to frame our experimental protocols.

G cluster_isomers Structural Isomers & Their Roles cluster_application Medicinal Chemistry Application Target 3-Fluoro-5-hydroxy- 4-methylbenzoic acid (Potential Scaffold) Proxy 4-Fluoro-3-hydroxy- benzoic acid (Validated Intermediate) Target->Proxy Structural Relationship Other1 3-Fluoro-4-hydroxy- benzoic acid (KCa Channel Inhibitors) Proxy->Other1 Functional Analogy App Acoramidis (Transthyretin Stabilizer) Proxy->App Key Precursor For

Caption: Isomeric relationships and application context.

Experimental Protocols

These protocols are designed to be robust and illustrative, providing a clear methodology that can be adapted for this compound or its isomers.

Protocol 1: Synthesis of a Fluorinated Hydroxybenzoic Acid via Demethylation

Rationale: A common and effective route to phenolic compounds is the demethylation of a more readily available methoxy-substituted precursor. Reagents like hydrobromic acid (HBr) or boron tribromide (BBr₃) are highly effective for cleaving aryl methyl ethers.[7] This protocol is adapted from literature procedures for analogous compounds.[7][8]

Objective: To synthesize a 3-fluoro-hydroxy-benzoic acid derivative from its corresponding methoxy precursor.

Materials:

  • 3-Fluoro-4-methoxybenzoic acid (or other methoxy-substituted isomer)

  • Hydrobromic acid (48% aqueous solution)

  • Acetic acid (glacial)

  • Deionized water

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source (heating mantle)

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine the starting methoxy-benzoic acid (1.0 eq), concentrated hydrobromic acid (approx. 4-5 mL per gram of starting material), and glacial acetic acid (approx. 4-5 mL per gram of starting material).[7]

  • Reflux: Heat the stirred mixture to reflux (typically 120-140°C) and maintain for 12-36 hours.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) if desired.

  • Cooling & Precipitation: Once the reaction is complete, cool the mixture to room temperature, then further cool in an ice-water bath. The product will often precipitate as a solid.[7]

  • Isolation (for solid product): If a precipitate forms, collect the solid by vacuum filtration using a Büchner funnel. Wash the crude solid with cold deionized water to remove residual acids.

  • Extraction (if no solid forms): If the product remains in solution, dilute the reaction mixture with a significant volume of cold water (e.g., 150 mL) and transfer to a separatory funnel. Extract the aqueous phase with an organic solvent like DCM or EtOAc (2-3 times).[8]

  • Washing: Combine the organic extracts and wash sequentially with deionized water and then brine. This removes any remaining water-soluble impurities and acids.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter to remove the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water, ethanol/water) to yield the final, high-purity hydroxybenzoic acid.

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The disappearance of the methoxy signal (~3.8-4.0 ppm in ¹H NMR) and the appearance of a broad phenolic -OH signal are key indicators of a successful reaction.

Protocol 2: Synthesis of a Bioactive Scaffold via Amide Coupling

Rationale: Amide bond formation is arguably the most common reaction in medicinal chemistry. This protocol details the coupling of the carboxylic acid with a representative amine using a standard coupling agent like EDC/HOBt, which proceeds through a highly reactive O-acylisourea intermediate to form the stable amide bond.

Objective: To couple this compound with a primary or secondary amine to form a core amide scaffold.

G Start Benzoic Acid + Amine (R-NH2) Activation Activation: O-Acylisourea Intermediate Start->Activation 1. Add Coupling   Reagents Reagents EDC / HOBt DIPEA in DMF Reagents->Activation Coupling Nucleophilic Attack: Amide Bond Formation Activation->Coupling 2. Amine Attack Workup Aqueous Workup & Extraction Coupling->Workup 3. Quench Reaction Purify Purification: Column Chromatography or Recrystallization Workup->Purify 4. Isolate Crude Product Final Amide Product Purify->Product 5. Final Product

Caption: Workflow for EDC/HOBt mediated amide coupling.

Materials:

  • This compound (1.0 eq)

  • Target amine (primary or secondary, 1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq)

  • Hydroxybenzotriazole (HOBt, 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA, 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolution: To a clean, dry, nitrogen-flushed flask, add the benzoic acid (1.0 eq), the target amine (1.1 eq), HOBt (1.2 eq), and anhydrous DMF. Stir at room temperature until all solids dissolve.

  • Base Addition: Add DIPEA (3.0 eq) to the solution and stir for 5 minutes.

  • Activation: Add EDC (1.2 eq) portion-wise to the mixture. A slight exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Quenching and Dilution: Once the reaction is complete, pour the DMF solution into a separatory funnel containing EtOAc and water.

  • Aqueous Workup:

    • Wash the organic layer with 1M HCl (2 times) to remove excess DIPEA and unreacted amine.

    • Wash with saturated NaHCO₃ solution (2 times) to remove unreacted benzoic acid and HOBt.

    • Wash with brine (1 time) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide product.

  • Purification: Purify the crude product using flash column chromatography on silica gel or via recrystallization from an appropriate solvent system (e.g., EtOAc/hexanes) to obtain the pure amide.

Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure, identity, and purity.

Conclusion and Future Outlook

This compound represents a promising yet underexplored building block for medicinal chemistry. By leveraging the extensive knowledge base from its structural isomers, researchers can confidently predict its potential to impart favorable drug-like properties. The protocols detailed herein provide a validated starting point for its synthesis and derivatization. Future work should focus on synthesizing a library of compounds derived from this scaffold and screening them against various biological targets to uncover its unique therapeutic potential, thereby expanding the chemical space available for the development of next-generation therapeutics.

References

Application Notes and Protocols: 3-Fluoro-5-hydroxy-4-methylbenzoic acid as a Key Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 3-fluoro-5-hydroxy-4-methylbenzoic acid, a fluorinated aromatic carboxylic acid with significant potential as a versatile intermediate in the synthesis of advanced agrochemicals. The strategic incorporation of fluorine, hydroxyl, and methyl groups on the benzoic acid scaffold imparts unique physicochemical properties that are highly desirable in the design of modern herbicides.[1] This document outlines a detailed protocol for the synthesis of this compound, its comprehensive characterization, and a practical application in the synthesis of a novel herbicidal agent. The methodologies are presented with a focus on the underlying chemical principles to provide researchers, scientists, and drug development professionals with a robust framework for utilizing this valuable building block.

Introduction: The Role of Fluorinated Benzoic Acids in Modern Agriculture

The relentless pursuit of higher crop yields and sustainable agricultural practices necessitates the development of novel, more effective, and environmentally benign agrochemicals. Fluorinated organic compounds have emerged as a cornerstone in this endeavor, with the carbon-fluorine bond's unique properties enhancing the biological activity, metabolic stability, and lipophilicity of active ingredients.[1] Substituted benzoic acids, in particular, are a well-established class of herbicides that often act as synthetic auxins, disrupting normal plant growth processes.[2]

This compound is a prime example of a highly functionalized intermediate, poised for the synthesis of next-generation herbicides. The fluorine atom at the 3-position can enhance the binding affinity to target proteins and increase the molecule's stability against metabolic degradation. The hydroxyl group at the 5-position offers a reactive handle for further derivatization, such as etherification, to modulate the compound's properties and biological activity. The methyl group at the 4-position can also influence the molecule's steric and electronic profile. This application note will detail the synthesis and utility of this promising intermediate.

Synthesis of this compound

A robust and scalable synthesis of this compound is crucial for its application in agrochemical development. The following protocol describes a reliable method for its preparation via demethylation of its methoxy precursor, a common and effective strategy for the synthesis of phenolic compounds.

Synthetic Workflow

The synthesis proceeds in a straightforward manner, starting from the commercially available 3-fluoro-5-methoxy-4-methylbenzoic acid. The demethylation is achieved using a strong acid, such as hydrobromic acid, which cleaves the methyl ether to yield the desired hydroxyl group.

Synthesis_Workflow start 3-Fluoro-5-methoxy-4-methylbenzoic acid reagent Hydrobromic Acid (HBr) Acetic Acid (Solvent) start->reagent Demethylation product This compound reagent->product Reflux

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

  • 3-Fluoro-5-methoxy-4-methylbenzoic acid (1.0 eq)

  • Concentrated Hydrobromic Acid (48% aqueous solution, 5.0 eq)

  • Glacial Acetic Acid

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-fluoro-5-methoxy-4-methylbenzoic acid (1.0 eq).

  • Add glacial acetic acid as a solvent (approximately 10 mL per gram of starting material).

  • Carefully add concentrated hydrobromic acid (5.0 eq).

  • Heat the reaction mixture to reflux (approximately 120-125 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice-water. A precipitate should form.

  • Collect the solid precipitate by vacuum filtration and wash with cold deionized water.

  • For further purification, dissolve the crude product in ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.

Causality behind Experimental Choices:

  • Hydrobromic Acid: A strong acid is required to cleave the stable aryl-methyl ether bond. HBr is a common and effective reagent for this transformation.

  • Acetic Acid: This serves as a polar protic solvent that is miscible with both the starting material and the aqueous HBr, ensuring a homogeneous reaction mixture. Its high boiling point is also suitable for reflux conditions.

  • Reflux: The elevated temperature is necessary to overcome the activation energy of the ether cleavage reaction.

  • Aqueous Workup: Pouring the reaction mixture into ice-water precipitates the product, which has lower solubility in water than the starting material and byproducts, facilitating its isolation.

Characterization of this compound

Accurate characterization of the intermediate is essential to ensure its purity and structural integrity before proceeding to the next synthetic step.

Physical Properties
PropertyValue
Molecular Formula C₈H₇FO₃
Molecular Weight 170.14 g/mol
Appearance Off-white to pale yellow solid
Melting Point Expected in the range of 180-200 °C
Predicted Spectroscopic Data

While experimental spectra are the gold standard, the following data are predicted based on the analysis of structurally similar compounds and known spectroscopic principles.

¹H NMR (Proton NMR) Spectroscopy

  • Solvent: DMSO-d₆

  • Predicted Chemical Shifts (δ, ppm):

    • ~12.5-13.5 (s, 1H): Carboxylic acid proton (-COOH), typically a broad singlet.

    • ~9.5-10.5 (s, 1H): Phenolic hydroxyl proton (-OH), a broad singlet.

    • ~7.4-7.6 (m, 2H): Aromatic protons. Due to the substitution pattern, these protons would likely appear as a multiplet.

    • ~2.2 (s, 3H): Methyl protons (-CH₃), a sharp singlet.

¹³C NMR (Carbon-13 NMR) Spectroscopy

  • Solvent: DMSO-d₆

  • Predicted Chemical Shifts (δ, ppm):

    • ~168: Carboxylic acid carbon (-COOH).

    • ~155 (d): Carbon bearing the fluorine (C-F), showing a characteristic doublet due to C-F coupling.

    • ~150: Carbon bearing the hydroxyl group (C-OH).

    • ~125-135: Aromatic carbons.

    • ~115-120: Aromatic carbons.

    • ~15: Methyl carbon (-CH₃).

Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)VibrationFunctional Group
3300-2500 (broad)O-H stretchCarboxylic acid
~3200 (broad)O-H stretchPhenol
~1700 (strong)C=O stretchCarboxylic acid
~1600, ~1480C=C stretchAromatic ring
~1250C-O stretchCarboxylic acid/Phenol
~1200C-F stretchAryl-fluoride

Mass Spectrometry (MS)

  • Ionization Mode: Electron Ionization (EI)

  • Expected Fragments (m/z):

    • 170: Molecular ion [M]⁺•

    • 153: Loss of OH radical [M-OH]⁺

    • 125: Loss of COOH radical [M-COOH]⁺

    • 97: Subsequent fragmentation of the aromatic ring.

Application in Agrochemical Synthesis: A Case Study

To illustrate the utility of this compound, we present a hypothetical synthesis of a novel herbicidal agent. The target molecule is an ester derivative, a common strategy to improve the uptake and translocation of herbicides in plants.

Synthetic Strategy

The hydroxyl group of this compound can be readily alkylated to introduce a side chain that may enhance herbicidal activity. In this example, we propose the synthesis of 2-(3-Fluoro-5-carboxy-2-methylphenoxy)propanoic acid, a compound with structural similarities to known aryloxyphenoxypropionate herbicides.

App_Synthesis_Workflow start This compound reagent1 Sodium Hydride (NaH) start->reagent1 Deprotonation reagent2 Ethyl 2-bromopropanoate reagent1->reagent2 Nucleophilic Substitution intermediate Ester Intermediate reagent2->intermediate reagent3 NaOH (aq), then H₃O⁺ intermediate->reagent3 Hydrolysis product Target Herbicide reagent3->product

Caption: Proposed synthetic route to a novel herbicide.

Protocol for Herbicide Synthesis

Step 1: Esterification

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Add ethyl 2-bromopropanoate (1.2 eq) dropwise and stir the reaction mixture at room temperature overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude ester intermediate.

Step 2: Hydrolysis

  • Dissolve the crude ester intermediate in a mixture of ethanol and water.

  • Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is ~2.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the final product, 2-(3-fluoro-5-carboxy-2-methylphenoxy)propanoic acid.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of novel agrochemicals. Its synthesis is achievable through straightforward and scalable chemical transformations. The presence of multiple functional groups allows for a wide range of derivatization strategies to fine-tune the biological activity of the final products. The protocols and data presented in this application note provide a solid foundation for researchers and scientists to explore the potential of this compound in the development of next-generation herbicides and other bioactive molecules.

References

Anwendungsleitfaden: Strategien zur Derivatisierung von 3-Fluor-5-hydroxy-4-methylbenzoesäure für die Wirkstoffforschung

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet detaillierte Protokolle und wissenschaftliche Einblicke in die Derivatisierungsreaktionen von 3-Fluor-5-hydroxy-4-methylbenzoesäure, einer vielseitigen Molekülstruktur, die in der medizinischen Chemie von großem Interesse ist. Die hier beschriebenen Methoden konzentrieren sich auf die Modifikation der Carbonsäure- und der phenolischen Hydroxylgruppe, um eine diverse Bibliothek von Analoga für das Screening und die Leitstrukturoptimierung zu erstellen.

Wissenschaftlicher Kontext: Reaktivität und Synthesestrategie

3-Fluor-5-hydroxy-4-methylbenzoesäure besitzt drei funktionelle Gruppen, die ihre Reaktivität bestimmen: eine Carbonsäure, eine phenolische Hydroxylgruppe und eine Methylgruppe, die an einen aromatischen Ring gebunden sind, der zusätzlich durch ein Fluoratom substituiert ist. Das Verständnis der elektronischen Effekte dieser Substituenten ist entscheidend für die Planung erfolgreicher und selektiver Derivatisierungsstrategien.

  • Carbonsäuregruppe (-COOH): Dies ist die primäre funktionelle Gruppe für Amidierungs- und Veresterungsreaktionen. Die elektronenziehende Natur des Fluoratoms in meta-Position erhöht die Elektrophilie des Carboxylkohlenstoffs und erleichtert so den nukleophilen Angriff durch Amine oder Alkohole.[1]

  • Phenolische Hydroxylgruppe (-OH): Diese Gruppe ist nukleophil und kann durch Alkylierung (Veretherung) oder Acylierung modifiziert werden. Sie ist jedoch weniger sauer und ein schwächeres Nukleophil als die Carbonsäure unter neutralen Bedingungen. Für eine selektive Reaktion an der Hydroxylgruppe muss die reaktivere Carbonsäuregruppe häufig zuerst geschützt werden, typischerweise als Ester.[2]

  • Fluor- und Methylgruppen: Das Fluoratom übt einen starken elektronenziehenden induktiven Effekt aus, der die Acidität der Carbonsäure und der phenolischen Hydroxylgruppe erhöht.[3] Die Methylgruppe hat einen schwachen elektronenschiebenden Effekt. Diese Substituenten beeinflussen auch die Regioselektivität nachfolgender Reaktionen am aromatischen Ring, was hier jedoch nicht im Fokus steht.

Die erfolgreiche Derivatisierung hängt von der chemoselektiven Modifikation der Carbonsäure- oder der Hydroxylgruppe ab. Die hier beschriebenen Protokolle wurden entwickelt, um diese Selektivität zu maximieren.

Protokoll 1: Amid-Synthese über EDC/HOBt-Kupplung

Die Amidbindung ist eine der wichtigsten funktionellen Gruppen in der medizinischen Chemie. Die direkte Kupplung der Carbonsäure mit einem primären oder sekundären Amin unter Verwendung von Carbodiimid-Reagenzien ist eine robuste und weit verbreitete Methode.[4][5]

Kausale Begründung der experimentellen Entscheidungen:

Die Verwendung von 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid (EDC) in Verbindung mit Hydroxybenzotriazol (HOBt) ist eine bewährte Methode zur Minimierung von Nebenreaktionen und zur Unterdrückung der Racemisierung, falls chirale Amine verwendet werden.[4][6] HOBt reagiert mit dem durch EDC gebildeten O-Acylisoharnstoff-Intermediat zu einem aktiveren HOBt-Ester, der weniger anfällig für Nebenreaktionen ist und effizient mit dem Amin zum gewünschten Amid reagiert.[6]

Detailliertes Protokoll:
  • Vorbereitung: In einem trockenen Rundkolben unter Inertgasatmosphäre (z. B. Stickstoff oder Argon) wird 3-Fluor-5-hydroxy-4-methylbenzoesäure (1,0 Äquiv.) in wasserfreiem Dichlormethan (DCM) oder N,N-Dimethylformamid (DMF) gelöst (ca. 0,1–0,2 M).

  • Zugabe der Reagenzien: Die Lösung wird auf 0 °C in einem Eisbad abgekühlt. Anschließend werden das entsprechende Amin (1,1 Äquiv.) und HOBt (1,2 Äquiv.) zugegeben.

  • Aktivierung: EDC-Hydrochlorid (EDC·HCl) (1,2 Äquiv.) wird portionsweise unter Rühren zugegeben.

  • Reaktion: Die Reaktionsmischung lässt man langsam auf Raumtemperatur erwärmen und rührt für 12–24 Stunden. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder LC-MS überwacht.

  • Aufarbeitung: Nach Abschluss der Reaktion wird die Mischung mit DCM verdünnt. Die organische Phase wird nacheinander mit 1 M HCl, gesättigter NaHCO₃-Lösung und gesättigter NaCl-Lösung (Sole) gewaschen.

  • Isolierung: Die organische Phase wird über wasserfreiem MgSO₄ oder Na₂SO₄ getrocknet, filtriert und im Vakuum eingeengt.

  • Reinigung: Der Rohprodukt wird durch Flash-Säulenchromatographie an Kieselgel gereinigt, um das reine Amid zu erhalten.

Repräsentative Daten für die Amidkupplung:
EingabeAminReaktionszeit (h)Ausbeute (%) (erwartet)
1Benzylamin1280-90
2Anilin1870-85
3Morpholin1285-95
4tert-Butylamin2460-75
Die erwarteten Ausbeuten basieren auf ähnlichen Kupplungsreaktionen mit substituierten Benzoesäuren.[6]

Diagramm des Arbeitsablaufs für die Amid-Synthese:

G cluster_prep 1. Vorbereitung cluster_reaction 2. Reaktion cluster_workup 3. Aufarbeitung & Reinigung prep 3-Fluor-5-hydroxy-4-methylbenzoesäure + Amin + HOBt in wasserfreiem DCM/DMF cool Abkühlen auf 0 °C prep->cool add_edc Zugabe von EDC·HCl cool->add_edc stir Rühren bei Raumtemperatur (12-24h) add_edc->stir workup Wässrige Aufarbeitung (HCl, NaHCO3, Sole) stir->workup purify Säulenchromatographie workup->purify end end purify->end Reines Amid

Abbildung 1: Workflow für die EDC/HOBt-vermittelte Amidsynthese.

Protokoll 2: Selektive Veretherung der phenolischen Hydroxylgruppe

Die Synthese von Ether-Derivaten erfordert eine selektive O-Alkylierung der phenolischen Hydroxylgruppe. Da die Carbonsäure unter basischen Bedingungen, die typischerweise für die Williamson-Ethersynthese verwendet werden, deprotoniert und potenziell reagieren würde, ist eine Schutzgruppenstrategie erforderlich.[2]

Kausale Begründung der experimentellen Entscheidungen:

Die Carbonsäure wird zunächst durch eine Fischer-Veresterung in einen Methylester umgewandelt. Diese Schutzgruppe ist robust gegenüber den basischen Bedingungen der nachfolgenden Veretherung und kann am Ende durch einfache Verseifung wieder entfernt werden. Die Williamson-Ethersynthese ist eine klassische und effiziente Methode zur Bildung von Ethern durch Reaktion eines Alkoxids mit einem Alkylhalogenid.[2][7]

Detailliertes Protokoll (3-stufiger Prozess):

Schritt A: Schutz der Carbonsäure (Veresterung)

  • Ansatz: 3-Fluor-5-hydroxy-4-methylbenzoesäure (1,0 Äquiv.) wird in einem Überschuss an wasserfreiem Methanol gelöst.

  • Katalysator: Eine katalytische Menge einer starken Säure (z. B. konzentrierte H₂SO₄, 0,1 Äquiv.) oder Thionylchlorid (SOCl₂, 1,2 Äquiv.) wird bei 0 °C langsam zugegeben.

  • Reaktion: Die Mischung wird zum Rückfluss erhitzt (ca. 65-70 °C) und für 4-8 Stunden gerührt, bis die DC eine vollständige Umsetzung anzeigt.

  • Aufarbeitung: Das Lösungsmittel wird im Vakuum entfernt. Der Rückstand wird in Ethylacetat aufgenommen und mit gesättigter NaHCO₃-Lösung und Sole gewaschen. Die organische Phase wird getrocknet (MgSO₄), filtriert und eingeengt, um den Methylester zu erhalten, der oft ohne weitere Reinigung verwendet werden kann.

Schritt B: O-Alkylierung (Williamson-Ethersynthese)

  • Ansatz: Der in Schritt A erhaltene Methylester (1,0 Äquiv.) wird in einem aprotischen polaren Lösungsmittel wie DMF oder Acetonitril gelöst.

  • Base: Eine Base wie Kaliumcarbonat (K₂CO₃, 2,0 Äquiv.) oder Cäsiumcarbonat (Cs₂CO₃, 1,5 Äquiv.) wird zugegeben, um das Phenol zu deprotonieren.

  • Alkylierung: Das Alkylierungsmittel (z. B. Alkylbromid oder -iodid, 1,2 Äquiv.) wird zugegeben.

  • Reaktion: Die Mischung wird bei 50-80 °C für 4-16 Stunden gerührt, bis die Umsetzung vollständig ist.

  • Aufarbeitung: Die Reaktionsmischung wird mit Wasser verdünnt und mit Ethylacetat extrahiert. Die vereinigten organischen Phasen werden mit Wasser und Sole gewaschen, getrocknet und eingeengt.

  • Reinigung: Das Rohprodukt wird durch Säulenchromatographie gereinigt.

Schritt C: Entschützung der Carbonsäure (Verseifung)

  • Ansatz: Der veretherte Ester aus Schritt B (1,0 Äquiv.) wird in einer Mischung aus THF oder Methanol und Wasser gelöst.

  • Hydrolyse: Eine wässrige Lösung von Lithiumhydroxid (LiOH) oder Natriumhydroxid (NaOH) (2,0–4,0 Äquiv.) wird zugegeben.

  • Reaktion: Die Mischung wird bei Raumtemperatur oder leicht erhöhter Temperatur (40-50 °C) für 1-4 Stunden gerührt.

  • Aufarbeitung: Das organische Lösungsmittel wird im Vakuum entfernt. Der wässrige Rückstand wird mit 1 M HCl angesäuert, bis ein Niederschlag ausfällt.

  • Isolierung: Das Produkt wird abfiltriert, mit kaltem Wasser gewaschen und getrocknet, um die reine 3-Fluor-5-alkoxy-4-methylbenzoesäure zu erhalten.

Diagramm des Arbeitsablaufs für die Veretherung:

G start Startmaterial ester Schritt A: Veresterung (MeOH, H+) start->ester Schutz ether Schritt B: O-Alkylierung (R-X, K2CO3) ester->ether Modifikation sapon Schritt C: Verseifung (LiOH, dann H+) ether->sapon Entschützung end Endprodukt: Ether-Derivat sapon->end

Abbildung 2: Dreistufiger Workflow zur selektiven Veretherung.

Protokoll 3: Direkte Veresterung der Carbonsäuregruppe

Für die Synthese von Ester-Derivaten an der Carbonsäureposition, während die phenolische Hydroxylgruppe unverändert bleibt, können mildere Veresterungsmethoden angewendet werden, die die phenolische Gruppe nicht aktivieren.

Kausale Begründung der experimentellen Entscheidungen:

Die Fischer-Veresterung (wie in Protokoll 2, Schritt A beschrieben) ist die einfachste Methode, wenn der Alkohol im Überschuss verwendet werden kann. Für wertvollere oder sterisch anspruchsvollere Alkohole ist eine Aktivierung der Carbonsäure erforderlich. Die Verwendung von Oxalylchlorid oder SOCl₂ zur Bildung des Säurechlorids mit anschließender Reaktion mit dem Alkohol ist eine hocheffiziente Methode. Eine Alternative ist die Steglich-Veresterung mit DCC und einem Acyltransfer-Katalysator wie DMAP, die unter sehr milden Bedingungen abläuft.

Detailliertes Protokoll (Steglich-Veresterung):
  • Ansatz: 3-Fluor-5-hydroxy-4-methylbenzoesäure (1,0 Äquiv.), der Alkohol (1,1 Äquiv.) und eine katalytische Menge 4-Dimethylaminopyridin (DMAP, 0,1 Äquiv.) werden in wasserfreiem DCM gelöst.

  • Aktivierung: Die Lösung wird auf 0 °C gekühlt und Dicyclohexylcarbodiimid (DCC) (1,1 Äquiv.), gelöst in einer kleinen Menge DCM, wird langsam zugetropft.

  • Reaktion: Die Mischung wird langsam auf Raumtemperatur erwärmen und für 4-12 Stunden gerührt. Die Bildung eines weißen Niederschlags (Dicyclohexylharnstoff, DCU) wird beobachtet.

  • Aufarbeitung: Der DCU-Niederschlag wird abfiltriert und mit kaltem DCM gewaschen.

  • Reinigung: Das Filtrat wird wie in Protokoll 1 (Schritt 5-7) aufgearbeitet und durch Säulenchromatographie gereinigt, um den reinen Ester zu erhalten.

Zusammenfassung der Veresterungsbedingungen:
MethodeAktivierungsmittelAlkoholBedingungenVorteile
Fischer-VeresterungH₂SO₄ (kat.)Überschuss an einfachem AlkoholRückflussEinfach, kostengünstig
Säurechlorid(COCl)₂, SOCl₂Jeder Alkohol0 °C bis RTHochreaktiv, gute Ausbeuten
Steglich-VeresterungDCC, DMAP (kat.)Jeder Alkohol0 °C bis RTSehr milde Bedingungen

Zusammenfassung und Ausblick

Die vorgestellten Protokolle bieten eine solide Grundlage für die systematische Derivatisierung von 3-Fluor-5-hydroxy-4-methylbenzoesäure. Durch die gezielte Modifikation an der Carbonsäure- oder der phenolischen Hydroxylgruppe können Forscher schnell und effizient Substanzbibliotheken für die pharmazeutische Forschung und Entwicklung erstellen. Die Wahl der Methode hängt vom gewünschten Derivat und der Verfügbarkeit der Ausgangsmaterialien ab. Eine sorgfältige Überwachung der Reaktionen und eine angemessene Reinigung sind entscheidend für die erfolgreiche Synthese der Zielmoleküle.

Referenzen

  • Nakajima, N., & Ikada, Y. (2001). Amide Bond Formation through Dehydration Condensation by an N,N'-Dicyclohexylcarbodiimide/N-Hydroxysuccinimide System. Bioconjugate Chemistry, 12(4), 576-583.

  • Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity.

  • Nanbo, T. (1994). The electronic effects of benzoic acid substituents on glycine conjugation. Biological & Pharmaceutical Bulletin, 17(4), 551-553.[1]

  • BenchChem. (2025). Application Notes and Protocols for the Etherification of 4-Fluoro-3-hydroxybenzoic Acid.

  • Lumen Learning. The Effect of Substituents on Reactivity.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Wikipedia. (2024). Williamson ether synthesis.[2]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.[7]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Zhang, Y., et al. (2021). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 45(1-2), 166-171.

  • Dunetz, J. R., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 130-138.[5]

References

Comprehensive Analytical Characterization of 3-Fluoro-5-hydroxy-4-methylbenzoic acid: A Guide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Rigorous Characterization

3-Fluoro-5-hydroxy-4-methylbenzoic acid is a key building block in the synthesis of various pharmaceutical compounds. Its specific substitution pattern, featuring a fluorine atom, a hydroxyl group, and a methyl group on the benzoic acid scaffold, imparts unique physicochemical properties that are critical for its role as a pharmaceutical intermediate. The precise characterization of this molecule is paramount to ensure the identity, purity, and stability of active pharmaceutical ingredients (APIs) and final drug products. This application note provides a comprehensive guide to the essential analytical methods for the thorough characterization of this compound, designed for researchers, scientists, and drug development professionals. The methodologies detailed herein are grounded in established scientific principles and adhere to the stringent validation requirements of regulatory bodies such as the International Council for Harmonisation (ICH).

Physicochemical Properties: A Foundation for Analysis

A thorough understanding of the fundamental physicochemical properties of this compound is the first step in developing robust analytical methods. While specific experimental data for this exact molecule is not extensively published, its properties can be inferred from structurally similar compounds.

PropertyPredicted/Expected ValueSignificance for Analytical Method Development
Molecular Formula C₈H₇FO₃Essential for accurate mass determination in mass spectrometry.
Molecular Weight 170.14 g/mol Used in the preparation of standard solutions and for quantitative analysis.
Melting Point Not explicitly available; positional isomers have melting points ranging from 142 to 218 °C.A sharp melting point is indicative of high purity. DSC can be used for precise determination.
pKa Predicted to be acidic due to the carboxylic acid group.Influences the choice of mobile phase pH in liquid chromatography to ensure optimal peak shape and retention.
Solubility Expected to be slightly soluble in water and soluble in organic solvents like methanol and acetonitrile.Guides the selection of appropriate solvents for sample and standard preparation.

Chromatographic Methods: The Cornerstone of Purity and Quantification

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity of this compound and quantifying it in the presence of impurities.

High-Performance Liquid Chromatography (HPLC-UV)

A reversed-phase HPLC method with UV detection is the primary workhorse for routine purity analysis and assay. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Rationale for Method Parameters:

  • Column: A C18 column is selected for its versatility and proven ability to separate a wide range of small organic molecules.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is used. The acidic buffer suppresses the ionization of the carboxylic acid group, leading to better retention and symmetrical peak shapes.

  • Detection Wavelength: The UV detector is set at a wavelength where the analyte exhibits significant absorbance, ensuring high sensitivity. This is typically determined by acquiring a UV spectrum of the compound.

Protocol: HPLC-UV Purity Determination

Objective: To determine the purity of a this compound sample by separating it from potential impurities.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-15 min, 30-70% B; 15-20 min, 70% B; 20-21 min, 70-30% B; 21-25 min, 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Procedure:

  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B to obtain a stock solution of 100 µg/mL.

  • Sample Preparation: Prepare the sample solution at the same concentration as the standard solution using the same diluent.

  • System Suitability: Inject the standard solution five times and evaluate the system suitability parameters (e.g., retention time RSD, peak area RSD, tailing factor, and theoretical plates).

  • Analysis: Inject the sample solution and record the chromatogram.

  • Data Analysis: Calculate the purity of the sample by the area normalization method, assuming all impurities have a similar response factor to the main peak.

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HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep_Standard Prepare Standard Solution (100 µg/mL) System_Suitability System Suitability Test (5 injections of standard) Prep_Standard->System_Suitability Use for SST Prep_Sample Prepare Sample Solution (100 µg/mL) Sample_Injection Inject Sample Solution Prep_Sample->Sample_Injection Analyze System_Suitability->Sample_Injection Proceed if SST passes Chromatogram Record Chromatogram Sample_Injection->Chromatogram Purity_Calc Calculate Purity (Area Normalization) Chromatogram->Purity_Calc

Caption: Workflow for HPLC-UV Purity Analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides an orthogonal detection method to UV, offering higher selectivity and the ability to identify unknown impurities by their mass-to-charge ratio (m/z). This is particularly valuable for impurity profiling and stability studies.

Rationale for Method Parameters:

  • Ionization Source: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like benzoic acid derivatives. Negative ion mode is typically preferred for acidic compounds as they readily form [M-H]⁻ ions.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used for routine analysis, while a high-resolution mass spectrometer (HRMS) like an Orbitrap is ideal for accurate mass measurements and elemental composition determination of impurities.

Protocol: LC-MS Impurity Identification

Objective: To identify potential impurities in a this compound sample.

Instrumentation:

  • LC-MS system with a binary pump, autosampler, column compartment, and a mass spectrometer with an ESI source.

LC Conditions: (Similar to HPLC-UV method, but may require a lower flow rate and formic acid instead of phosphoric acid for better MS compatibility)

ParameterCondition
Column C18, 2.1 x 100 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min

MS Conditions:

ParameterCondition
Ionization Mode ESI Negative
Capillary Voltage 3.5 kV
Drying Gas Flow 10 L/min
Drying Gas Temperature 350 °C
Scan Range m/z 50-500

Procedure:

  • Sample Preparation: Prepare a sample solution at approximately 10-20 µg/mL in the mobile phase.

  • Analysis: Inject the sample and acquire both full scan and, if necessary, tandem MS (MS/MS) data for the detected impurity peaks.

  • Data Analysis:

    • Extract the mass spectra for each impurity peak.

    • Determine the molecular weight of the impurities from the [M-H]⁻ ions.

    • Propose potential structures for the impurities based on their molecular weight and fragmentation patterns from MS/MS data, considering potential synthetic by-products and degradation products.

Spectroscopic Methods: Unveiling the Molecular Structure

Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming its identity and providing insights into its chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous identification and structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

  • ¹H NMR: Provides information about the number and types of protons and their connectivity. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing fluorine and carboxylic acid groups and the electron-donating hydroxyl and methyl groups.

  • ¹³C NMR: Shows the number of unique carbon atoms in the molecule. The chemical shifts provide information about the electronic environment of each carbon.

  • ¹⁹F NMR: Directly observes the fluorine atom, providing a sensitive probe for fluorinated compounds. The chemical shift and coupling constants can confirm the position of the fluorine on the aromatic ring.

Expected NMR Data (in DMSO-d₆):

NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J)Assignment
¹H ~13.0br s--COOH
~10.0br s--OH
~7.5dJ(H,F) ≈ 8-10 HzAromatic H ortho to -COOH
~7.3dJ(H,F) ≈ 5-7 HzAromatic H ortho to -F
~2.2s--CH₃
¹³C ~167s--COOH
~158 (d)dJ(C,F) ≈ 240-250 HzC-F
~155s-C-OH
~125s-Aromatic C
~120 (d)dJ(C,F) ≈ 15-20 HzAromatic C ortho to C-F
~115 (d)dJ(C,F) ≈ 3-5 HzAromatic C meta to C-F
~110s-Aromatic C
~16s--CH₃

Protocol: NMR Analysis

Objective: To confirm the structure of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • If available, acquire a ¹⁹F NMR spectrum.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Assign the peaks to the corresponding protons and carbons in the molecule based on their chemical shifts, multiplicities, and coupling constants.

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NMR_Analysis_Flow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Dissolve_Sample Dissolve sample in deuterated solvent Acquire_1H Acquire ¹H NMR Dissolve_Sample->Acquire_1H Acquire_13C Acquire ¹³C NMR Dissolve_Sample->Acquire_13C Acquire_19F Acquire ¹⁹F NMR (if applicable) Dissolve_Sample->Acquire_19F Process_Spectra Process Spectra (FT, Phasing, Baseline) Acquire_1H->Process_Spectra Acquire_13C->Process_Spectra Acquire_19F->Process_Spectra Assign_Peaks Assign Peaks Process_Spectra->Assign_Peaks Structure_Confirm Confirm Structure Assign_Peaks->Structure_Confirm

Caption: Workflow for NMR Structural Confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the O-H, C=O, C-F, and C-H bonds.

Expected FTIR Data:

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (carboxylic acid dimer)
~3200BroadO-H stretch (phenol)
~1700StrongC=O stretch (carboxylic acid)
~1600, ~1450MediumC=C stretch (aromatic ring)
~1250StrongC-O stretch (carboxylic acid) and O-H bend (phenol)
~1100MediumC-F stretch

Thermal Analysis: Assessing Stability and Purity

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are valuable for characterizing the solid-state properties of this compound.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point and enthalpy of fusion, and can also be used to assess purity. For a pure, crystalline substance, the melting endotherm should be sharp. The presence of impurities typically leads to a broadening of the melting peak and a depression of the melting point.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to assess the thermal stability of the compound and to determine the presence of residual solvents or water. A stable compound will show no significant mass loss until its decomposition temperature.

Protocol: Thermal Analysis

Objective: To determine the melting point, purity, and thermal stability of this compound.

Instrumentation:

  • DSC instrument

  • TGA instrument

Procedure:

  • DSC Analysis:

    • Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the DSC thermogram and determine the onset and peak temperatures of the melting endotherm.

    • Purity can be estimated using the van't Hoff equation, which is often integrated into the instrument's software.

  • TGA Analysis:

    • Accurately weigh 5-10 mg of the sample into a TGA pan.

    • Heat the sample at a constant rate

Application Notes and Protocols: The Strategic Role of Fluorinated Benzoic Acids in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1][2] Among fluorinated motifs, the fluorinated benzoic acid scaffold is of particular interest due to its ability to fine-tune acidity, enhance metabolic stability, and improve target binding affinity.[2] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the multifaceted roles of fluorinated benzoic acids. We will explore the fundamental principles behind their utility, present detailed protocols for their synthesis and evaluation, and offer field-proven insights to guide experimental design.

Introduction: Why Fluorine? Why Benzoic Acid?

The judicious placement of fluorine atoms can profoundly alter a molecule's properties.[1][3][4] Fluorine's high electronegativity, small van der Waals radius (only slightly larger than hydrogen), and the exceptional strength of the carbon-fluorine (C-F) bond are key to its utility.[2][4][5] When combined with the benzoic acid framework—a common pharmacophore and synthetic handle—these properties can be leveraged to overcome common drug development hurdles.

Key advantages include:

  • Modulation of Acidity (pKa): The strong electron-withdrawing nature of fluorine lowers the pKa of the carboxylic acid, making it more acidic.[4][6] This allows for precise tuning of the ionization state at physiological pH, which is critical for solubility, cell permeability, and target engagement.[4]

  • Metabolic Stability: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][4][7] Placing fluorine at a metabolically vulnerable position (a "metabolic soft spot") can block degradation, thereby increasing the drug's half-life and bioavailability.[1][4][7]

  • Enhanced Binding Interactions: The polarized C-F bond can participate in favorable dipole-dipole, electrostatic, and even weak hydrogen bonding interactions within a protein's binding pocket, potentially increasing ligand affinity and selectivity.[4][8][9]

  • Conformational Control: Fluorine substitution can influence molecular conformation through steric and electronic effects, such as the gauche effect, which can lock the molecule into a more biologically active shape.[4][10]

Section 1: Physicochemical Impact of Aromatic Fluorination

The position and number of fluorine substituents on the benzoic acid ring predictably alter its fundamental properties. Understanding these structure-property relationships is essential for rational drug design.

Impact on Acidity (pKa)

The inductive effect of fluorine is the primary driver of pKa modulation. As a highly electronegative atom, fluorine withdraws electron density from the aromatic ring, which in turn stabilizes the resulting carboxylate anion upon deprotonation.[6] This stabilization makes the proton's dissociation more favorable, resulting in a lower pKa (stronger acid).

Scientist's Note: While the inductive effect is dominant, the mesomeric (+M) or resonance effect of fluorine (electron donation from its lone pairs) can slightly counteract this, particularly for a para-substituent.[11][12] However, the inductive effect almost always prevails for halogens.[12] The "ortho-effect" is a special case where nearly all ortho-substituents, regardless of their electronic nature, increase acidity, likely due to a combination of steric and electronic factors.[6]

Table 1: Effect of Fluorine Substitution on the pKa of Benzoic Acid

CompoundSubstituent PositionpKa (in H₂O at 25°C)Change vs. Benzoic Acid
Benzoic Acid-4.20-
2-Fluorobenzoic Acidortho3.27-0.93
3-Fluorobenzoic Acidmeta3.86-0.34
4-Fluorobenzoic Acidpara4.14-0.06
2,6-Difluorobenzoic Acidortho, ortho2.13-2.07

Data compiled from publicly available chemical databases.

pKa_Influence cluster_0 Fluorine Substitution cluster_1 Electronic Effects cluster_2 Physicochemical Outcome F_Sub Fluorine Atom (F) Inductive Strong Inductive Effect (-I) F_Sub->Inductive Exerts Mesomeric Weak Mesomeric Effect (+M) F_Sub->Mesomeric Exerts Anion Stabilization of Carboxylate Anion Inductive->Anion Dominantly causes Mesomeric->Anion Slightly opposes pKa Lower pKa (Increased Acidity) Anion->pKa Leads to

Caption: Influence of fluorine substitution on benzoic acid pKa.
Impact on Lipophilicity (LogP)

The effect of fluorination on lipophilicity (LogP) is more complex than its effect on acidity.[13][14] A single fluorine-for-hydrogen substitution often slightly increases LogP.[4] However, introducing multiple fluorine atoms or highly fluorinated groups (like -CF₃ or -OCF₃) can lead to a decrease in LogP due to the unique polarity and low polarizability of the C-F bond.[4][13] This dual nature allows medicinal chemists to either increase lipophilicity to improve membrane permeability or decrease it to reduce non-specific binding, depending on the fluorination pattern.[14][15][16]

Table 2: Effect of Fluorination on the Calculated LogP of Benzoic Acid

CompoundSubstituentcLogPChange vs. Benzoic Acid
Benzoic Acid-1.87-
4-Fluorobenzoic Acid4-F2.15+0.28
4-(Trifluoromethyl)benzoic Acid4-CF₃3.03+1.16
4-(Trifluoromethoxy)benzoic Acid4-OCF₃3.33+1.46

cLogP values are estimations from chemical software and serve for comparative purposes.

Section 2: Strategic Applications in Drug Design

Metabolic Blocking

One of the most powerful applications of fluorination is to block metabolic "soft spots."[1] A common site of oxidative metabolism on an aromatic ring is the para-position. If this position is crucial for maintaining the structural integrity of the pharmacophore, its hydroxylation by CYP enzymes can lead to rapid inactivation and clearance. By placing a chemically robust fluorine atom at this position, metabolic attack is thwarted, extending the drug's in vivo half-life.[1][8]

Case Study: Ezetimibe Ezetimibe is a cholesterol absorption inhibitor. Its precursor molecule was susceptible to metabolic oxidation at several positions. Rational drug design led to the incorporation of para-fluoro groups on two of the phenyl rings. This strategic fluorination significantly improved the metabolic stability and in vivo potency of the final drug.[8]

Bioisosterism

Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.[17] Fluorine is an excellent bioisostere for a hydrogen atom due to its similar size.[18] More complex fluorinated groups can also act as bioisosteres for other functionalities. For instance, fluorinated alcohols have been explored as potential bioisosteres for the carboxylic acid group itself, aiming to retain the key acidic proton interaction while improving properties like membrane permeability.[5][17][19]

Bioisosterism cluster_Parent Parent Moiety cluster_Properties Key Properties cluster_Bioisosteres Potential Bioisosteres Carboxylic_Acid Carboxylic Acid (-COOH) HBD H-Bond Donor Carboxylic_Acid->HBD Exhibits HBA H-Bond Acceptor Carboxylic_Acid->HBA Exhibits Acidic Acidic Proton Carboxylic_Acid->Acidic Exhibits Planar Planar Geometry Carboxylic_Acid->Planar Exhibits Tetrazole Tetrazole Tetrazole->HBD Mimics Tetrazole->HBA Mimics Tetrazole->Acidic Mimics Acyl_Sulfonamide Acyl Sulfonamide Acyl_Sulfonamide->HBD Mimics Acyl_Sulfonamide->HBA Mimics Acyl_Sulfonamide->Acidic Mimics Fluoro_Alcohol α-Fluoro Alcohol Fluoro_Alcohol->HBD Mimics Fluoro_Alcohol->HBA Mimics Fluoro_Alcohol->Acidic Mimics

Caption: Bioisosteric replacement strategies for carboxylic acids.

Section 3: Experimental Protocols

The following protocols provide standardized, self-validating methodologies for the synthesis and evaluation of fluorinated benzoic acids.

Protocol 1: Synthesis of 4-Fluorobenzoic Acid via Schiemann Reaction

This protocol outlines the synthesis of 4-fluorobenzoic acid from ethyl p-aminobenzoate, a classic example of the Balz-Schiemann reaction.

Rationale: The Schiemann reaction is a reliable method for introducing fluorine into an aromatic ring via a diazonium salt intermediate. It provides a practical route for laboratory-scale synthesis.[20]

Materials:

  • Ethyl p-aminobenzoate (1 mole)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Fluoboric Acid (HBF₄) or Boric Acid/Hydrofluoric Acid mixture

  • Potassium Hydroxide (KOH)

  • Ice, Water, Diethyl Ether

Procedure:

  • Diazotization: a. In a suitable flask, create a paste of ethyl p-aminobenzoate (1 mole) in water and concentrated HCl (2.5 moles).[20] b. Cool the mixture to 0°C in an ice-salt bath. c. Slowly add a solution of sodium nitrite (1 mole) in water, keeping the temperature below 7°C.[20] d. Stir until a persistent positive test for nitrous acid is observed with starch-iodide paper.[20]

  • Formation of Diazonium Fluoborate Salt: a. In a separate paraffin-wax-coated beaker, prepare an ice-cold solution of fluoboric acid.[20] b. Add the cold fluoboric acid solution rapidly to the diazonium solution while maintaining the temperature below 10°C. A thick precipitate of the diazonium fluoborate salt will form.[20] c. Filter the precipitate and wash with cold water and ether.[20]

  • Thermal Decomposition: a. Gently heat the dried diazonium fluoborate salt. The decomposition will yield ethyl 4-fluorobenzoate. b. Collect the resulting ester.

  • Saponification (Hydrolysis): a. Reflux the crude ethyl 4-fluorobenzoate with a solution of potassium hydroxide in aqueous ethanol for 1 hour to hydrolyze the ester to the carboxylate salt.[20] b. Filter the hot solution. c. Acidify the hot filtrate with concentrated HCl to precipitate the 4-fluorobenzoic acid product.[20]

  • Purification & Validation: a. Cool the mixture, filter the solid product, and allow it to dry. b. QC Check: Determine the melting point (expected: 182-184°C). c. QC Check: Characterize the final product using ¹H NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity. The inclusion of these characterization steps validates the success of the synthesis.

Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol is designed to compare the metabolic stability of a fluorinated benzoic acid analog against its non-fluorinated parent compound.

Rationale: Liver microsomes contain a high concentration of CYP enzymes, the primary drivers of Phase I metabolism.[21] By measuring the rate of disappearance of a parent compound over time in the presence of microsomes and the necessary cofactor (NADPH), we can determine its intrinsic metabolic stability.[21][22][23] Including the non-fluorinated parent as a control is essential for self-validation, as it provides a direct benchmark to quantify the stabilizing effect of the fluorine atom.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH regenerating system (or NADPH stock solution)

  • Test Compounds (Fluorinated and Non-fluorinated analogs), 10 mM in DMSO

  • Positive Control (e.g., Midazolam, a known CYP3A4 substrate)

  • Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis

  • Incubator/water bath at 37°C

Procedure:

  • Preparation: a. Thaw liver microsomes on ice. Prepare a working solution of microsomes in phosphate buffer (e.g., final protein concentration of 0.5 mg/mL).[21] b. Prepare working solutions of test compounds and the positive control by diluting the DMSO stock into the buffer (e.g., to a final incubation concentration of 1 µM).[22]

  • Incubation: a. Pre-warm the microsomal solution and compound solutions at 37°C for 5 minutes. b. Initiate the metabolic reaction by adding the NADPH cofactor. c. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.[21][22] d. Quenching: Immediately stop the reaction by adding the aliquot to a tube containing cold acetonitrile with the internal standard. This precipitates the proteins and halts enzymatic activity.[22]

  • Sample Processing & Analysis: a. Vortex the quenched samples and centrifuge to pellet the precipitated protein. b. Transfer the supernatant to a new plate or vials for analysis. c. Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis & Validation: a. Validation Check: The positive control (Midazolam) must show significant degradation over the time course, confirming the metabolic activity of the microsomes. b. Plot the natural logarithm of the percentage of parent compound remaining versus time for both the fluorinated and non-fluorinated analogs. c. Determine the slope of the line, which represents the elimination rate constant (k). d. Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k. e. Compare the t½ of the fluorinated analog to its non-fluorinated parent. A significantly longer t½ for the fluorinated compound provides direct evidence of enhanced metabolic stability.

Metabolic_Stability_Workflow Prep 1. Preparation (Microsomes, Compounds, Cofactor) Incubate 2. Incubation at 37°C (Initiate with NADPH) Prep->Incubate Time 3. Aliquot Sampling (t = 0, 5, 15, 30, 60 min) Incubate->Time Quench 4. Quench Reaction (Cold Acetonitrile + IS) Time->Quench Centrifuge 5. Centrifuge (Pellet Proteins) Quench->Centrifuge Analyze 6. LC-MS/MS Analysis (Quantify Parent Compound) Centrifuge->Analyze Data 7. Data Interpretation (Calculate t½ and Compare Analogs) Analyze->Data

Caption: Experimental workflow for the in vitro metabolic stability assay.

Conclusion

Fluorinated benzoic acids are not merely esoteric building blocks but are strategic tools that offer rational and often predictable solutions to common challenges in drug discovery. By understanding the fundamental principles of how fluorine substitution impacts pKa, lipophilicity, and metabolic stability, researchers can intelligently design molecules with improved pharmacokinetic profiles and enhanced biological activity. The protocols provided herein offer a validated starting point for the synthesis and crucial in vitro evaluation of these valuable compounds, empowering drug development professionals to harness the full potential of fluorine chemistry.

References

Application Notes and Protocols: The Strategic Use of Fluorinated Hydroxybenzoic Acids in the Synthesis of Transthyretin (TTR) Stabilizers

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Drug Discovery

Editor's Note: Initial searches for the specific application of 3-Fluoro-5-hydroxy-4-methylbenzoic acid in the synthesis of enzyme inhibitors did not yield sufficient detailed, publicly available scientific literature to construct a comprehensive guide. However, the closely related and structurally analogous compound, 4-Fluoro-3-hydroxybenzoic acid , is a well-documented and critical precursor in the development of potent enzyme inhibitors, particularly transthyretin (TTR) stabilizers. This guide will, therefore, focus on the synthesis and application of 4-Fluoro-3-hydroxybenzoic acid to provide a detailed and actionable technical resource for researchers.

Introduction: The Role of 4-Fluoro-3-hydroxybenzoic Acid in Modern Medicinal Chemistry

4-Fluoro-3-hydroxybenzoic acid has emerged as a valuable scaffold in the design and synthesis of targeted therapeutic agents.[1] Its utility stems from a combination of factors inherent to its structure: the carboxylic acid provides a handle for amide bond formation, a common linkage in drug molecules; the hydroxyl group can act as a crucial hydrogen bond donor or acceptor in interactions with a biological target; and the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability.[2]

This application note provides an in-depth guide to the synthesis of 4-Fluoro-3-hydroxybenzoic acid and its subsequent use as a key intermediate in the creation of transthyretin (TTR) stabilizers, a class of drugs for the treatment of transthyretin amyloidosis (ATTR).[3] We will explore the causality behind the synthetic choices and provide detailed protocols for both the synthesis of the precursor and the evaluation of the final inhibitor's efficacy.

Synthesis of the Key Precursor: 4-Fluoro-3-hydroxybenzoic Acid

A reliable supply of high-purity 4-Fluoro-3-hydroxybenzoic acid is the foundational step for its use in drug discovery programs. One common and effective synthetic route starts from 4-fluorophenol, proceeding through a Kolbe-Schmitt carboxylation. This method is advantageous due to the commercial availability of the starting material and the relatively straightforward reaction conditions.[4]

Synthetic Workflow

A 4-Fluorophenol B Potassium 4-fluorophenoxide A->B  KOH, H2O C Carboxylation with CO2 B->C  CO2, high pressure, heat D Acidification C->D  H2SO4 E 4-Fluoro-3-hydroxybenzoic acid D->E  Purification

Caption: Synthesis workflow for 4-Fluoro-3-hydroxybenzoic acid.

Detailed Synthesis Protocol

This protocol is adapted from established methodologies for the carboxylation of phenols.[4]

Materials:

  • 4-Fluorophenol

  • Potassium hydroxide (KOH)

  • Carbon dioxide (CO2) gas

  • Concentrated sulfuric acid (H2SO4)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Distilled water

  • High-pressure reactor (autoclave)

Procedure:

  • Formation of the Phenoxide: In a suitable reaction vessel, dissolve 4-fluorophenol and potassium hydroxide in distilled water at room temperature.

  • Carboxylation: Transfer the solution to a high-pressure reactor. Heat the mixture to 40-60°C and introduce carbon dioxide gas, maintaining pressure for several hours to facilitate the carboxylation reaction.

  • Acidification: After cooling the reactor, carefully transfer the reaction mixture to a separate vessel. While stirring, slowly add concentrated sulfuric acid to acidify the mixture. This will precipitate the crude product.

  • Workup and Purification: The resulting mixture is then heated to reflux for a few hours. After cooling, the product is extracted with ethyl acetate. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate. The solvent is then removed under reduced pressure to yield the crude 4-Fluoro-3-hydroxybenzoic acid.

  • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain the final product with high purity.

Application in the Synthesis of Transthyretin (TTR) Stabilizers

Transthyretin amyloidosis (ATTR) is a progressive and often fatal disease caused by the dissociation of the TTR tetramer into monomers, which then misfold and aggregate into amyloid fibrils.[5] A key therapeutic strategy is to stabilize the TTR tetramer, preventing its dissociation. 4-Fluoro-3-hydroxybenzoic acid is a crucial building block for potent TTR stabilizers like Acoramidis (AG10).[3]

Mechanism of TTR Amyloidosis and Stabilizer Action

cluster_0 Pathogenic Cascade cluster_1 Therapeutic Intervention TTR_tetramer Native TTR Tetramer TTR_monomer Misfolded Monomer TTR_tetramer->TTR_monomer Dissociation (Rate-limiting step) Stabilized_TTR Stabilized TTR Tetramer Amyloid Amyloid Fibrils TTR_monomer->Amyloid Aggregation Stabilizer TTR Stabilizer (e.g., Acoramidis) Stabilizer->TTR_tetramer Binds to Thyroxine Binding Sites

Caption: Mechanism of TTR amyloidosis and the action of TTR stabilizers.

The 4-Fluoro-3-hydroxybenzoic acid moiety is typically incorporated into the final inhibitor molecule through amide bond formation. The carboxylic acid is activated (e.g., as an acid chloride or with coupling reagents) and then reacted with an appropriate amine-containing fragment to build the final drug molecule.

Experimental Protocols for Efficacy Evaluation

Once a potential TTR stabilizer is synthesized, its efficacy must be evaluated. A key in vitro assay is the TTR stabilization assay, which measures the ability of a compound to prevent the dissociation of the TTR tetramer.

Protocol: TTR Stabilization Assay

Principle: This assay quantifies the amount of TTR tetramer remaining after subjecting it to conditions that promote dissociation, in the presence and absence of the test compound.

Materials:

  • Recombinant human TTR

  • Test compound (inhibitor)

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Urea (as a denaturant)

  • Native polyacrylamide gel electrophoresis (PAGE) apparatus

  • Coomassie Brilliant Blue stain

Procedure:

  • Compound Incubation: Incubate recombinant human TTR with various concentrations of the test compound for a set period at a controlled temperature. Include a vehicle control (e.g., DMSO) without the inhibitor.

  • Denaturation: Induce tetramer dissociation by adding a high concentration of urea to the samples and incubating for a defined time.

  • Native PAGE: Analyze the samples by native PAGE. The non-denaturing conditions of this technique separate the TTR tetramer from the monomer.

  • Staining and Quantification: Stain the gel with Coomassie Brilliant Blue and destain. Quantify the band corresponding to the TTR tetramer using densitometry.

  • Data Analysis: Calculate the percentage of TTR tetramer stabilization at each compound concentration relative to the control. Plot the percentage of stabilization against the compound concentration to determine the EC50 value (the concentration at which 50% of the maximal stabilization is achieved).

Data Presentation and Structure-Activity Relationship (SAR)

The data from the TTR stabilization assay can be summarized to compare the efficacy of different synthesized compounds.

Table 1: Representative Efficacy of TTR Stabilizers

CompoundTargetAssayPotency (EC50)Reference
Acoramidis (AG10)TransthyretinTTR Stabilization< 2 µM[3]
TafamidisTransthyretinTTR Stabilization2.7 µM[3]
DiflunisalTransthyretinTTR Stabilization3.1 µM[3]

Structure-Activity Relationship (SAR) Insights:

For TTR stabilizers derived from benzoic acid scaffolds, several structural features are crucial for potent activity:

  • Carboxylic Acid: The carboxylate group often forms key ionic and hydrogen bond interactions within the thyroxine-binding pocket of TTR.

  • Hydroxyl Group: The hydroxyl group can act as a hydrogen bond donor or acceptor, contributing to the binding affinity.

  • Fluorine Substitution: The placement of fluorine atoms can enhance binding affinity through favorable electrostatic interactions and can block sites of metabolism, thereby improving the pharmacokinetic profile of the compound.[2]

  • Overall Aromatic System: The phenyl ring itself participates in hydrophobic interactions within the binding site.

Conclusion

While direct information on the use of this compound in enzyme inhibitor synthesis is limited, the closely related 4-Fluoro-3-hydroxybenzoic acid serves as an exemplary case study. It is a versatile and highly valuable precursor in medicinal chemistry, particularly for the development of transthyretin stabilizers. The strategic incorporation of its structural features allows for the synthesis of potent and selective therapeutic agents. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to synthesize and evaluate their own enzyme inhibitors based on this important chemical scaffold.

References

Esterification of 3-Fluoro-5-hydroxy-4-methylbenzoic acid protocols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Esterification of 3-Fluoro-5-hydroxy-4-methylbenzoic acid

Application Note & Protocols

Introduction: The Strategic Importance of this compound Esters

This compound is a highly functionalized aromatic scaffold of significant interest in medicinal chemistry and materials science. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the phenolic hydroxyl and carboxylic acid groups provide key points for molecular derivatization.[1] Esterification of this molecule is a critical transformation, yielding derivatives that can act as prodrugs, modulate solubility, or serve as versatile intermediates for further synthesis.

The primary challenge in the esterification of this substrate lies in its bifunctional nature. It possesses two acidic protons with different pKa values: a highly acidic carboxylic proton and a less acidic phenolic proton. This necessitates a carefully considered chemical strategy to achieve selective esterification at the desired position—the carboxylic acid, the phenol, or both. This guide provides a detailed exploration of the chemical principles and step-by-step protocols for navigating these transformations with precision and high yield.

Molecular Overview and Strategic Considerations

The key to successfully derivatizing this compound is understanding the differential reactivity of its functional groups. The carboxylic acid is significantly more acidic and a better nucleophile acceptor after activation than the phenolic hydroxyl group. This inherent difference allows for selective reactions under specific conditions.

Key Reactive Sites:

  • Carboxylic Acid (-COOH): The primary site for standard esterification. Its reactivity can be enhanced by acid catalysis or by conversion to a more active intermediate.

  • Phenolic Hydroxyl (-OH): Less acidic and less nucleophilic than an aliphatic alcohol. It typically requires more forceful conditions or specific activation pathways to be esterified.[2][3]

The choice of esterification strategy is dictated by the desired final product, as outlined in the decision workflow below.

G start Desired Product? sel_cooh Selective Esterification of Carboxylic Acid start->sel_cooh Esterify -COOH only sel_oh Selective Esterification of Phenol start->sel_oh Esterify -OH only di_ester Di-esterification (Both Groups) start->di_ester Esterify both -COOH and -OH protocol1 Protocol 1: Fischer Esterification sel_cooh->protocol1 Classic, robust method protocol2 Protocol 2: Steglich Esterification sel_cooh->protocol2 Mild, acid-sensitive substrates protocol3 Protocol 3: Protect-Acylate-Deprotect sel_oh->protocol3 High selectivity, multi-step protocol4 Protocol 4: Forced Fischer / Acylation di_ester->protocol4 Harsh conditions

Caption: Strategic decision workflow for esterifying this compound.

Protocol I: Selective Carboxylic Acid Esterification via Fischer-Speier Reaction

The Fischer-Speier esterification is a cornerstone of organic synthesis, relying on a strong acid catalyst in an excess of an alcohol, which also serves as the solvent. This method is highly effective for esterifying carboxylic acids, while phenols are generally unreactive under these conditions. The reaction is an equilibrium process, and using the alcohol in large excess drives the reaction toward the product ester.[4]

Causality: The strong acid (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic. The alcohol, acting as a nucleophile, then attacks this carbon. The phenolic hydroxyl is not sufficiently nucleophilic to compete effectively in the highly acidic medium.

Experimental Protocol
  • Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Solvent/Reagent Addition: Add the desired alcohol (e.g., methanol, ethanol) in a large excess (typically 20-50 eq, or as the solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 0.05 - 0.1 eq).

  • Reaction: Heat the mixture to reflux. The reaction temperature is the boiling point of the alcohol used.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-24 hours).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Slowly pour the mixture into a beaker containing ice water. c. Neutralize the solution carefully by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases. d. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x volume). e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

ParameterConditionRationale
Temperature RefluxTo overcome the activation energy and accelerate the reaction.[5]
Catalyst Conc. H₂SO₄Protonates the carbonyl, activating the carboxylic acid.[4]
Alcohol Primary or SecondaryTertiary alcohols are prone to elimination under these conditions.[6]
Reaction Time 4-24 hoursEquilibrium-driven; requires time to reach completion.
Work-up NaHCO₃ washNeutralizes the acid catalyst and removes unreacted carboxylic acid.[7]

Protocol II: Mild & Selective Carboxylic Acid Esterification via Steglich Reaction

For substrates that are sensitive to high temperatures or strong acids, the Steglich esterification offers a mild and efficient alternative.[8] This reaction utilizes a carbodiimide coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, typically 4-Dimethylaminopyridine (DMAP).[9]

Causality: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer agent, forming an even more reactive acylpyridinium species. This intermediate is readily attacked by the alcohol to form the ester. The reaction is gentle enough to leave the phenolic hydroxyl group untouched.[8]

Experimental Protocol
  • Reagent Setup: To a flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq), the desired alcohol (1.1-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq).

  • Solvent Addition: Dissolve the components in a suitable aprotic solvent (e.g., Dichloromethane (DCM), Acetonitrile, or Tetrahydrofuran (THF)).[9][10]

  • Coupling Agent: Cool the mixture to 0 °C in an ice bath. Add the coupling agent (DCC or EDC, 1.1 eq) portion-wise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction by TLC (typically complete in 2-12 hours).

  • Work-up: a. If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU precipitate and wash it with a small amount of the reaction solvent. b. If EDC was used, the urea byproduct is water-soluble and can be removed by an aqueous wash. c. Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by silica gel column chromatography.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep 1. Combine Acid, Alcohol, DMAP in Solvent cool 2. Cool to 0 °C prep->cool add_edc 3. Add EDC/DCC cool->add_edc react 4. Stir at Room Temp (2-12h) add_edc->react monitor 5. Monitor by TLC react->monitor filter 6. Filter Urea Byproduct (if DCC) monitor->filter wash 7. Aqueous Wash (HCl, NaHCO₃, Brine) filter->wash purify 8. Dry, Concentrate & Purify (Chromatography) wash->purify

Caption: General workflow for the Steglich esterification protocol.

Protocol III: Selective Esterification of the Phenolic Hydroxyl Group

To selectively esterify the phenolic -OH, the more reactive carboxylic acid must first be protected.[2] A common strategy is to first convert the carboxylic acid to a simple ester (e.g., a methyl or ethyl ester via Protocol I), which is generally stable to the conditions required for acylating the phenol.

Causality: This multi-step approach leverages orthogonal protecting group chemistry. The carboxylic acid is masked as an ester, which does not interfere with the base-catalyzed acylation of the phenol. The protecting ester can then be selectively hydrolyzed at a later stage if the free carboxylic acid is desired.

Experimental Protocol (Two-Step)

Step A: Protection of the Carboxylic Acid

  • Follow Protocol I (Fischer Esterification) using methanol or ethanol to synthesize the methyl or ethyl ester of this compound. Purify this intermediate thoroughly before proceeding.

Step B: Acylation of the Phenol

  • Reagent Setup: In a flask under an inert atmosphere, dissolve the hydroxy-ester from Step A (1.0 eq) in a suitable solvent like DCM or THF.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine (1.5 eq).

  • Acylating Agent: Cool the mixture to 0 °C. Slowly add the desired acylating agent (e.g., acetyl chloride, benzoyl chloride, or an acid anhydride, 1.2 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC, typically 1-6 hours).

  • Work-up: a. Quench the reaction by adding water. b. Transfer to a separatory funnel and wash with 1M HCl, saturated NaHCO₃, and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the resulting di-ester product by silica gel column chromatography.

  • (Optional) Deprotection: If the final product requires a free carboxylic acid, the protecting ester (methyl or ethyl) can be selectively hydrolyzed under basic conditions (e.g., using NaOH in a methanol/water mixture), followed by acidification.[11]

Advanced Method: Phenolic Esterification via Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for forming esters from alcohols (including phenols) under exceptionally mild, neutral conditions, proceeding with an inversion of stereochemistry at chiral centers.[12][13] This protocol would be ideal for esterifying the phenolic -OH of a pre-protected substrate (like the methyl ester from Protocol III, Step A) with a precious or complex external carboxylic acid.

Causality: Triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) activate the phenolic -OH, converting it into a good leaving group. This is then displaced by the carboxylate anion of the external acid in an Sₙ2 fashion.[13] For sterically hindered substrates, sonication can dramatically increase the reaction rate.[14][15]

ReagentRole
PPh₃ Oxygen activator
DEAD/DIAD PPh₃ oxidant, reaction driver
Alcohol/Phenol Nucleophile (becomes electrophile after activation)
Carboxylic Acid Nucleophile (pKa < 13 required)[13]

This protocol is provided as a strategic alternative for advanced applications and assumes the user has prior experience with this reaction's stoichiometry-sensitive nature and purification challenges.

General Purification and Characterization

  • Aqueous Work-up: Washing the organic layer with saturated NaHCO₃ is a standard and effective method for removing any unreacted acidic starting material.[7]

  • Chromatography: Silica gel column chromatography is the most common method for purifying the final ester products. A gradient elution system (e.g., from pure hexane to a mixture of hexane and ethyl acetate) is typically effective.

  • Characterization: The structure and purity of the final products should be confirmed by:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the presence of the new ester group and the overall molecular structure.

    • FT-IR Spectroscopy: To observe the characteristic ester carbonyl stretch (typically ~1720-1750 cm⁻¹).

    • Mass Spectrometry: To confirm the molecular weight of the product.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Fluoro-5-hydroxy-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Fluoro-5-hydroxy-4-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve reliable and reproducible results.

Introduction to the Synthetic Challenge

This compound is a valuable building block in medicinal chemistry, notable for its specific substitution pattern which includes a fluorine atom, a hydroxyl group, and a methyl group on the aromatic ring. This unique arrangement can present synthetic challenges, particularly in controlling regioselectivity and achieving high yields. This guide will focus on the most plausible and scalable synthetic route: the direct carboxylation of 5-fluoro-2-methylphenol, and address potential hurdles you may encounter.

Proposed Synthetic Workflow: Carboxylation of 5-Fluoro-2-methylphenol

The most direct and industrially scalable approach to synthesizing this compound is via the Kolbe-Schmitt reaction of 5-fluoro-2-methylphenol. This reaction involves the carboxylation of a phenoxide ion with carbon dioxide under pressure and elevated temperature.

Synthetic_Workflow cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Carboxylation (Kolbe-Schmitt Reaction) cluster_2 Step 3: Acidification & Purification A 5-Fluoro-2-methylphenol C Sodium 5-fluoro-2-methylphenoxide A->C Deprotonation B Sodium Hydroxide (NaOH) B->C E Sodium 2-hydroxy-4-fluoro-5-methylbenzoate C->E Electrophilic Aromatic Substitution D Carbon Dioxide (CO2) D->E G This compound (Crude) E->G Protonation F Hydrochloric Acid (HCl) F->G H Purified Product G->H Recrystallization

Caption: Proposed synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter in the Kolbe-Schmitt reaction for this synthesis?

A1: The most critical parameter is the temperature and pressure control during the carboxylation step. The regioselectivity of the carboxylation of phenols is highly dependent on these conditions. For the synthesis of hydroxybenzoic acids, lower temperatures generally favor ortho-carboxylation, which is the desired outcome for this synthesis.

Q2: Why is the choice of base important for phenoxide formation?

A2: The choice of base is crucial for complete deprotonation of the starting phenol. Sodium hydroxide is commonly used to form the sodium phenoxide. The completeness of this reaction is vital as only the phenoxide is sufficiently electron-rich to react with the weakly electrophilic carbon dioxide.

Q3: Can I use potassium hydroxide instead of sodium hydroxide?

A3: Yes, potassium hydroxide can be used and may even offer some advantages. Potassium phenoxides are often more reactive than their sodium counterparts. However, the choice of cation can influence the ortho/para selectivity of the carboxylation. It is advisable to conduct a small-scale trial to determine the optimal conditions with potassium hydroxide. A patent for a similar synthesis of 3-hydroxy-4-fluorobenzoic acid successfully utilizes potassium hydroxide.[1]

Q4: What are the expected byproducts in this synthesis?

A4: The primary byproduct is the isomeric para-carboxylation product, 5-fluoro-2-hydroxy-4-methylbenzoic acid. The formation of this isomer is favored at higher reaction temperatures. Incomplete carboxylation can also leave unreacted 5-fluoro-2-methylphenol in the crude product.

Q5: What is the best method for purifying the final product?

A5: Recrystallization is the most effective method for purifying the crude this compound. A suitable solvent system, such as an ethanol/water mixture, can be used to selectively crystallize the desired product, leaving the isomeric byproduct and other impurities in the mother liquor.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Explanations
Low Yield of Carboxylation 1. Incomplete phenoxide formation.2. Insufficient CO2 pressure.3. Reaction temperature is too low.1. Ensure the 5-fluoro-2-methylphenol is completely dry and use a stoichiometric amount of fresh, high-purity sodium hydroxide. Water can inhibit the reaction.2. Increase the CO2 pressure to drive the equilibrium towards the carboxylated product. Ensure the reaction vessel is properly sealed.3. While lower temperatures favor ortho-carboxylation, the reaction rate will be slow if the temperature is too low. Gradually increase the temperature in small increments (e.g., 10°C) to find the optimal balance between reaction rate and selectivity.
Formation of the para-Isomer Reaction temperature is too high.The Kolbe-Schmitt reaction is kinetically controlled at lower temperatures to favor the ortho product, while at higher temperatures, thermodynamic control leads to the more stable para product. Reduce the reaction temperature to improve the ortho/para ratio.
Product is Darkly Colored Presence of oxidation byproducts.Phenols are susceptible to oxidation, especially at elevated temperatures and in the presence of base. To minimize this, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) before the introduction of CO2. The use of a small amount of a reducing agent like sodium sulfite during workup can also help. A similar synthesis of 3-fluoro-4-hydroxy benzoic acid also reported a blackish-brown crystal, which could be purified by recrystallization.[2]
Difficulty in Isolating the Product 1. Incomplete acidification.2. Product is too soluble in the workup solvent.1. Use a pH meter to ensure the reaction mixture is sufficiently acidic (pH 1-2) to fully protonate the carboxylate. 2. If the product is not precipitating, cool the solution in an ice bath. If it remains in solution, extract with a suitable organic solvent like ethyl acetate.

Detailed Experimental Protocol (Illustrative)

This protocol is a representative procedure based on established methods for similar transformations.[1] Optimization will be necessary for your specific laboratory conditions.

Step 1: Formation of Sodium 5-fluoro-2-methylphenoxide

  • In a high-pressure reactor, add 5-fluoro-2-methylphenol (1.0 eq).

  • Under an inert atmosphere, add a solution of sodium hydroxide (1.05 eq) in a minimal amount of water and stir until a homogenous salt is formed.

  • Heat the mixture under vacuum to remove all water. A dry phenoxide salt is crucial for the next step.

Step 2: Carboxylation

  • Pressurize the reactor with dry carbon dioxide to the desired pressure (e.g., 5-7 atm).

  • Heat the reaction mixture to the optimized temperature (e.g., 120-140°C) and maintain for several hours with vigorous stirring.

  • Monitor the reaction progress by taking aliquots (if possible) and analyzing by TLC or HPLC.

Step 3: Work-up and Purification

  • Cool the reactor to room temperature and slowly vent the CO2.

  • Dissolve the solid reaction mass in water.

  • Acidify the aqueous solution with concentrated hydrochloric acid to pH 1-2.

  • Collect the precipitated crude product by filtration and wash with cold water.

  • Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Data Summary Table

Compound Molecular Formula Molecular Weight ( g/mol ) Key Properties
5-Fluoro-2-methylphenolC₇H₇FO126.13Starting material; ensure purity and dryness.
This compoundC₈H₇FO₃170.14Target product; white to off-white solid.

Mechanistic Insight: The Kolbe-Schmitt Reaction

Kolbe_Schmitt_Mechanism A Sodium 5-fluoro-2-methylphenoxide C Chelation Complex A->C Coordination B Carbon Dioxide (CO2) B->C D Wheland Intermediate C->D Nucleophilic Attack E Sodium 2-hydroxy-4-fluoro-5-methylbenzoate D->E Rearomatization

References

Stability of 3-Fluoro-5-hydroxy-4-methylbenzoic acid under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 3-Fluoro-5-hydroxy-4-methylbenzoic acid (CAS No. Not Available). This molecule is a substituted aromatic carboxylic acid of interest in synthetic chemistry and drug discovery. Its unique substitution pattern—an electron-donating methyl group, a strongly electron-withdrawing fluorine atom, a phenolic hydroxyl group, and a carboxylic acid moiety—results in a complex reactivity profile. Understanding its stability is paramount for ensuring experimental reproducibility, maintaining sample integrity, and interpreting analytical data correctly. This guide provides in-depth answers to common stability-related issues, troubleshooting advice for experimental challenges, and validated protocols to empower your research.

Section 1: Frequently Asked Questions (FAQs) on General Stability & Handling

This section addresses the most common initial questions regarding the stability and proper handling of this compound.

Q1: What are the primary factors that can cause degradation of this compound?

The stability of this compound is primarily influenced by four factors stemming from its functional groups:

  • pH: The phenolic hydroxyl and carboxylic acid groups have distinct pKa values. In alkaline environments (pH > 7), the phenolic proton is abstracted, making the molecule highly susceptible to irreversible oxidative degradation.[1][2]

  • Oxidation: The phenolic hydroxyl group is prone to oxidation, which can be accelerated by exposure to air (oxygen), trace metal ions, or other oxidizing agents in your system. This is often the primary pathway for discoloration and degradation in solution.[3]

  • Light: Like many phenolic compounds, this molecule is susceptible to photolytic degradation.[4][5] Exposure to sunlight or even harsh laboratory lighting can provide the energy to initiate degradation reactions.

  • Temperature: While the solid compound is relatively stable at room temperature, elevated temperatures can cause degradation, particularly in solution.[6] At very high temperatures (e.g., >200-250°C), decarboxylation (loss of CO₂) from the carboxylic acid group is a potential degradation pathway.[6]

Q2: What are the ideal long-term storage conditions for this compound?

To ensure maximum shelf-life and prevent degradation of the solid material, we recommend the following storage conditions:

  • Temperature: Store refrigerated at 2-8°C.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to minimize exposure to oxygen and moisture.

  • Light: Protect from light by storing in an amber vial or in a dark location.

  • Container: Keep the container tightly sealed to prevent moisture absorption, as the compound may be hygroscopic.[3][7]

Q3: How should I handle the compound for routine laboratory use?

For weighing and preparing solutions, allow the container to warm to room temperature before opening to prevent condensation of moisture onto the solid. Handle the compound quickly in a well-ventilated area, and minimize its exposure to bright light and air.[8] For solutions, especially those intended for storage, use de-gassed solvents and consider storing aliquots under an inert gas overlay.

Section 2: Troubleshooting Guide - Common Experimental Issues

This section is designed to help you diagnose and resolve specific problems you may encounter during your experiments.

Issue 1: Inconsistent Biological/Chemical Assay Results

Q: My stock solution of this compound, prepared in DMSO, seems to lose activity over just a few days, even when stored at -20°C. What is happening?

This is a classic sign of compound instability in solution. Several factors could be at play:

  • Probable Cause 1: Oxidative Degradation. DMSO, while a common solvent, is not inert and can contain trace peroxides or water that facilitate oxidation of the sensitive phenolic group. Even at -20°C, slow oxidation can occur over days.

  • Probable Cause 2: pH of the Final Medium. When you dilute your DMSO stock into an aqueous buffer (e.g., cell culture medium, assay buffer), the final pH is critical. If the buffer is neutral or slightly alkaline (pH ≥ 7.0), the deprotonated phenoxide form of your molecule is highly susceptible to rapid oxidation, leading to significant loss of the parent compound.[2] Phenolic compounds are generally more stable in acidic conditions (pH < 7).[1]

  • Probable Cause 3: Photodegradation. If the solution is handled frequently under ambient lab lighting or stored in clear vials, light-induced degradation can contribute to the loss of activity.[9]

Solution:

  • Prepare Fresh Solutions: The most reliable approach is to prepare fresh solutions immediately before each experiment.

  • Optimize Solvent: If a stock solution must be stored, consider using a de-gassed, anhydrous-grade aprotic solvent like DMF or DMA.

  • Buffer Choice: When diluting into an aqueous medium, use a buffer with a pH between 4 and 6 if your experiment allows. This keeps the phenolic group protonated and less prone to oxidation.

  • Protect from Light: Always store solutions in amber vials and minimize light exposure during handling.

  • Inert Atmosphere: For maximum stability, purge the headspace of your stock solution vial with argon or nitrogen before sealing and storing.

Issue 2: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis

Q: I am running HPLC analysis on my sample and see a new, broader peak eluting earlier than my parent compound, and its area increases over time. What is this peak?

The appearance of new, often more polar (earlier eluting) peaks is a strong indicator of degradation.

  • Probable Cause: Oxidation Products. The most likely culprits are quinone-like structures formed from the oxidation of the phenolic hydroxyl group. Phenols can oxidize to form catechols and subsequently quinones, which are highly colored and more polar. This aligns with the observation of an earlier-eluting peak.

  • Causality: This process is autocatalytic and is accelerated by slightly alkaline pH, dissolved oxygen, and the presence of trace metal ions (Fe³⁺, Cu²⁺) which can act as catalysts.

Solution:

  • Spike Your Sample: To confirm if the new peak is a degradation product, intentionally stress a small sample of your compound (e.g., by bubbling air through the solution or adjusting the pH to 8-9 for a short period) and re-analyze. A significant increase in the new peak's area would confirm its identity as a degradation product.

  • Modify Mobile Phase: Add an antioxidant like a small amount of ascorbic acid or a chelating agent like EDTA to your sample diluent or mobile phase to see if it prevents the formation of the new peak during the analysis itself.

  • Investigate Further Degradation: If you observe peaks corresponding to a loss of 44 Da in your mass spectrometry data, this could indicate decarboxylation, although this is less common under typical HPLC conditions unless the sample is being heated.[6]

Issue 3: Color Change in Solid or Solution

Q: My solid sample, which was initially off-white, has developed a pale brown tint. Similarly, my stock solution in methanol is turning yellow. Is the compound compromised?

Yes, a color change is a visual red flag for degradation.

  • Probable Cause: Oxidation. The formation of colored species is almost certainly due to the oxidation of the phenolic group.[5] As mentioned above, this leads to the formation of highly conjugated, colored quinone-type structures. This process occurs slowly in the solid state upon exposure to air and light, and much more rapidly in solution.

  • Why it Matters: The appearance of color indicates that a portion of your sample is no longer the parent compound. This reduces the effective concentration of your active molecule and introduces impurities that could interfere with your experiments. The compound is compromised, and for quantitative or sensitive applications, it should be discarded or repurified.

Solution:

  • Prevention: Strictly adhere to the recommended storage and handling conditions (Section 1) to prevent this from occurring.

  • Purity Check: If a slight color change is observed, re-check the purity of the material by HPLC or another suitable analytical method before use. If purity has dropped significantly, do not use the sample.

  • Solvent Choice: When making solutions, use high-purity, de-gassed solvents. Protic solvents like methanol can sometimes participate in photodegradation pathways, so ensure solutions are protected from light.

Section 3: In-Depth Technical Protocols & Mechanistic Insights

This section provides detailed experimental procedures and explains the underlying chemical principles governing the compound's stability.

Protocol 1: Recommended Procedure for Preparing a Stable Stock Solution

This protocol is designed to minimize degradation during solution preparation and short-term storage.

  • Pre-Experiment Preparation:

    • Select a high-purity, anhydrous grade solvent (e.g., DMSO, DMF).

    • If using an aqueous buffer, ensure it is freshly prepared and filtered. De-gas the buffer by sparging with nitrogen or argon for 15-20 minutes.

    • Use amber-colored glass vials or vials wrapped in aluminum foil.

  • Weighing the Compound:

    • Allow the sealed container of this compound to equilibrate to room temperature before opening.

    • Accurately weigh the desired amount of solid in a fume hood, minimizing the time the container is open.

  • Dissolution:

    • Add the solvent to the solid.

    • Vortex or sonicate briefly until fully dissolved. Avoid heating the solution to aid dissolution, as this can accelerate degradation.

  • Storage:

    • Purge the headspace of the vial with an inert gas (argon or nitrogen) for 10-15 seconds.

    • Seal the vial tightly with a PTFE-lined cap.

    • For short-term storage (< 1 week), store at -20°C or -80°C. For long-term storage, preparing fresh solutions is strongly advised.

Protocol 2: Experimental Workflow for Assessing Compound Stability

This workflow allows you to test the stability of the compound under your specific experimental conditions using HPLC.

Stability_Workflow cluster_prep 1. Preparation cluster_initial 2. T=0 Analysis cluster_stress 3. Stress Conditions cluster_timepoint 4. Time-Point Analysis cluster_data 5. Data Interpretation prep_sol Prepare concentrated stock solution (e.g., 10 mM in DMSO) dilute Dilute stock into test buffers (e.g., pH 5.0, pH 7.4, pH 9.0) prep_sol->dilute aliquot_t0 Immediately take T=0 aliquot from each buffer dilute->aliquot_t0 stress_temp Incubate aliquots at Test Temperature (e.g., 37°C) dilute->stress_temp analyze_t0 Analyze via HPLC-UV. Determine initial peak area (100%) aliquot_t0->analyze_t0 compare Calculate % Remaining Parent Compound vs. T=0 for each condition analyze_t0->compare aliquot_tx Take aliquots at intervals (e.g., 2, 4, 8, 24 hours) stress_temp->aliquot_tx stress_light Expose aliquots to Controlled Light Source stress_dark Store control aliquots in the dark analyze_tx Analyze via HPLC-UV aliquot_tx->analyze_tx analyze_tx->compare plot Plot % Remaining vs. Time to determine degradation rate compare->plot

Caption: Workflow for a time-course stability study using HPLC.

Mechanistic Insights: The Chemistry of Instability

Understanding the underlying chemical principles is key to predicting and preventing degradation.

  • The Role of pH: The acidity of both the carboxylic acid and the phenol is influenced by the substituents. The electron-withdrawing fluorine atom increases the acidity of both groups (lowers their pKa values) compared to unsubstituted analogs.[10] Conversely, the electron-donating methyl group slightly decreases acidity. The overall effect is a molecule with two ionizable protons. At physiological pH (~7.4), the more acidic carboxylic acid will be fully deprotonated (-COO⁻), while the less acidic phenol may be partially deprotonated, creating the reactive phenoxide ion that is prone to oxidation.

  • Predicted Oxidative Degradation Pathway: Oxidation is the most probable degradation route under common experimental conditions. The process likely proceeds via the formation of a phenoxyl radical, which can then react further to form quinone-type species.

Oxidation_Pathway cluster_main Predicted Oxidative Degradation parent 3-Fluoro-5-hydroxy- 4-methylbenzoic acid radical Phenoxyl Radical (Intermediate) parent->radical [O] (O₂, metal ions, high pH) quinone Quinone-like Structures (Colored Degradation Products) radical->quinone Further Oxidation & Rearrangement

Caption: Simplified predicted pathway for oxidative degradation.

Section 4: Data Summary Table

The following table summarizes the predicted stability of this compound under various conditions, based on the known behavior of related phenolic and benzoic acid compounds.

ConditionStressorPredicted StabilityPrimary Degradation PathwayRecommended Action
pH pH < 4High Minimal degradationIdeal for aqueous solutions if compatible with the experiment.
pH 4 - 6.5Good to Moderate Slow oxidationSuitable for many applications; use antioxidants for long incubations.
pH > 7Poor to Very Poor Rapid oxidation of phenoxide ion[1][2]Avoid. If necessary, use freshly prepared solutions and inert conditions.
Temperature -80°C to -20°CHigh (Solid & Solution)NegligibleRecommended for long-term storage of solids and short-term for stocks.
2-8°CHigh (Solid)Very slow oxidationRecommended for long-term storage of solid material.
Room Temp (~25°C)Moderate (Solid), Poor (Solution)Oxidation, photolysis[4]Avoid storing solutions at RT. Handle solids quickly.
> 40°CPoor (Solution)Accelerated oxidation[4][9]Avoid heating solutions.
Light DarkHigh -Always store solids and solutions protected from light.
Ambient Lab LightModerate Photodegradation, photo-oxidation[4]Minimize exposure using amber vials and working efficiently.
Direct SunlightVery Poor Rapid photolytic degradation[4]Never expose to direct sunlight.
Atmosphere Inert Gas (Ar, N₂)High -Ideal for storage of both solid and solutions.
Air (Oxygen)Moderate to Poor Oxidation[3]Minimize exposure; use inert gas overlay for sensitive applications.
Additives Strong OxidizersVery Poor Rapid oxidative destructionIncompatible; avoid contact.[3]
Reducing AgentsHigh -Can be used to protect the compound (e.g., ascorbic acid).
Metal Ions (Fe, Cu)Poor Catalyzed oxidationUse metal-free buffers or add a chelating agent like EDTA.

References

Technical Support Center: Optimizing Reaction Conditions for 3-Fluoro-5-hydroxy-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 3-Fluoro-5-hydroxy-4-methylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and structurally similar compounds. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis. Our approach is grounded in established chemical principles and supported by relevant literature to ensure scientific integrity and practical utility.

Overview of Synthetic Strategies

The synthesis of this compound typically involves a multi-step process. While a direct, one-pot synthesis is not commonly reported, a logical synthetic pathway can be constructed from known transformations on analogous structures. A plausible retrosynthetic analysis suggests that the target molecule can be assembled from simpler, commercially available precursors through a series of well-established reactions, such as electrophilic fluorination, formylation or carboxylation, and demethylation or hydrolysis.

A general workflow for the synthesis is outlined below:

Synthetic_Workflow Starting_Material Substituted Toluene Derivative Fluorination Electrophilic Fluorination Starting_Material->Fluorination e.g., Selectfluor® Intermediate_1 Fluorinated Toluene Fluorination->Intermediate_1 Oxidation Side-Chain Oxidation Intermediate_1->Oxidation e.g., KMnO4, H2CrO4 Intermediate_2 Fluorinated Benzoic Acid Oxidation->Intermediate_2 Hydroxylation Hydroxylation / Demethylation Intermediate_2->Hydroxylation e.g., BBr3, HBr Final_Product This compound Hydroxylation->Final_Product

Caption: A potential synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: A common and cost-effective starting material is a substituted toluene derivative, such as 3-hydroxy-4-methylbenzoic acid or a protected analogue. The choice of starting material will dictate the subsequent steps, particularly the order of fluorination and functional group transformations.

Q2: Which fluorinating agents are recommended for this type of aromatic system?

A2: For the selective fluorination of electron-rich aromatic rings, electrophilic fluorinating agents are generally preferred. Reagents such as Selectfluor® (F-TEDA-BF4) are widely used due to their relative safety and high efficiency.[1] The choice of solvent and reaction temperature is critical to control regioselectivity and minimize side reactions.

Q3: How can I introduce the carboxylic acid group?

A3: If your precursor contains a methyl group at the desired position, it can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4). Alternatively, a directed ortho-lithiation followed by quenching with carbon dioxide is a powerful method for introducing a carboxylic acid group, although this requires careful control of anhydrous and low-temperature conditions.[2]

Q4: What are the best practices for the demethylation of a methoxy group to a hydroxyl group in this class of compounds?

A4: Cleavage of an aryl methyl ether is a common final step in the synthesis of phenolic compounds. Strong Lewis acids like boron tribromide (BBr3) in an inert solvent such as dichloromethane are highly effective, even at low temperatures.[3] For substrates that are sensitive to strong Lewis acids, reagents like hydrobromic acid (HBr) in acetic acid can be a suitable alternative, though this may require higher temperatures and longer reaction times.[3][4]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound and its analogues.

Low Yield or No Reaction
Symptom Potential Cause Recommended Solution
Incomplete Fluorination Insufficient reactivity of the fluorinating agent or deactivation of the aromatic ring.1. Increase Temperature: Gradually increase the reaction temperature in 10 °C increments. 2. Change Solvent: Switch to a more polar aprotic solvent like acetonitrile or N,N-dimethylformamide (DMF) to enhance the solubility and reactivity of the fluorinating agent. 3. Use a More Potent Fluorinating Agent: Consider using a more reactive electrophilic fluorine source, but exercise caution and conduct small-scale trials first.
Failed Demethylation The ether linkage is too stable under the current reaction conditions.1. Increase Reagent Equivalents: Use a larger excess of the demethylating agent (e.g., BBr3 or HBr). 2. Elevate Temperature: For HBr/acetic acid systems, increasing the temperature to reflux is often necessary.[4] 3. Extend Reaction Time: Monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material is consumed.
Stalled Oxidation of the Methyl Group The oxidizing agent is not strong enough or is consumed by side reactions.1. Ensure Sufficient Oxidant: Use a significant excess of the oxidizing agent (e.g., KMnO4). 2. Adjust pH: The efficiency of permanganate oxidation is highly pH-dependent. Ensure the reaction is conducted under appropriate basic or acidic conditions. 3. Phase-Transfer Catalyst: For heterogeneous reactions, the addition of a phase-transfer catalyst can improve the reaction rate.
Formation of Impurities and Side Products
Symptom Potential Cause Recommended Solution
Multiple Fluorinated Isomers Poor regioselectivity during the fluorination step.1. Lower Reaction Temperature: Perform the fluorination at a lower temperature to favor the thermodynamically more stable product. 2. Use a Bulky Fluorinating Agent: A sterically hindered fluorinating agent may improve selectivity. 3. Employ a Directing Group: If possible, introduce a directing group that favors fluorination at the desired position.
Decomposition of Starting Material Harsh reaction conditions (e.g., high temperature, strong acid/base).1. Milder Reagents: Explore milder alternatives for the desired transformation. For example, for demethylation, consider nucleophilic reagents like sodium thiomethoxide. 2. Protect Sensitive Functional Groups: If the molecule contains sensitive functional groups, protect them before proceeding with harsh reaction steps.
Byproducts from Over-oxidation The oxidizing agent is too strong and is cleaving the aromatic ring.1. Control Stoichiometry: Carefully control the stoichiometry of the oxidizing agent. 2. Use a Milder Oxidant: Consider using a milder oxidizing agent, such as chromium trioxide in acetic acid. 3. Lower the Temperature: Perform the oxidation at a lower temperature to reduce the rate of side reactions.
Purification Challenges

Symptom Potential Cause Recommended Solution
Difficulty in Separating Isomers Similar polarity of the desired product and its isomers.1. High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often the most effective method for separating closely related isomers. 2. Recrystallization: Experiment with different solvent systems for recrystallization. A mixture of a good solvent and a poor solvent can sometimes lead to selective crystallization.
Product is a Dark Oil or Tar Presence of polymeric or colored impurities.1. Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and treat with activated carbon to remove colored impurities. 2. Column Chromatography: Use a gradient elution method in column chromatography to separate the product from more polar impurities.
Product is Water-Soluble and Difficult to Extract The presence of both a hydroxyl and a carboxylic acid group can increase water solubility.1. Acidify the Aqueous Layer: Ensure the aqueous layer is acidified to a pH well below the pKa of the carboxylic acid to protonate it and reduce its water solubility. 2. Use a More Polar Extraction Solvent: Switch to a more polar organic solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol. 3. Continuous Extraction: For highly water-soluble products, a continuous liquid-liquid extractor may be necessary.

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Caption: A decision tree for troubleshooting common synthesis issues.

Experimental Protocols

The following are representative protocols for key transformations, adapted from literature procedures for structurally similar compounds. These should be considered as starting points and may require optimization for the specific substrate.

Protocol 1: Demethylation of a Methoxy-Substituted Benzoic Acid[4]
  • Dissolution: Dissolve the methoxy-substituted benzoic acid (1.0 eq) in glacial acetic acid.

  • Reagent Addition: Add concentrated hydrobromic acid (48%, ~10 eq).

  • Heating: Heat the mixture to reflux and stir for 16-34 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture in an ice bath. If a precipitate forms, filter the solid. If no precipitate forms, dilute with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Esterification of a Benzoic Acid[5]
  • Dissolution and Cooling: Dissolve the benzoic acid derivative (1.0 eq) in methanol and cool the solution to 0 °C.

  • Reagent Addition: Add thionyl chloride (SOCl2) dropwise to the cooled solution.

  • Heating: Heat the reaction mixture to 70 °C for 60 minutes.

  • Work-up: Concentrate the reaction mixture in vacuo. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the methyl ester.

References

Technical Support Center: Purification of 3-Fluoro-5-hydroxy-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request for a technical support center on the removal of impurities from 3-Fluoro-5-hydroxy-4-methylbenzoic acid, here is a comprehensive guide designed for researchers, scientists, and drug development professionals.

This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for the purification of this compound. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower researchers to make informed decisions during their work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and purification of this compound.

Q1: What are the most likely impurities in a crude sample of this compound?

A1: Impurities are typically dependent on the synthetic route. Common sources of contamination include:

  • Unreacted Starting Materials: Precursor molecules from the synthesis, such as substituted toluenes or phenols, may persist in the final product.[1]

  • Reaction Byproducts: Side-reactions can generate isomers (e.g., incorrect substitution patterns) or products of incomplete reactions, such as intermediate aldehydes if the synthesis involves oxidation.[2][3]

  • Residual Solvents: Solvents used during the reaction or initial work-up (e.g., toluene, ethyl acetate, DMF) may be retained in the crude solid.

  • Inorganic Salts: Salts from reagents or pH adjustments during work-up can contaminate the product.[1]

Q2: What are the primary purification techniques for this compound?

A2: The most effective methods leverage the compound's chemical properties—its acidity, polarity, and crystallinity.

  • Recrystallization: Ideal for solid products, this technique is often the first choice. It relies on the differential solubility of the compound and its impurities in a specific solvent system at varying temperatures.[4][5]

  • Acid-Base Extraction: This highly effective liquid-liquid extraction method separates the acidic target compound from neutral or basic impurities.[4][6]

  • Column Chromatography: A powerful technique for separating compounds with similar polarities that are difficult to resolve by other means.[1]

Q3: How should I choose the best purification method?

A3: The choice depends on the nature and quantity of the impurities, as well as the scale of your purification. The following decision tree provides a general guideline.

G start Crude 3-Fluoro-5-hydroxy- 4-methylbenzoic acid Sample is_solid Is the crude product a solid? start->is_solid main_impurity Are the main impurities neutral or basic? is_solid->main_impurity Yes other_methods Consider Distillation (if liquid) or Sublimation is_solid->other_methods No recrystallization Attempt Recrystallization main_impurity->recrystallization No / Unsure extraction Perform Acid-Base Extraction main_impurity->extraction Yes purity_check Assess Purity (TLC, MP, HPLC, NMR) recrystallization->purity_check extraction->recrystallization Product precipitates cleanly extraction->purity_check chromatography Use Column Chromatography purity_check->chromatography Purity not >95%

Caption: Decision tree for selecting a purification method.

Q4: How should the purified this compound be stored?

A4: Like many substituted benzoic acids, it should be stored in a tightly sealed container in a cool, dry place, away from light and incompatible materials such as strong bases and oxidizing agents. An inert atmosphere (e.g., argon or nitrogen) can be beneficial for long-term storage to prevent potential degradation.

Section 2: Troubleshooting Guide

This section is formatted to quickly diagnose and solve specific problems encountered during purification experiments.

Problem Likely Cause(s) Recommended Solution(s)
Low Melting Point & Broad Range [7]The presence of impurities disrupts the crystal lattice, requiring less energy to melt (depression) and occurring over a wider temperature range (broadening).[8][9]The sample requires further purification. Select an orthogonal method. If you used recrystallization, try acid-base extraction or column chromatography next.
Recrystallization Fails: "Oiling Out" The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.Heat the solution to dissolve the oil, add a small amount of additional hot solvent until the solution is clear, then allow it to cool slowly. Using a solvent pair can also resolve this.
Recrystallization Fails: No Crystals Form The solution is not saturated enough, or nucleation is inhibited.1. Induce Crystallization: Scratch the inside of the flask with a glass rod at the solution's surface or add a seed crystal of the pure compound.[10]2. Increase Concentration: Evaporate some of the solvent and allow the solution to cool again.3. Cool Further: Use an ice bath to decrease solubility.[10]
Streaking on Silica Gel TLC Plate The acidic proton of the carboxyl group is interacting strongly with the slightly acidic silica gel, causing tailing.[1]Add a small amount (0.5-1%) of a volatile acid, such as acetic or formic acid, to your eluting solvent system. This keeps the compound fully protonated, resulting in a more defined spot.[1]
NMR Spectrum Shows Unidentified Peaks Impurities are present.1. Identify Solvents: Check for common solvent peaks (e.g., EtOAc, Hexane, DCM).2. Assess Purity: Use absolute quantitative 1H NMR (qNMR) for precise purity determination.[11]3. Identify Impurities: Compare the spectrum to known impurities or use 2D NMR techniques to elucidate structures.[11]
Poor Recovery from Acid-Base Extraction Incomplete precipitation after re-acidification; compound has some solubility in the aqueous phase.After acidification, cool the aqueous solution in an ice bath to maximize precipitation. If the product remains dissolved, perform a back-extraction with a suitable organic solvent (e.g., ethyl acetate).

Section 3: Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is effective when the impurities have different solubility profiles from the target compound. The key is to find a solvent that dissolves the compound well when hot but poorly when cold.[5]

Step-by-Step Methodology:

  • Solvent Selection: Test solubility in various solvents (e.g., water, ethanol, toluene, ethyl acetate, or mixtures like ethanol/water). A good solvent will require heating to dissolve the compound.

  • Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid dissolves completely. Add the solvent in small portions to ensure you create a saturated solution.[10]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Preheat a funnel and filter paper with hot solvent and quickly filter the hot solution to remove solid impurities. This prevents the desired compound from crystallizing prematurely.[1]

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 20-30 minutes to maximize crystal formation.[12]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

  • Validation: Check the purity of the recrystallized product by measuring its melting point and comparing it to the literature value. A sharp melting point close to the expected value indicates high purity.[7]

Protocol 2: Purification by Acid-Base Extraction

This method is highly efficient for separating carboxylic acids from neutral or basic impurities.[4] It exploits the ability of the carboxylic acid to be deprotonated to a water-soluble salt.

G A 1. Dissolve crude sample in organic solvent (e.g., Ethyl Acetate) B 2. Add to separatory funnel. Extract with aq. NaHCO₃ solution. A->B C Separate Layers B->C D Organic Layer: Contains Neutral/Basic Impurities (Discard) C->D Top/Bottom E Aqueous Layer: Contains Sodium 3-fluoro-5-hydroxy- 4-methylbenzoate (water-soluble salt) C->E Bottom/Top F 3. Wash aqueous layer with fresh organic solvent to remove trapped impurities. E->F G 4. Cool aqueous layer in an ice bath. Slowly add aq. HCl until pH ~2. F->G H 5. Pure product precipitates as a solid. G->H I 6. Isolate by vacuum filtration, wash with cold water, and dry. H->I

Caption: Workflow for purification via acid-base extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude material in an appropriate water-immiscible organic solvent, such as ethyl acetate or dichloromethane.

  • Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). Stopper the funnel and shake gently, venting frequently to release the CO₂ gas that is formed.[12]

  • Separation: Allow the layers to separate. Drain the lower aqueous layer, which now contains the deprotonated, water-soluble carboxylate salt of your compound. The organic layer contains neutral or basic impurities and can be discarded.

  • Washing: Wash the collected aqueous layer with a fresh portion of the organic solvent to remove any residual impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid, such as 6M HCl, with stirring until the solution is acidic (pH ≈ 2). The protonated this compound will precipitate out of the solution as it is poorly soluble in water.[6]

  • Isolation: Collect the purified solid by vacuum filtration, wash with a small amount of cold deionized water, and dry thoroughly under vacuum.

Section 4: Purity Assessment

Verifying the purity of your final product is a critical step. A combination of methods should be used for a comprehensive assessment.

Technique Purpose & Principle Expected Result for Pure Sample
Melting Point Assesses purity based on the principle of melting point depression. Pure crystalline solids have a sharp, defined melting point.[8]A sharp melting range (e.g., within 1-2 °C) that matches the literature value. Impurities cause a lower and broader melting range.[7]
TLC A quick, qualitative check of purity and for comparing the purified sample against the crude material.A single, well-defined spot with no tailing (when using an appropriate acidic mobile phase).[1]
HPLC A highly sensitive quantitative method for assessing purity. Reversed-phase HPLC on a C18 column is standard for this type of molecule.A single major peak corresponding to the product, with purity typically reported as >95% by peak area.
NMR Spectroscopy Provides structural confirmation and detects proton-containing impurities. The carboxylic acid proton has a characteristic chemical shift.[13]A clean spectrum matching the expected structure. The acidic -COOH proton should appear as a singlet around 10-12 ppm.[14][15] The absence of peaks from starting materials or solvents. qNMR can provide a highly accurate purity value.[11]
Typical HPLC Parameters
Parameter Condition
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient mixture of an aqueous acidic buffer (e.g., 0.1% formic or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).[16]
Flow Rate ~1.0 mL/min
Detection UV spectrophotometer, typically at a wavelength around 254 nm.
Column Temp. 30 - 40 °C

References

Technical Support Center: Enhancing the Solubility of 3-Fluoro-5-hydroxy-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Fluoro-5-hydroxy-4-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for overcoming solubility challenges with this compound. The following information is curated to not only offer procedural steps but also to explain the scientific principles behind these methods, ensuring a comprehensive understanding for effective application in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of this compound that influence its solubility?

A1: The solubility of this compound is governed by a combination of its functional groups and overall molecular structure. Key features include:

  • Carboxylic Acid Group (-COOH): This group can ionize to a carboxylate anion (-COO⁻), which is significantly more polar and thus more water-soluble than the neutral acid.[1] This ionization is pH-dependent.

  • Phenolic Hydroxyl Group (-OH): The hydroxyl group can also deprotonate to form a phenoxide ion, particularly at higher pH values, which increases polarity and aqueous solubility.[2][3] It can also participate in hydrogen bonding with water molecules.

  • Aromatic Ring, Methyl Group (-CH₃), and Fluorine Atom (-F): These components contribute to the molecule's lipophilicity (hydrophobicity). The nonpolar character of the benzene ring and the methyl group tends to decrease water solubility.[4][5] Longer alkyl chains on carboxylic acids generally lead to lower water solubility.[4][5][6]

The interplay between the hydrophilic (water-loving) carboxylic and hydroxyl groups and the lipophilic (oil-loving) aromatic core dictates the compound's overall solubility profile.

Q2: I am observing poor solubility of this compound in aqueous solutions. What is the most straightforward initial approach to try?

A2: The most direct and often most effective initial approach is pH adjustment . Both the carboxylic acid and the phenolic hydroxyl group are ionizable. By increasing the pH of the aqueous solution, you can deprotonate these acidic functional groups.

  • Mechanism of pH Adjustment: In an alkaline environment (pH > pKa), the equilibrium shifts towards the formation of the more soluble carboxylate and phenoxide salts.[1][2][3] Phenolic compounds, in particular, tend to be more soluble at high pH as they can form polar salts.[3]

This dramatic increase in polarity significantly enhances the interaction with water molecules, thereby increasing solubility. It is crucial to determine the pKa of both the carboxylic acid and the phenolic hydroxyl group to select an optimal pH for solubilization without causing chemical degradation. Many phenolic compounds are stable in acidic conditions (pH < 7), but high pH in the presence of oxygen can lead to degradation.[3][7][8]

Troubleshooting Guides

Issue 1: Difficulty achieving desired concentration in aqueous media even with pH adjustment.

If pH modification alone is insufficient, or if the required pH is incompatible with your experimental system (e.g., due to compound stability or biological constraints), several other techniques can be employed.

Method 1.1: Co-solvency

Causality: Co-solvency involves adding a water-miscible organic solvent to the aqueous solution to reduce the overall polarity of the solvent system.[9][10] This makes the solvent more "like" the solute, thereby enhancing the solubility of nonpolar or poorly soluble compounds.[11] The co-solvent disrupts the hydrogen bonding network of water, reducing its ability to "squeeze out" the hydrophobic solute.[11]

Experimental Protocol:

  • Co-solvent Selection: Begin with common, pharmaceutically acceptable co-solvents such as ethanol, propylene glycol (PG), or polyethylene glycol (PEG 400).[10][12]

  • Preparation of Stock Solutions: Prepare a high-concentration stock solution of this compound in the chosen co-solvent.

  • Titration: Gradually add the aqueous buffer to the co-solvent stock solution with continuous stirring until the desired final concentration is reached. Alternatively, prepare various solvent-water mixtures and determine the solubility in each.

  • Observation: Monitor for any signs of precipitation. If precipitation occurs, a higher percentage of co-solvent may be required.

Data Summary: Example Co-solvent Effects on Solubility

Co-solvent System (v/v)Expected Solubility Trend
WaterLow
20% Ethanol in WaterModerate Increase
40% Ethanol in WaterSignificant Increase
20% PEG 400 in WaterModerate Increase
40% PEG 400 in WaterSignificant Increase

Note: This table provides an expected trend. Actual solubility values must be determined experimentally. A study on antidiabetic drugs showed that co-solvents could increase solubility by more than 500 times.[10][13]

Issue 2: The use of organic co-solvents is not permissible for my application (e.g., cell-based assays).

For applications where organic solvents must be avoided, complexation or salt formation are excellent alternatives.

Method 2.1: Complexation with Cyclodextrins

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14][15][16] They can encapsulate poorly water-soluble molecules, like this compound, within their hydrophobic core.[14][15] This "inclusion complex" effectively masks the hydrophobic parts of the molecule from the aqueous environment, presenting a new, larger complex with a hydrophilic exterior, thus increasing its apparent water solubility.[14][16]

Experimental Protocol:

  • Cyclodextrin Selection: Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are common choices due to their high aqueous solubility and safety profiles.

  • Molar Ratio Determination: Prepare aqueous solutions of the chosen cyclodextrin at various concentrations.

  • Complex Formation: Add an excess of this compound to each cyclodextrin solution.

  • Equilibration: Stir the mixtures at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Quantification: Filter the suspensions to remove undissolved compound and analyze the filtrate (e.g., by UV-Vis spectroscopy or HPLC) to determine the concentration of the dissolved compound.

Visualization of Complexation Workflow

G cluster_prep Preparation cluster_complex Complexation cluster_analysis Analysis A Select Cyclodextrin (e.g., HP-β-CD) B Prepare Aqueous Cyclodextrin Solutions A->B C Add Excess Compound B->C D Equilibrate (Stir 24-48h) C->D E Filter Suspension D->E F Quantify Soluble Compound (e.g., HPLC) E->F G cluster_compound cluster_solutions Compound Poor Aqueous Solubility Carboxylic Acid Phenolic Hydroxyl pH pH Adjustment Deprotonation of Acidic Groups Forms Soluble Salts Compound->pH CoSol Co-solvency Reduces Solvent Polarity e.g., Ethanol, PEG 400 Compound->CoSol Complex Complexation Encapsulation in Cyclodextrin Masks Hydrophobicity Compound->Complex Salt Salt Formation Reaction with a Base Creates Ionic, Soluble Form Compound->Salt

References

Technical Support Center: Scalable Synthesis of 3-Fluoro-5-hydroxy-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Fluoro-5-hydroxy-4-methylbenzoic acid. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of synthesizing this highly functionalized aromatic building block. My goal is to provide not just protocols, but the underlying chemical logic and field-proven insights to help you troubleshoot and optimize your synthetic campaigns.

The unique 1,3,4,5-tetrasubstitution pattern of this molecule, with its sterically hindered and electronically complex arrangement, presents significant challenges for scalable synthesis. This guide will focus on common issues encountered during multi-step synthetic routes, with a particular emphasis on modern organometallic techniques that offer the highest degree of regiochemical control.

Part 1: Strategic Analysis of Synthetic Pathways

Choosing the correct synthetic strategy is the most critical decision for a scalable, cost-effective, and reproducible process. A flawed route will lead to insurmountable purification challenges and low overall yields. Below is a comparison of three potential strategies, with a recommendation for the most robust approach for scalability.

cluster_0 Route A: Late-Stage Carboxylation cluster_1 Route B: Building from a Phenol Core cluster_2 Route C: Recommended DoM Approach A1 Precursor: 3-Bromo-5-fluoro-2-methylphenol A2 Grignard Formation (R-MgX) A1->A2 Mg, THF A3 Carboxylation (Quench with CO₂) A2->A3 1. CO₂ (s) or (g) 2. H₃O⁺ workup A4 Final Product A3->A4 B1 Starting Material: 3-Fluoro-4-methylphenol B2 Kolbe-Schmitt Carboxylation B1->B2 1. NaOH/KOH 2. CO₂, high P/T B3 Incorrect Isomer: (e.g., 2-hydroxy- or 6-hydroxy-) [Major Issue] B2->B3 Ortho-directing -OH group leads to poor regioselectivity C1 Starting Material: 1-Bromo-3-fluoro-5-methoxybenzene C2 Suzuki or Kumada Coupling (Introduce Methyl Group) C1->C2 Me-B(OH)₂/Pd catalyst or MeMgBr/Ni catalyst C3 Intermediate: 3-Fluoro-5-methoxy-toluene C2->C3 C4 Directed ortho-Metalation (DoM) & Carboxylation C3->C4 1. s-BuLi, TMEDA, -78°C 2. CO₂ quench C5 Intermediate: 3-Fluoro-5-methoxy-4-methylbenzoic acid C4->C5 C6 Demethylation C5->C6 BBr₃ or HBr/AcOH C7 Final Product C6->C7 start DoM Reaction Setup: 3-Fluoro-5-methoxytoluene + s-BuLi/TMEDA @ -78°C check1 In-Process Check: Quench small aliquot with D₂O. Analyze by ¹H NMR or GC-MS. start->check1 path_ok Deuterium incorporation observed at C4 position? check1->path_ok path_no No/Low Deuterium Incorporation path_ok->path_no No path_yes Successful Lithiation path_ok->path_yes Yes cause1 Probable Cause 1: Inactive Reagents/ Wet Glassware path_no->cause1 cause2 Probable Cause 2: Incorrect Temperature path_no->cause2 sol1 Solution: - Titrate s-BuLi before use. - Flame-dry all glassware under vacuum. - Use freshly distilled anhydrous THF. cause1->sol1 sol2 Solution: - Maintain strict -78°C (acetone/dry ice). - Add s-BuLi slowly to control exotherm. cause2->sol2 add_co2 Proceed with CO₂ Quench path_yes->add_co2 workup Acidic Workup (e.g., 1M HCl) add_co2->workup product Desired Carboxylated Product workup->product

Validation & Comparative

A Comparative Guide to the Structural Confirmation of 3-Fluoro-5-hydroxy-4-methylbenzoic acid using 19F NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of 19F Nuclear Magnetic Resonance (NMR) spectroscopy for the definitive structural confirmation of 3-Fluoro-5-hydroxy-4-methylbenzoic acid, a common scaffold in medicinal chemistry. We will explore the causality behind experimental choices, compare its efficacy against other standard analytical techniques, and provide actionable protocols for researchers, scientists, and drug development professionals.

The Imperative of Unambiguous Structural Elucidation in Drug Discovery

In the landscape of drug development, the precise structural characterization of a molecule is non-negotiable. An erroneous structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety concerns. Fluorinated organic molecules are of particular interest due to fluorine's unique ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] Consequently, robust analytical methods for their characterization are paramount.

While techniques like ¹H NMR, ¹³C NMR, and mass spectrometry are foundational, they can sometimes fall short in providing unequivocal proof of fluorine's specific location within a molecule, especially in cases of complex isomerism. This is where the unique power of ¹⁹F NMR spectroscopy comes to the forefront.

PART 1: The Distinct Advantages of ¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive and informative technique for the analysis of fluorinated compounds.[3] Its utility stems from the intrinsic properties of the ¹⁹F nucleus:

  • 100% Natural Abundance and High Receptivity: The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making it the third most receptive NMR nucleus after ¹H and ³H.[4] This high sensitivity allows for rapid data acquisition, even with small sample quantities.

  • Vast Chemical Shift Range: The chemical shift range in ¹⁹F NMR can span over 800 ppm, which is significantly wider than the approximately 14 ppm range for ¹H NMR.[1][4] This broad dispersion minimizes signal overlap and makes the ¹⁹F chemical shift exquisitely sensitive to subtle changes in the local electronic environment.[3][5]

  • Absence of Background Signals: Since fluorine is not naturally abundant in most biological systems or common NMR solvents, the resulting spectra are clean and free from interfering background signals.[6][7]

For this compound, ¹⁹F NMR provides a direct and unambiguous window into the fluorine's environment, offering definitive proof of its position on the aromatic ring.

PART 2: A Validated Experimental Protocol for ¹⁹F NMR Analysis

The following protocol is designed to be a self-validating system, ensuring reproducible and high-quality data for the structural confirmation of this compound.

Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh ~10-20 mg of This compound prep2 Dissolve in 0.6-0.7 mL of Deuterated Solvent (e.g., DMSO-d6) prep1->prep2 prep3 Add Internal Reference Standard (e.g., C6F6 or Certified Standard) prep2->prep3 prep4 Transfer to a 5 mm NMR Tube prep3->prep4 acq1 Insert sample into NMR spectrometer prep4->acq1 acq2 Tune and match the 19F probe acq1->acq2 acq3 Set acquisition parameters (Pulse Program, D1, NS) acq2->acq3 acq4 Acquire the 19F NMR spectrum acq3->acq4 proc1 Apply Fourier Transform acq4->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Reference the spectrum to the internal standard proc2->proc3 proc4 Integrate peaks and analyze chemical shifts and coupling constants proc3->proc4

References

A Comparative Guide to the Reactivity of 3-Fluoro-5-hydroxy-4-methylbenzoic Acid and 5-Hydroxy-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the chemical reactivity of 3-fluoro-5-hydroxy-4-methylbenzoic acid and its non-fluorinated counterpart, 5-hydroxy-4-methylbenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of fluorine's electronic effects and presents a framework for experimental validation.

Introduction: The Strategic Role of Fluorine

In the landscape of medicinal chemistry and materials science, the substitution of hydrogen with fluorine is a cornerstone strategy for modulating the properties of organic molecules. Fluorine's unique electronic characteristics can profoundly influence a molecule's acidity, basicity, metabolic stability, and binding affinity. This guide focuses on two structurally similar benzoic acid derivatives to isolate and understand the impact of a single fluorine atom on the reactivity of adjacent functional groups.

We will compare This compound (1) and 5-hydroxy-4-methylbenzoic acid (2) to elucidate how the presence of a fluorine atom alters the chemical behavior of both the carboxylic acid and the phenolic hydroxyl group. This comparison is critical for chemists aiming to fine-tune molecular properties for specific applications, such as designing more potent pharmaceutical agents or developing advanced polymers.

Theoretical Framework: The Duality of Fluorine's Electronic Influence

The chemical behavior of fluorine when attached to an aromatic ring is governed by two opposing electronic effects:

  • Inductive Effect (-I): Due to its supreme electronegativity, fluorine strongly withdraws electron density from the benzene ring through the sigma (σ) bond framework. This effect is distance-dependent and deactivates the ring towards electrophilic attack.

  • Resonance Effect (+R or +M): The lone pairs on the fluorine atom can be delocalized into the ring's pi (π) system.[1] This donation of electron density is most pronounced at the ortho and para positions.

In the case of this compound (1) , the fluorine atom is positioned meta to the carboxylic acid and ortho to the hydroxyl group. This specific arrangement leads to predictable, yet significant, alterations in reactivity compared to the non-fluorinated analog (2) .

  • Impact on Carboxylic Acid Acidity (pKa): The strong inductive (-I) effect of fluorine, transmitted through the aromatic ring, is expected to stabilize the carboxylate anion formed upon deprotonation. This stabilization should increase the acidity of the carboxylic acid, resulting in a lower pKa value for compound (1) compared to (2) . The pKa of benzoic acid itself is 4.2, while fluorination generally lowers this value. For example, 3-fluorobenzoic acid has a pKa of 3.86, and 4-fluorobenzoic acid has a pKa of 4.14.[2][3][4]

  • Impact on Carboxylic Acid Reactivity: The electron-withdrawing nature of fluorine will increase the electrophilicity of the carbonyl carbon in the carboxylic acid group of (1) . This should make it more susceptible to nucleophilic attack, leading to faster reaction rates in processes like esterification or amidation.

  • Impact on Phenolic Hydroxyl Group Nucleophilicity: The fluorine atom, being ortho to the hydroxyl group, will exert a strong -I effect, withdrawing electron density and making the phenolic proton more acidic. However, this same effect will decrease the electron density on the oxygen atom, thereby reducing the nucleophilicity of the corresponding phenoxide ion. This would likely slow down reactions where the hydroxyl group acts as a nucleophile, such as in a Williamson ether synthesis.[5]

Comparative Physicochemical Properties

The introduction of fluorine is expected to modify key physicochemical properties. The table below summarizes the predicted differences based on established principles.

Property5-Hydroxy-4-methylbenzoic acid (2)This compound (1)Rationale for Difference
Molecular Weight 152.15 g/mol [6]170.14 g/mol Addition of a fluorine atom.
Predicted pKa ~4.5 - 5.0~3.8 - 4.2The strong -I effect of fluorine stabilizes the carboxylate conjugate base, increasing acidity.[7]
Melting Point 206-207 °C[8]Expected to be differentFluorine substitution can alter crystal lattice packing and intermolecular interactions.
Solubility Sparingly soluble in waterPotentially alteredChanges in polarity and hydrogen bonding capability due to the fluorine atom can affect solubility.

Experimental Design for Reactivity Comparison

To empirically validate the theoretical predictions, a series of comparative experiments can be designed. The following protocols outline standardized procedures to quantify the reactivity differences between compounds (1) and (2) .

Experiment 1: Determination of Acid Dissociation Constant (pKa)

Objective: To quantitatively measure the acidity of the carboxylic acid group in both compounds.

Methodology: Potentiometric Titration

  • Preparation: Prepare 0.01 M solutions of both compound (1) and (2) in a 1:1 ethanol/water mixture.

  • Titration: Calibrate a pH meter and titrate each solution with a standardized 0.01 M NaOH solution at a constant temperature (25 °C).

  • Data Collection: Record the pH after each incremental addition of NaOH.

  • Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined as the pH at the half-equivalence point.

Workflow for pKa determination.

Experiment 2: Comparative Esterification Kinetics

Objective: To compare the rate of ester formation, reflecting the electrophilicity of the carboxylic acid.

Methodology: Fischer Esterification

  • Reaction Setup: In separate, identical reaction vessels, dissolve an equimolar amount of either compound (1) or (2) in a large excess of methanol, which acts as both reactant and solvent.[9]

  • Catalysis: Add a catalytic amount (e.g., 5 mol%) of concentrated sulfuric acid to each vessel to initiate the reaction.[10][11]

  • Monitoring: Maintain the reactions at a constant temperature (e.g., 60 °C). At regular time intervals (e.g., every 30 minutes), withdraw a small aliquot from each reaction.

  • Quenching & Analysis: Quench the reaction in the aliquot (e.g., by neutralizing the acid). Analyze the sample using High-Performance Liquid Chromatography (HPLC) to determine the concentration of the ester product.

  • Rate Determination: Plot the concentration of the ester product versus time for both reactions to determine the initial reaction rates.

Fischer_Esterification_Kinetics cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_analysis Analysis A1 Dissolve Acid (1 or 2) in Methanol A2 Add H₂SO₄ Catalyst A1->A2 B1 Heat to 60°C A2->B1 B2 Withdraw Aliquots at Time Intervals B1->B2 C1 Quench Reaction B2->C1 C2 Analyze by HPLC C1->C2 C3 Plot [Ester] vs. Time C2->C3

References

A Comparative Guide to the Biological Activity of 3-Fluoro-5-hydroxy-4-methylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic modification of core chemical scaffolds is a cornerstone of novel therapeutic design. Benzoic acid derivatives, in particular, represent a versatile class of compounds with a wide spectrum of biological activities. The introduction of a fluorine atom, a hydroxyl group, and a methyl group onto the benzoic acid ring, as seen in 3-fluoro-5-hydroxy-4-methylbenzoic acid, creates a unique electronic and steric profile that can significantly influence its interaction with biological targets.[1] This guide provides a comparative analysis of the potential biological activities of derivatives of this core structure, offering a framework for their evaluation as antimicrobial, antioxidant, and anticancer agents.

The rationale for exploring derivatives of this specific scaffold lies in the established impact of its constituent functional groups. The fluorine atom can enhance metabolic stability and binding affinity, while the hydroxyl and methyl groups can be modulated to fine-tune activity and selectivity.[2][3] This guide will delve into the hypothetical, yet plausible, biological activities of ester and amide derivatives of this compound, comparing their potential efficacy against established standards.

Comparative Biological Activity: A Hypothetical Analysis

While extensive experimental data for a broad series of this compound derivatives is not yet prevalent in the public domain, we can construct a comparative analysis based on the known activities of structurally related fluorinated and hydroxylated benzoic acids.[4][5] This section presents a hypothetical yet scientifically grounded comparison of an ester and an amide derivative against standard therapeutic agents.

Antimicrobial Activity

The growing threat of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents.[6] Benzoic acid derivatives have long been investigated for their antimicrobial properties. The introduction of a fluorine atom, in particular, has been a successful strategy in enhancing the potency of various antimicrobial drugs.

Here, we compare the hypothetical Minimum Inhibitory Concentrations (MICs) of two derivatives of this compound against common bacterial and fungal strains.

Table 1: Hypothetical Antimicrobial Activity of this compound Derivatives

Compound IDDerivative TypeR GroupStaphylococcus aureus (ATCC 29213) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)Candida albicans (ATCC 90028) MIC (µg/mL)
FHMB-E1 Ester-CH₂CH₃3264128
FHMB-A1 Amide-CH₂Ph163264
CiprofloxacinStandard AntibioticN/A0.50.015N/A
FluconazoleStandard AntifungalN/AN/AN/A2

This data is illustrative and intended for comparative purposes.

The hypothetical data suggests that the amide derivative (FHMB-A1 ) may exhibit greater antimicrobial potency than the ester derivative (FHMB-E1 ), a trend that could be attributed to differences in cell wall penetration and interaction with intracellular targets.

Antioxidant Capacity

Phenolic compounds, including hydroxybenzoic acids, are known for their antioxidant properties, which are crucial in combating oxidative stress implicated in numerous diseases.[5] The antioxidant capacity of these compounds is often evaluated by their ability to scavenge free radicals.

The following table presents a hypothetical comparison of the antioxidant activity of our lead derivatives, measured by the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and expressed as IC₅₀ values.

Table 2: Hypothetical Antioxidant Capacity of this compound Derivatives

Compound IDDerivative TypeR GroupDPPH Radical Scavenging IC₅₀ (µM)
FHMB-E1 Ester-CH₂CH₃75
FHMB-A1 Amide-CH₂Ph92
Ascorbic AcidStandard AntioxidantN/A28

This data is illustrative and intended for comparative purposes.

In this hypothetical scenario, the ester derivative (FHMB-E1 ) shows slightly better antioxidant potential than the amide derivative (FHMB-A1 ), possibly due to the electronic effects of the ester group on the hydrogen-donating ability of the phenolic hydroxyl group.

Anticancer Activity

The search for novel anticancer agents is a critical area of drug discovery.[7] Certain fluorinated compounds have shown promise in this regard.[1] The cytotoxic effects of our hypothetical derivatives are compared against a standard cancer cell line, with efficacy measured by the IC₅₀ value obtained from an MTT assay.

Table 3: Hypothetical Anticancer Activity of this compound Derivatives

Compound IDDerivative TypeR GroupCancer Cell LineIC₅₀ (µM)
FHMB-E1 Ester-CH₂CH₃MCF-7 (Breast Cancer)55
FHMB-A1 Amide-CH₂PhMCF-7 (Breast Cancer)38
DoxorubicinStandard ChemotherapyN/AMCF-7 (Breast Cancer)0.8

This data is illustrative and intended for comparative purposes.

The illustrative data suggests that the amide derivative (FHMB-A1 ) could possess more potent anticancer activity than the ester derivative (FHMB-E1 ). This could be due to a variety of factors, including differences in cellular uptake and interaction with key oncogenic pathways.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure scientific rigor and reproducibility, standardized protocols are essential for evaluating the biological activities of novel compounds. The following sections provide detailed, step-by-step methodologies for the key experiments cited in this guide.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[8][9][10]

Workflow for Broth Microdilution Assay

prep_inoculum Prepare and standardize microbial inoculum to 0.5 McFarland prep_dilutions Perform serial two-fold dilutions of the test compound in a 96-well plate inoculate Inoculate each well with the standardized microbial suspension prep_dilutions->inoculate controls Include positive (microbe only) and negative (broth only) controls incubate Incubate the plate at the appropriate temperature and duration read_mic Determine the MIC as the lowest concentration with no visible growth incubate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Preparation of Inoculum: From a fresh culture plate, select several colonies of the test microorganism and suspend them in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Preparation of Compound Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in an appropriate broth medium to achieve a range of concentrations.

  • Inoculation: Dilute the standardized inoculum and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum but no compound) and a negative control (broth only) on each plate.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria, or as appropriate for the specific microorganism.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by using a plate reader.[8][9][10]

Antioxidant Capacity Assessment: DPPH Radical Scavenging Assay

The DPPH assay is a common and reliable method for evaluating the free radical scavenging activity of antioxidant compounds.[11][12][13]

Workflow for DPPH Assay

prep_solutions Prepare stock solutions of test compounds and DPPH reagent mix_reactants Mix various concentrations of the test compound with the DPPH solution prep_solutions->mix_reactants incubate Incubate the mixture in the dark at room temperature for 30 minutes mix_reactants->incubate measure_abs Measure the absorbance at 517 nm using a spectrophotometer incubate->measure_abs calculate_ic50 Calculate the percentage of scavenging activity and determine the IC₅₀ value measure_abs->calculate_ic50

Caption: Workflow for the DPPH radical scavenging assay.

Step-by-Step Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of Test Samples: Prepare a series of dilutions of the test compounds and a positive control (e.g., ascorbic acid) in a suitable solvent.

  • Reaction Mixture: In a 96-well plate, add a specific volume of each sample dilution to a defined volume of the DPPH solution. A blank containing only the solvent and DPPH should also be prepared.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC₅₀ value is then determined by plotting the percentage of inhibition against the concentration of the test compound.[11][12][13]

Anticancer Activity Evaluation: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16][17]

Workflow for MTT Assay

seed_cells Seed cancer cells in a 96-well plate and allow them to adhere treat_cells Treat the cells with various concentrations of the test compound seed_cells->treat_cells incubate_treatment Incubate for a specified period (e.g., 24-72 hours) treat_cells->incubate_treatment add_mtt Add MTT reagent to each well and incubate for 2-4 hours incubate_treatment->add_mtt solubilize Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals add_mtt->solubilize measure_abs Measure the absorbance at 570 nm using a microplate reader solubilize->measure_abs calculate_ic50 Calculate cell viability and determine the IC₅₀ value measure_abs->calculate_ic50

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow the cells to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds and a positive control (e.g., doxorubicin). Include untreated cells as a control.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the untreated control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[14][15][16][17]

Structure-Activity Relationship (SAR) Insights

The biological activity of benzoic acid derivatives is intricately linked to the nature and position of the substituents on the aromatic ring.[2][3] For this compound derivatives, several SAR trends can be postulated:

  • The Carboxylic Acid Moiety: The carboxylic acid group is a key pharmacophore, capable of forming hydrogen bonds and ionic interactions with biological targets. Esterification or amidation of this group, as explored in our hypothetical examples, can significantly alter the compound's polarity, solubility, and ability to cross cell membranes, thereby modulating its biological activity.

  • The Fluorine Atom: The electron-withdrawing nature of the fluorine atom can increase the acidity of the phenolic proton, potentially influencing antioxidant activity. Its presence can also lead to more favorable interactions with enzyme active sites and improve metabolic stability.[7][18]

  • The Hydroxyl Group: The phenolic hydroxyl group is crucial for antioxidant activity through hydrogen atom donation. Its position relative to the other substituents can affect its reactivity and ability to participate in hydrogen bonding with target proteins.

  • The Methyl Group: The methyl group, being lipophilic, can influence the molecule's partitioning into biological membranes. Its steric bulk can also play a role in the binding affinity and selectivity for a particular target.[3]

Further derivatization and biological testing are necessary to elucidate the precise SAR for this class of compounds and to optimize their therapeutic potential.

Conclusion

While this guide presents a hypothetical comparative analysis, it underscores the potential of this compound derivatives as a promising scaffold for the development of new therapeutic agents. The provided experimental protocols offer a robust framework for the systematic evaluation of their antimicrobial, antioxidant, and anticancer activities. Future research, focusing on the synthesis of a diverse library of these derivatives and their comprehensive biological characterization, is warranted to fully explore their therapeutic promise and to establish concrete structure-activity relationships that can guide the rational design of more potent and selective drug candidates.

References

A Comparative Guide to the X-ray Crystallography of 3-Fluoro-5-hydroxy-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth technical comparison of the single-crystal X-ray diffraction analysis of 3-Fluoro-5-hydroxy-4-methylbenzoic acid and its structural analogue, 3-Fluoro-4-methylbenzoic acid. It is designed for researchers, scientists, and drug development professionals to understand the nuances of crystallographic studies of small, substituted aromatic molecules. This document details the experimental workflow, from synthesis and crystallization to data analysis, and offers insights into the structural implications of substituent changes.

Introduction: The Significance of Fluorinated and Hydroxylated Benzoic Acids

Substituted benzoic acids are fundamental building blocks in medicinal chemistry and materials science. The introduction of fluorine atoms and hydroxyl groups can significantly alter the physicochemical properties of a molecule, including its acidity, lipophilicity, and metabolic stability. These modifications also profoundly influence intermolecular interactions, which govern crystal packing and, consequently, the solid-state properties of the material, such as solubility and dissolution rate.

This guide focuses on this compound, a molecule of interest for its potential applications in drug design. By comparing its (hypothetical) crystal structure with the known structure of 3-Fluoro-4-methylbenzoic acid, we can elucidate the distinct roles of the hydroxyl group in directing crystal packing through hydrogen bonding.

Experimental Methodology: A Validating Workflow

The following sections outline a detailed, self-validating protocol for the synthesis, crystallization, and X-ray diffraction analysis of this compound.

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established methods for similar compounds. A potential pathway could involve the fluorination and subsequent functional group manipulations of a suitable benzoic acid precursor. While a detailed synthesis is beyond the scope of this guide, purification of the final product to >99% purity, as confirmed by NMR and mass spectrometry, is a critical prerequisite for successful crystallization.

Single Crystal Growth: The Art and Science of Crystallization

The growth of high-quality single crystals suitable for X-ray diffraction is often the most challenging step. For small organic molecules, several techniques can be employed.[1][2][3][4] The choice of solvent is paramount as it influences crystal growth mechanisms and can even be incorporated into the crystal lattice.[2]

Experimental Protocol: Single Crystal Growth

  • Solvent Screening: Begin by assessing the solubility of the purified compound in a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane). The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble upon heating.

  • Slow Evaporation: This is a common and straightforward method.[2][3]

    • Prepare a nearly saturated solution of the compound in a suitable solvent in a clean vial.

    • Cover the vial with a cap containing a few small perforations to allow for slow solvent evaporation.

    • Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

  • Vapor Diffusion: This technique is highly successful for growing high-quality crystals from small amounts of material.[2][3]

    • Dissolve the compound in a small amount of a relatively non-volatile solvent (the "good" solvent) in a small, open vial.

    • Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is insoluble (the "bad" solvent).

    • The vapor of the "bad" solvent will slowly diffuse into the "good" solvent, reducing the solubility of the compound and inducing crystallization.

  • Cooling: This method is effective when the compound's solubility is significantly temperature-dependent.[3]

    • Prepare a saturated solution of the compound at an elevated temperature.

    • Slowly cool the solution to room temperature, and then transfer it to a refrigerator or freezer to promote crystallization.

G cluster_prep Preparation cluster_cryst Crystallization Methods cluster_analysis Analysis Compound Purification Compound Purification Slow Evaporation Slow Evaporation Compound Purification->Slow Evaporation Solvent Screening Vapor Diffusion Vapor Diffusion Compound Purification->Vapor Diffusion Solvent Screening Cooling Cooling Compound Purification->Cooling Solvent Screening Single Crystal X-ray Diffraction Single Crystal X-ray Diffraction Slow Evaporation->Single Crystal X-ray Diffraction Vapor Diffusion->Single Crystal X-ray Diffraction Cooling->Single Crystal X-ray Diffraction

X-ray Data Collection and Structure Refinement

Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to X-ray diffraction analysis.

Experimental Protocol: X-ray Diffraction

  • Data Collection: A single crystal is mounted on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

  • Data Reduction: The collected images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Results and Comparative Analysis

The following table presents the crystallographic data for 3-Fluoro-4-methylbenzoic acid[5] and a hypothetical, yet plausible, dataset for this compound for comparative purposes.

Parameter3-Fluoro-4-methylbenzoic acid[5]This compound (Hypothetical)
Chemical FormulaC₈H₇FO₂C₈H₇FO₃
Formula Weight154.14170.14
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/cPca2₁
a (Å)10.375(2)12.543(3)
b (Å)7.684(2)8.912(2)
c (Å)9.208(2)6.789(1)
α (°)9090
β (°)113.13(3)90
γ (°)9090
Volume (ų)674.1(3)758.3(3)
Z44
Calculated Density (g/cm³)1.5191.490
R-factor (%)5.44.8
Key Intermolecular InteractionsO-H···O hydrogen-bonded dimersO-H···O hydrogen-bonded chains, C-H···F interactions
Analysis of 3-Fluoro-4-methylbenzoic Acid Structure

The crystal structure of 3-Fluoro-4-methylbenzoic acid reveals a nearly planar molecule.[5] The key feature of its crystal packing is the formation of centrosymmetric dimers through O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules.[5] This is a very common motif for carboxylic acids.

G

Hypothetical Structure of this compound and Comparative Insights

The introduction of a hydroxyl group at the 5-position is expected to introduce a significant change in the crystal packing. While the carboxylic acid dimer motif is still possible, the hydroxyl group provides an additional hydrogen bond donor and acceptor site. This is likely to lead to the formation of more complex hydrogen-bonding networks, such as chains or sheets.

In our hypothetical structure, we propose a non-centrosymmetric space group (Pca2₁) and a packing arrangement dominated by O-H···O hydrogen-bonded chains involving both the carboxylic acid and the hydroxyl group. This would prevent the formation of the simple dimers seen in the analogue. The presence of the electronegative fluorine atom may also promote weaker C-H···F interactions, further stabilizing the crystal lattice.

The change in the crystal system from monoclinic to orthorhombic reflects the more complex three-dimensional packing arrangement facilitated by the additional hydrogen bonding capabilities of the hydroxyl group.

Conclusion

This guide has provided a comprehensive framework for the X-ray crystallographic analysis of this compound, using the known structure of 3-Fluoro-4-methylbenzoic acid as a key comparative benchmark. The addition of a hydroxyl group is predicted to be a structure-directing element, leading to a more intricate hydrogen-bonding network and a different crystal packing arrangement compared to its non-hydroxylated counterpart. The detailed experimental protocols provided herein offer a robust starting point for researchers undertaking similar crystallographic studies of small organic molecules.

References

Comparative study of different synthetic routes to 3-Fluoro-5-hydroxy-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Fluoro-5-hydroxy-4-methylbenzoic acid is a highly functionalized aromatic compound with significant potential as a key building block in the synthesis of complex pharmaceutical agents and novel agrochemicals. The strategic placement of its substituents—a fluorine atom, a hydroxyl group, a methyl group, and a carboxylic acid—offers multiple points for molecular modification. The fluorine atom, in particular, is a valuable addition in medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability of drug candidates.

This guide provides a comparative analysis of three distinct synthetic routes to this target molecule. Each route has been designed based on fundamental principles of organic synthesis, starting from different commercially available precursors. We will provide a detailed, step-by-step protocol for each pathway, an analysis of the chemical reasoning, and a comparative summary of their respective advantages and disadvantages. This document is intended for researchers, chemists, and process development professionals seeking a practical and insightful guide to the synthesis of this and structurally related compounds.

Route 1: Ortho-Formylation of a Substituted Phenol

This initial route leverages the commercially available compound 3-Fluoro-4-methylphenol (also known as 3-Fluoro-p-cresol) as a starting point.[1][2][3][4] The strategy involves the regioselective introduction of a formyl group ortho to the hydroxyl group, followed by oxidation to the corresponding carboxylic acid.

Synthetic Workflow

Route 1 A 3-Fluoro-4-methylphenol B 2-Fluoro-4-hydroxy-5-methylbenzaldehyde A->B MgCl2, Paraformaldehyde, Et3N, THF, Reflux C This compound B->C KMnO4 or Oxone®, H2O/Acetone

Caption: Synthetic pathway for Route 1 starting from 3-Fluoro-4-methylphenol.

Experimental Protocol

Step 1: Synthesis of 2-Fluoro-4-hydroxy-5-methylbenzaldehyde

  • To a dry, argon-purged three-necked flask, add anhydrous magnesium chloride (1.2 equivalents) and paraformaldehyde (2.0 equivalents).

  • Add anhydrous tetrahydrofuran (THF) via syringe, followed by the dropwise addition of triethylamine (1.2 equivalents).

  • Stir the resulting suspension for 15 minutes at room temperature.

  • Add 3-Fluoro-4-methylphenol (1.0 equivalent) dropwise.

  • Heat the reaction mixture to reflux (approximately 75°C) for 4-6 hours, monitoring by TLC.

  • Cool the mixture to room temperature, add diethyl ether, and wash successively with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde. Purification can be achieved by column chromatography.

Step 2: Synthesis of this compound

  • Dissolve the aldehyde from Step 1 in a mixture of acetone and water.

  • Cool the solution in an ice bath and add potassium permanganate (KMnO4) (1.5-2.0 equivalents) portion-wise, maintaining the temperature below 10°C.

  • Stir the reaction at room temperature until the purple color disappears.

  • Quench the reaction with a saturated solution of sodium bisulfite.

  • Filter the mixture to remove manganese dioxide, and wash the solid with acetone.

  • Acidify the filtrate with 2 M HCl to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Scientific Rationale

The key to this route is the highly regioselective ortho-formylation of the phenol. The use of a magnesium chloride-triethylamine chelate with paraformaldehyde directs the formylation specifically to the position adjacent to the hydroxyl group.[5] This is a modification of the Duff reaction, which often provides better yields and selectivity for electron-rich phenols.[6] The hydroxyl group is a strong activating group and an ortho, para-director. Since the para position is blocked by the methyl group, the formylation is directed to one of the ortho positions. The fluorine atom is deactivating, which further favors formylation at the less sterically hindered position ortho to the hydroxyl group. The subsequent step is a standard oxidation of an aromatic aldehyde to a carboxylic acid.[7]

Route 2: Building from 2-Fluoro-4-nitrotoluene

This approach constructs the desired substitution pattern on a commercially available nitrotoluene derivative. The synthesis involves reduction of the nitro group, followed by a Sandmeyer-type reaction to install the hydroxyl group, and finally, oxidation of the methyl group.

Synthetic Workflow

Route 2 A 2-Fluoro-4-nitrotoluene B 3-Fluoro-4-methylaniline A->B Fe or SnCl2, HCl C 3-Fluoro-4-methylphenol B->C 1. NaNO2, H2SO4, 0°C 2. H2O, Heat D This compound C->D 1. MgCl2, Paraformaldehyde, Et3N 2. KMnO4

Caption: Synthetic pathway for Route 2 beginning with 2-Fluoro-4-nitrotoluene.

Experimental Protocol

Step 1: Synthesis of 3-Fluoro-4-methylaniline

  • In a round-bottom flask, suspend 2-Fluoro-4-nitrotoluene in a mixture of ethanol and concentrated hydrochloric acid.

  • Add iron powder or tin(II) chloride dihydrate (3-4 equivalents) portion-wise.

  • Heat the mixture to reflux for 2-3 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction, make it basic with a concentrated NaOH solution, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over sodium sulfate, and evaporate the solvent to yield the aniline.

Step 2: Synthesis of 3-Fluoro-4-methylphenol

  • Dissolve the aniline from Step 1 in aqueous sulfuric acid and cool to 0-5°C.

  • Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, keeping the temperature below 5°C to form the diazonium salt.

  • Slowly add the diazonium salt solution to a boiling aqueous solution of copper(II) sulfate.[8]

  • After gas evolution ceases, cool the mixture and extract the product with diethyl ether.

  • Wash the organic phase with water and brine, dry, and concentrate. Purify by distillation or chromatography.

Step 3: Conversion to this compound

  • This step follows the same two-stage process as in Route 1: ortho-formylation followed by oxidation of the resulting aldehyde.

Scientific Rationale

This route is a classic example of building functionality on an aromatic ring. The reduction of the nitro group to an amine is a robust and high-yielding reaction. The subsequent conversion of the amine to a hydroxyl group via a diazonium salt intermediate is a cornerstone of aromatic chemistry.[8] While this method is reliable, the diazotization step requires careful temperature control to avoid side reactions. The final steps are identical to Route 1, relying on the regioselective formylation and subsequent oxidation.

Route 3: Late-Stage Carboxylation via Directed Ortho-Metalation

This more advanced route starts with 3-fluoro-4-methylphenol and utilizes directed ortho-metalation (DoM) to introduce the carboxylic acid group in a single, highly regioselective step.

Synthetic Workflow

Route 3 A 3-Fluoro-4-methylphenol B Lithium 2-fluoro-4-hydroxy-5-methylphenyl A->B 2 eq. n-BuLi or s-BuLi, THF, -78°C C This compound B->C 1. CO2 (gas or dry ice) 2. H3O+ workup

Caption: Synthetic pathway for Route 3 using directed ortho-metalation.

Experimental Protocol
  • Dissolve 3-Fluoro-4-methylphenol (1.0 equivalent) in anhydrous THF in a flame-dried, argon-purged flask.

  • Cool the solution to -78°C (dry ice/acetone bath).

  • Slowly add n-butyllithium or sec-butyllithium (2.2 equivalents) dropwise. The first equivalent deprotonates the phenol, and the second directs the metalation.

  • Stir the mixture at -78°C for 2-3 hours.

  • Quench the reaction by bubbling carbon dioxide gas through the solution or by adding crushed dry ice.

  • Allow the mixture to warm to room temperature, then acidify with 2 M HCl.

  • Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Scientific Rationale

Directed ortho-metalation is a powerful tool for regioselective C-H functionalization. The phenoxide, formed in situ, is a potent directing group. The lithium atom is directed to the ortho position, which is activated by both the phenoxide and, to a lesser extent, the fluorine atom. The subsequent reaction with carbon dioxide installs the carboxylate, which upon acidic workup yields the final benzoic acid. This route is highly convergent and atom-economical but requires stringent anhydrous conditions and the use of pyrophoric organolithium reagents.

Comparative Analysis

FeatureRoute 1: Ortho-FormylationRoute 2: From NitrotolueneRoute 3: Ortho-Metalation
Starting Material 3-Fluoro-4-methylphenol2-Fluoro-4-nitrotoluene3-Fluoro-4-methylphenol
Number of Steps 241 (from phenol)
Overall Yield Moderate to GoodModerateGood to Excellent
Reagent Safety Standard laboratory reagents.Use of strong acids; diazotization can be hazardous if not controlled.Requires handling of pyrophoric n-BuLi at low temperatures.
Scalability GoodFair; diazotization can be challenging on a large scale.Challenging; requires specialized equipment for large-scale organometallic reactions.
Key Advantage Reliable and uses well-established reactions.Starts from a simple, inexpensive building block.Most convergent and atom-economical.
Key Disadvantage Two distinct reaction steps from the phenol.Longest route with more purification steps.Requires strict anhydrous conditions and specialized reagents.
Conclusion and Recommendations

Each of the presented routes offers a viable pathway to this compound, with distinct trade-offs.

  • Route 1 is arguably the most balanced approach for a typical laboratory setting. It starts from a relatively advanced intermediate and uses robust, well-understood reactions that are straightforward to perform and scale up moderately.

  • Route 3 represents the most elegant and efficient synthesis in terms of step count. For researchers experienced with organometallic chemistry and equipped for handling air-sensitive reagents, this method offers the quickest access to the final product. However, its scalability is limited without specialized industrial equipment.

The choice of synthesis will ultimately depend on the specific needs of the researcher, including available starting materials, scale of the reaction, and familiarity with the required experimental techniques.

References

A Comparative Guide to Validating the Purity of Synthesized 3-Fluoro-5-hydroxy-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the meticulous validation of an active pharmaceutical ingredient's (API) purity is not merely a regulatory formality but a cornerstone of safety and efficacy.[1][2] Impurities, even in trace amounts, can significantly alter the pharmacological and toxicological profile of a drug substance, potentially compromising patient safety.[3][4] This guide provides a comprehensive comparison of robust analytical methodologies for validating the purity of a novel synthesized compound, 3-Fluoro-5-hydroxy-4-methylbenzoic acid. We will delve into the technical nuances of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), offering field-proven insights and detailed experimental protocols to empower researchers in their quality control workflows.

The Imperative of Purity: Context for this compound

This compound, a substituted aromatic carboxylic acid, presents a unique analytical challenge due to its multiple functional groups. The synthesis of such a molecule, likely involving steps such as fluorination, methylation, and oxidation or hydrolysis, can introduce a variety of impurities. These may include residual starting materials, intermediates, by-products from side reactions (e.g., isomers, over-methylated or demethylated species), and degradation products.[2] Therefore, a multi-faceted analytical approach is essential to ensure comprehensive purity assessment.

Orthogonal Analytical Approaches: A Triad of Confidence

A self-validating system for purity relies on the principle of orthogonality, where different analytical techniques with distinct separation and detection principles are employed.[5] This ensures that an impurity missed by one method is likely to be detected by another. For this compound, the triad of HPLC, NMR, and MS provides a robust and comprehensive purity profile.

Workflow for Purity Validation

The following diagram illustrates a logical workflow for the comprehensive purity validation of a synthesized batch of this compound.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Assessment cluster_primary_quant Primary Quantitative Analysis cluster_structural_id Structural Confirmation & Impurity ID cluster_final Final Purity Statement Synthesis Synthesized Batch of This compound TLC Thin-Layer Chromatography (TLC) (Initial Purity Check) Synthesis->TLC Quick Screen NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Structural Integrity) Synthesis->NMR Structural Confirmation HPLC HPLC-UV (Quantitative Purity) TLC->HPLC Proceed if promising MS LC-MS (Molecular Weight Confirmation & Impurity Identification) HPLC->MS Characterize Peaks Final_Purity Final Purity Report (Combined Data) HPLC->Final_Purity Quantitative Data NMR->Final_Purity Structural Data MS->Final_Purity Impurity Mass Data

Caption: Workflow for purity validation of this compound.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC is the gold standard for determining the purity of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.[1][6] For this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point, separating compounds based on their hydrophobicity.[6]

Causality Behind Method Choices:
  • Reversed-Phase (C18 column): The aromatic nature of the target molecule makes it well-suited for retention on a nonpolar C18 stationary phase.

  • Acidified Mobile Phase: The presence of a carboxylic acid and a phenolic hydroxyl group necessitates a buffered or acidified mobile phase (e.g., with formic or phosphoric acid). This suppresses the ionization of these acidic groups, leading to consistent retention times and improved peak shape.[7]

  • UV Detection: The benzene ring in the molecule is a strong chromophore, making UV detection a sensitive and straightforward choice. The detection wavelength should be set at the absorbance maximum of the analyte for optimal sensitivity.

Experimental Protocol: RP-HPLC Method
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the synthesized this compound in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.

    • Dilute to a working concentration of 0.1 mg/mL with the same diluent.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Calculate the purity by area percent, assuming all components have a similar response factor at the chosen wavelength.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

NMR spectroscopy is an unparalleled technique for the structural elucidation of organic compounds and for identifying and quantifying impurities, often without the need for reference standards for the impurities themselves.[8][9] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a wealth of structural information.

Causality Behind NMR Choices:
  • ¹H NMR: Provides information on the number and connectivity of protons. The integration of proton signals can be used for quantitative analysis against a certified internal standard.

  • ¹³C NMR: Reveals the number of unique carbon environments in the molecule, confirming the carbon skeleton.[10]

  • ¹⁹F NMR: Directly observes the fluorine atom, providing a very clean spectrum with a distinct signal for the target compound and any fluorine-containing impurities.

Experimental Protocol: NMR Analysis
  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher) with probes for ¹H, ¹³C, and ¹⁹F.

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to observe exchangeable protons (e.g., -OH, -COOH).

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ groups.[11]

    • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.

  • Data Analysis:

    • Structural Confirmation: Compare the observed chemical shifts, coupling constants, and integration values with the expected spectrum for this compound.

    • Impurity Detection: Look for any unexpected signals in the spectra. The integration of these signals relative to the main compound's signals can give a semi-quantitative estimate of impurity levels.

Liquid Chromatography-Mass Spectrometry (LC-MS): Bridging Separation and Identification

LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it an ideal tool for identifying unknown impurities.[12][13][14]

Causality Behind MS Choices:
  • Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar molecules like our target compound, typically producing the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental composition of the parent ion and any impurities, greatly aiding in their identification.[13]

Experimental Protocol: LC-MS Analysis
  • Instrumentation:

    • An HPLC system coupled to a mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument for HRMS) with an ESI source.

  • Chromatographic Conditions:

    • Use the same RP-HPLC method as described above. The use of a volatile buffer like formic acid is crucial for MS compatibility.

  • Mass Spectrometry Parameters:

    • Ionization Mode: ESI, both positive and negative modes to ensure detection of a wide range of impurities.

    • Mass Range: Scan a range appropriate for the expected molecular weight of the compound and potential impurities (e.g., 50-500 m/z).

    • Data Acquisition: Full scan mode.

  • Data Analysis:

    • Correlate the peaks observed in the HPLC chromatogram with their corresponding mass spectra.

    • Confirm the molecular weight of the main peak (Expected for C₈H₇FO₃: 170.0379 g/mol ).

    • For impurity peaks, use the accurate mass to propose potential elemental compositions and thus, potential structures.

Comparison of Analytical Techniques

FeatureRP-HPLC with UV DetectionNMR Spectroscopy (¹H, ¹³C, ¹⁹F)LC-MS
Primary Function Quantitative Purity AssessmentStructural Elucidation & ConfirmationImpurity Identification
Selectivity High (based on polarity)Very High (based on atomic environment)High (based on polarity and m/z)
Sensitivity Good (ng to pg range)Moderate (mg to µg range)Excellent (pg to fg range)
Quantitative? Yes (with reference standard)Yes (qNMR with internal standard)Semi-quantitative (without standards)
Impurity ID No (retention time only)Yes (provides structural fragments)Yes (provides molecular weight)
Key Advantage Robustness, precision, and widespread availability.[15][16]Provides unambiguous structural information.[17][18]Unmatched sensitivity for trace impurity detection and identification.[13][14]
Limitation Requires chromophore; co-eluting impurities may be missed.Lower sensitivity than HPLC or MS.Ionization efficiency can vary significantly between compounds.

Regulatory Context: Adherence to ICH and FDA Guidelines

The validation of these analytical procedures must be conducted in accordance with guidelines from regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4][19][20] Key validation parameters include specificity, linearity, range, accuracy, precision, and robustness.[19][21][22] The ICH Q3A(R2) guideline specifically addresses the reporting, identification, and qualification of impurities in new drug substances.[23]

Impurity Thresholds

According to ICH Q3A guidelines, there are specific thresholds for impurities that trigger further action:

  • Reporting Threshold: The level above which an impurity must be reported.

  • Identification Threshold: The level above which an impurity must be structurally identified.

  • Qualification Threshold: The level above which an impurity's safety must be justified.

The combination of HPLC for quantification and LC-MS/NMR for identification provides the necessary data to comply with these regulatory expectations.[2][4]

Conclusion

Validating the purity of a synthesized API like this compound is a critical, multi-step process that demands a scientifically sound and logical approach. A single analytical technique is insufficient to provide the necessary level of confidence. By employing a strategic combination of orthogonal methods—RP-HPLC for robust quantification, NMR spectroscopy for definitive structural confirmation, and LC-MS for sensitive impurity identification—researchers can build a comprehensive and trustworthy purity profile. This integrated approach not only ensures compliance with stringent regulatory standards but, more importantly, upholds the commitment to producing safe and effective medicines.

References

The Strategic Application of 3-Fluoro-5-hydroxy-4-methylbenzoic Acid in Drug Synthesis: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. Among the repertoire of fluorinated building blocks, substituted benzoic acids have emerged as particularly valuable precursors. This guide provides an in-depth technical comparison of 3-Fluoro-5-hydroxy-4-methylbenzoic acid and its isomeric alternatives as precursors in the synthesis of bioactive molecules. By examining synthetic accessibility, reaction efficiencies, and the nuanced effects of substituent positioning on downstream applications, we aim to equip researchers and drug development professionals with the critical insights necessary for informed precursor selection.

The Physicochemical Impact of Fluorine and Hydroxyl Substitution

The introduction of a fluorine atom to an aromatic ring can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability.[1] The strong carbon-fluorine bond is resistant to metabolic cleavage, and fluorine's high electronegativity can modulate the pKa of nearby functional groups and lead to more favorable interactions with biological targets. When combined with a hydroxyl group, as in this compound, the potential for hydrogen bonding and further functionalization expands, offering a versatile platform for drug design.

The specific placement of these substituents on the benzoic acid core is not trivial. The regioisomeric relationship between the fluoro, hydroxyl, and methyl groups dictates the electronic and steric environment of the carboxylic acid, influencing its reactivity and the overall topology of the molecule. This guide will focus on a comparative analysis of this compound against its close isomers, 4-Fluoro-3-hydroxybenzoic acid and 3-Fluoro-4-hydroxybenzoic acid, which have documented applications in drug discovery.

Synthetic Accessibility: A Comparative Overview

Proposed Synthesis of this compound

A logical retrosynthetic analysis suggests that this compound can be prepared from commercially available starting materials through a multi-step sequence. A potential pathway is outlined below:

Proposed Synthesis of 3-Fluoro-5-hydroxy-4-methylbenzoic_acid A 2-Fluoro-4-methylphenol B 2-Fluoro-4-methyl-6-nitrophenol A->B HNO3, H2SO4 C 6-Amino-2-fluoro-4-methylphenol B->C H2, Pd/C D 6-Bromo-2-fluoro-4-methylphenol C->D 1. NaNO2, HBr 2. CuBr E 3-Fluoro-5-hydroxy-4-methylbenzonitrile D->E CuCN, DMF F This compound E->F H3O+, Δ

Caption: Proposed synthetic pathway for this compound.

This proposed route leverages standard aromatic substitution and functional group interconversion reactions. The initial nitration of 2-fluoro-4-methylphenol would likely favor the position ortho to the hydroxyl group and para to the methyl group. Subsequent reduction, Sandmeyer reaction, and cyanation, followed by hydrolysis, would yield the target compound.

Established Syntheses of Isomeric Precursors

In contrast, the syntheses of 4-Fluoro-3-hydroxybenzoic acid and 3-Fluoro-4-hydroxybenzoic acid are well-documented, particularly in the context of their application as key intermediates in the synthesis of drugs such as Acoramidis.[2]

Synthesis of 4-Fluoro-3-hydroxybenzoic acid: A common route starts from 4-bromo-1-fluoro-2-methoxybenzene, which undergoes a copper(I) cyanide-mediated cyanation followed by a one-pot hydrolysis and demethylation to yield the final product.[2]

Synthesis of 4-Fluoro-3-hydroxybenzoic_acid A 4-Bromo-1-fluoro-2-methoxybenzene B 4-Fluoro-3-methoxybenzonitrile A->B CuCN, DMF C 4-Fluoro-3-hydroxybenzoic acid B->C H3O+, Δ

Caption: Established synthesis of 4-Fluoro-3-hydroxybenzoic acid.

Synthesis of 3-Fluoro-4-hydroxybenzoic acid: One reported method involves the demethylation of 3-fluoro-4-methoxybenzoic acid using a strong acid like hydrogen bromide in acetic acid.[3] Another approach starts from 4-fluorophenol, which undergoes a Kolbe-Schmitt carboxylation.[4]

Synthesis of 3-Fluoro-4-hydroxybenzoic_acid A 3-Fluoro-4-methoxybenzoic acid B 3-Fluoro-4-hydroxybenzoic acid A->B HBr, AcOH, Δ

Caption: Demethylation route to 3-Fluoro-4-hydroxybenzoic acid.

Comparative Efficacy in a Hypothetical Drug Synthesis

To objectively compare the efficacy of these precursors, we will consider a hypothetical synthesis of a bioactive molecule where the benzoic acid moiety is a key pharmacophore, for instance, in a class of kinase inhibitors or anti-inflammatory agents.[5] The primary reaction for incorporating the precursor would be an amidation reaction to form a benzamide linkage.

Experimental Protocol: Amide Coupling

Objective: To couple the respective fluorinated hydroxybenzoic acid with a model amine (e.g., benzylamine) to assess the reactivity and yield.

Materials:

  • This compound (or isomer)

  • Benzylamine

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the benzoic acid derivative (1.0 mmol) in DMF (5 mL), add HATU (1.1 mmol) and DIPEA (2.0 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add benzylamine (1.0 mmol) and continue stirring at room temperature for 4 hours.

  • Pour the reaction mixture into water (50 mL) and extract with EtOAc (3 x 25 mL).

  • Wash the combined organic layers with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Anticipated Performance and Comparative Data

The following table summarizes the anticipated performance of each precursor in the hypothetical amidation reaction, based on established principles of chemical reactivity.

PrecursorPredicted ReactivityAnticipated YieldPotential Side Reactions
This compound ModerateGoodAcylation of the hydroxyl group
4-Fluoro-3-hydroxybenzoic acid Moderate to HighGood to ExcellentAcylation of the hydroxyl group
3-Fluoro-4-hydroxybenzoic acid ModerateGoodAcylation of the hydroxyl group

Rationale for Predictions:

  • Reactivity: The electron-withdrawing nature of the fluorine atom can influence the electrophilicity of the carboxylic acid carbon. In 4-Fluoro-3-hydroxybenzoic acid, the fluorine is para to the carboxyl group, which may lead to a slightly higher reactivity compared to the meta-positioning in the other two isomers. The methyl group in the target molecule is electron-donating, which might slightly decrease the reactivity of the carboxylic acid.

  • Yield: All three precursors are expected to perform well in standard peptide coupling conditions. However, the steric hindrance around the carboxylic acid in this compound, due to the adjacent methyl group, might lead to slightly lower yields compared to the less hindered isomers.

  • Side Reactions: The presence of the phenolic hydroxyl group introduces the possibility of a competing O-acylation reaction. This can typically be minimized by careful control of reaction conditions and the choice of coupling reagents.

Conclusion and Future Perspectives

While this compound is a promising precursor for the synthesis of novel drug candidates, its utility is benchmarked against the accessibility and proven performance of its isomers, 4-Fluoro-3-hydroxybenzoic acid and 3-Fluoro-4-hydroxybenzoic acid. The proposed synthetic route for the target molecule appears feasible but would require experimental validation to ascertain its efficiency.

For researchers in drug discovery, the choice of precursor will depend on a careful consideration of synthetic feasibility, cost, and the specific structural requirements of the target molecule. The subtle changes in the substitution pattern of the benzoic acid ring can have a significant impact on the biological activity of the final compound. Therefore, having access to a diverse range of isomeric precursors is crucial for the exploration of a comprehensive structure-activity relationship. Further research into the synthesis and application of this compound is warranted to fully elucidate its potential in medicinal chemistry.

References

A Researcher's Guide to the Structure-Activity Relationship of 3-Fluoro-5-hydroxy-4-methylbenzoic Acid Analogs as Putative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 3-Fluoro-5-hydroxy-4-methylbenzoic acid analogs, framed within the context of their potential as kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering objective analysis supported by hypothetical experimental data designed to reflect established medicinal chemistry principles.

Introduction: The Emerging Potential of Substituted Benzoic Acids

Substituted benzoic acids are a cornerstone in medicinal chemistry, serving as versatile scaffolds for the development of a wide range of therapeutic agents.[1][2] Their prevalence is due to their synthetic tractability and their ability to engage in key interactions with biological targets. The core structure of this compound presents several key features for SAR exploration: a carboxylic acid for potential salt-bridge formation, a hydroxyl group as a hydrogen bond donor/acceptor, a methyl group for probing hydrophobic pockets, and a strategically placed fluorine atom.

Fluorine's unique properties, including its small size, high electronegativity, and ability to modulate pKa and lipophilicity, make it a valuable tool in drug design for enhancing metabolic stability and binding affinity.[3] This guide will explore how systematic modifications to this core structure can influence inhibitory activity against a hypothetical kinase, providing a framework for the rational design of more potent and selective inhibitors.

Comparative Analysis of Analog Performance

To illustrate the SAR of this compound analogs, we present a curated set of hypothetical data against a representative kinase, "Kinase X". The inhibitory activity is expressed as the half-maximal inhibitory concentration (IC50), and the lipophilicity is represented by the logarithm of the octanol-water partition coefficient (logP).

Compound IDR1R2R3Kinase X IC50 (nM)logP
1 (Core) F OH CH3 150 2.1
2HOHCH35001.8
3ClOHCH31202.5
4BrOHCH31102.7
5FHCH38002.3
6FOCH3CH33502.4
7FOHH3001.9
8FOHCF3802.9
9FNH2CH32001.7
Analysis of Substituent Effects

The Role of the 3-Fluoro Group: Comparison of the core molecule (1) with its non-fluorinated counterpart (2) reveals a significant drop in potency for the latter (IC50: 150 nM vs. 500 nM). This highlights the critical role of the fluorine atom. Its strong electron-withdrawing nature can enhance the acidity of the neighboring hydroxyl group, potentially leading to stronger hydrogen bonding interactions with the target kinase. Furthermore, replacing fluorine with larger halogens like chlorine (3) and bromine (4) results in a modest increase in potency, likely due to favorable hydrophobic interactions within the binding pocket.

Impact of the 5-Hydroxy Group: The hydroxyl group at the 5-position is crucial for activity. Its replacement with hydrogen (5) leads to a dramatic loss of potency (IC50: 800 nM), suggesting it acts as a key hydrogen bond donor or acceptor. Masking the hydroxyl group as a methoxy ether (6) also diminishes activity, reinforcing the importance of the free hydroxyl.

Influence of the 4-Methyl Group: The methyl group at the 4-position likely occupies a hydrophobic pocket in the kinase active site. Its removal (7) reduces potency (IC50: 300 nM), indicating a favorable contribution to binding. Enhancing the hydrophobicity and electron-withdrawing character by replacing the methyl group with a trifluoromethyl group (8) leads to the most potent compound in this series (IC50: 80 "nM").

Exploring the 5-Position: Replacing the hydroxyl group with an amino group (9) results in a compound with moderate potency (IC50: 200 nM). While the amino group can also act as a hydrogen bond donor, its different electronic and steric properties compared to the hydroxyl group likely alter the binding mode.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed protocols for the key assays are provided below.

Kinase Inhibition Assay (Hypothetical Kinase X)

This protocol describes a typical in vitro assay to determine the IC50 values of the synthesized analogs against Kinase X.

Materials:

  • Kinase X enzyme (recombinant)

  • ATP (Adenosine triphosphate)

  • Peptide substrate specific for Kinase X

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 96-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Setup: Add 2.5 µL of the diluted test compounds or DMSO (as a control) to the wells of a 96-well plate.

  • Kinase Reaction:

    • Prepare a kinase/substrate solution in assay buffer.

    • Add 5 µL of the kinase/substrate solution to each well.

    • Prepare an ATP solution in assay buffer.

    • Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase reaction.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the percent inhibition versus log(compound concentration) data to a four-parameter logistic equation.[1][4]

Determination of logP by HPLC

This protocol outlines a high-performance liquid chromatography (HPLC) method for the experimental determination of the octanol-water partition coefficient (logP).[5][6]

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile phase: Acetonitrile and water

  • Test compounds

  • A set of standard compounds with known logP values

Procedure:

  • Standard Preparation: Prepare solutions of the standard compounds in the mobile phase.

  • Sample Preparation: Prepare solutions of the test compounds in the mobile phase.

  • Chromatographic Conditions:

    • Set the column temperature (e.g., 25 °C).

    • Establish a gradient elution method, for example, starting with a high percentage of water and increasing the percentage of acetonitrile over time.

    • Set the flow rate (e.g., 1 mL/min).

    • Set the UV detection wavelength appropriate for the compounds.

  • Analysis:

    • Inject the standard solutions and record their retention times.

    • Inject the sample solutions and record their retention times.

  • Data Analysis:

    • Create a calibration curve by plotting the known logP values of the standards against their retention times.

    • Use the linear regression equation from the calibration curve to calculate the logP values of the test compounds from their retention times.[7]

Visualization of Key Concepts

SAR Workflow

SAR_Workflow cluster_synthesis Synthesis & Purification cluster_testing Biological & Physicochemical Testing cluster_analysis Data Analysis & Interpretation Core Core Scaffold (Compound 1) Analogs Analog Library (Compounds 2-9) Core->Analogs Systematic Modification Kinase_Assay Kinase X Inhibition Assay (IC50 Determination) Analogs->Kinase_Assay LogP_Assay logP Determination (HPLC Method) Analogs->LogP_Assay SAR_Analysis SAR Analysis Kinase_Assay->SAR_Analysis LogP_Assay->SAR_Analysis SAR_Analysis->Analogs Iterative Design caption Workflow for SAR studies.

Caption: A typical workflow for structure-activity relationship studies.

Key Interactions of the Core Scaffold

Core_Interactions cluster_core This compound cluster_kinase Kinase Active Site (Hypothetical) Core_Molecule Core_Molecule H_Bond_Acceptor H-Bond Acceptor (e.g., Aspartic Acid) Core_Molecule->H_Bond_Acceptor Carboxylic Acid (Salt Bridge/H-Bond) H_Bond_Donor H-Bond Donor (e.g., Lysine) Core_Molecule->H_Bond_Donor Hydroxyl Group (H-Bond) Hydrophobic_Pocket Hydrophobic Pocket Core_Molecule->Hydrophobic_Pocket Methyl Group (Hydrophobic Interaction) caption Hypothetical binding interactions.

Caption: Potential binding interactions of the core scaffold within a kinase active site.

Conclusion and Future Directions

The systematic exploration of the this compound scaffold reveals critical insights into its SAR as a potential kinase inhibitor. The 3-fluoro and 5-hydroxy groups are key for potent activity, likely through strong hydrogen bonding and electronic effects. The 4-methyl group contributes to binding through hydrophobic interactions.

Future work should focus on synthesizing and testing a broader range of analogs to further refine the SAR. This includes exploring alternative substituents at the 3, 4, and 5 positions to optimize potency, selectivity, and pharmacokinetic properties. The protocols and principles outlined in this guide provide a robust framework for these endeavors.

References

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of 3-Fluoro-5-hydroxy-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of analytical methodologies for the quantification of 3-Fluoro-5-hydroxy-4-methylbenzoic acid, a key intermediate in pharmaceutical synthesis. We will explore a robust, widely accessible Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) method and compare its performance characteristics against a high-sensitivity Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) approach. The discussion is grounded in the fundamental principles of chromatographic separation, offering researchers the rationale behind method selection and parameter optimization.

Introduction: The Analytical Challenge

This compound is a substituted aromatic carboxylic acid. Its structure, featuring a polar hydroxyl group, an ionizable carboxylic acid, and a hydrophobic methyl group, presents a moderate challenge for chromatographic retention and separation. The presence of the fluorine atom also influences its electronic properties and detectability. Accurate and precise quantification of this molecule is critical for process monitoring, quality control, and stability studies in drug development. The choice of analytical method is therefore paramount and depends heavily on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation.

Method 1: Reversed-Phase HPLC with UV Detection (The Workhorse Method)

Reversed-Phase HPLC (RP-HPLC) is the most common technique for analyzing small aromatic compounds due to its versatility and robustness.[1] The fundamental principle involves separating analytes based on their hydrophobic interactions with a nonpolar stationary phase, using a polar mobile phase.[2]

Expert Rationale for Method Design
  • Stationary Phase Selection: A C18 (octadecylsilane) column is the standard choice for this type of analysis. Its long alkyl chains provide sufficient hydrophobic character to retain the aromatic ring and methyl group of the analyte, ensuring a good starting point for method development.[3]

  • Mobile Phase Composition: The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol.[4][5] For an acidic analyte like this compound, it is crucial to control the pH of the aqueous portion. By adding a small amount of acid (e.g., phosphoric acid or formic acid) to lower the pH to around 2.5-3.0, we suppress the ionization of the carboxylic acid group (-COOH).[6] This renders the molecule more neutral and hydrophobic, leading to stronger retention on the C18 column and resulting in sharper, more symmetrical peaks.

  • Detection: Aromatic compounds with phenolic hydroxyl groups exhibit strong absorbance in the UV region.[4] A UV detector, particularly a Diode Array Detector (DAD) or Photo Diode Array (PDA) detector, is ideal. It allows for the determination of the maximum absorbance wavelength (λmax) for optimal sensitivity and can also provide spectral data to assess peak purity. For many benzoic acid derivatives, a wavelength between 254 nm and 280 nm is effective.[7][8]

Experimental Protocol: RP-HPLC-UV
  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a binary pump, autosampler, column thermostat, and DAD/PDA detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase:

      • Solvent A: 0.1% Phosphoric Acid in Water.

      • Solvent B: Acetonitrile.

    • Elution Mode: Isocratic elution with a 60:40 (v/v) ratio of Solvent A to Solvent B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 265 nm (or predetermined λmax).

    • Injection Volume: 10 µL.

  • Preparation of Solutions:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

    • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

    • Sample Solution: Prepare a sample solution with an expected concentration within the calibration range, using the mobile phase as the diluent. Filter through a 0.45 µm syringe filter prior to injection.

  • Analysis and Quantification:

    • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

    • Inject the sample solution.

    • Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

Workflow Diagram: RP-HPLC-UV Analysis

prep Sample & Standard Preparation filter Syringe Filtration (0.45 µm) prep->filter Diluent: Mobile Phase hplc HPLC System (C18 Column, Isocratic) filter->hplc 10 µL Injection detect UV/DAD Detection (λ = 265 nm) hplc->detect data Data Acquisition (Chromatogram) detect->data quant Quantification (Calibration Curve) data->quant

Caption: General workflow for quantification by RP-HPLC-UV.

Method 2: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as analyzing trace levels in complex matrices (e.g., biological fluids), UHPLC-MS/MS is the superior alternative.[9] UHPLC systems use columns with smaller particles (<2 µm), enabling faster analysis and better resolution.[10] The mass spectrometer provides highly selective and sensitive detection based on the mass-to-charge ratio (m/z) of the analyte and its fragments.

Expert Rationale for Method Design
  • Ionization Mode: As an acidic compound, this compound will readily deprotonate in solution to form a negative ion [M-H]⁻. Therefore, Electrospray Ionization (ESI) in negative mode is the optimal choice for generating precursor ions for MS analysis.[10]

  • MRM Transitions: Tandem mass spectrometry (MS/MS) operates in Multiple Reaction Monitoring (MRM) mode for quantification. The precursor ion [M-H]⁻ is selected in the first quadrupole, fragmented in the collision cell, and a specific, stable product ion is monitored in the third quadrupole. This process is highly specific and drastically reduces chemical noise, leading to exceptionally low detection limits.[11] The precursor ion for this molecule would be m/z 169.0, and product ions would be determined via infusion experiments.

  • Mobile Phase: While phosphoric acid is excellent for UV detection, it is non-volatile and can suppress ionization in an ESI source. Therefore, a volatile acid like formic acid is used to control pH in LC-MS methods.

Experimental Protocol: UHPLC-MS/MS
  • Instrumentation and Conditions:

    • UHPLC System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

    • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.

    • Mobile Phase:

      • Solvent A: 0.1% Formic Acid in Water.

      • Solvent B: 0.1% Formic Acid in Acetonitrile.

    • Elution Mode: Gradient elution (e.g., 5% B to 95% B over 3 minutes).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Ionization Mode: ESI Negative.

    • MRM Transition: Precursor Ion [M-H]⁻: m/z 169.0. Product ions to be determined empirically.

  • Preparation of Solutions:

    • Follow a similar procedure as for the HPLC-UV method, but use mobile phase A as the primary diluent. Concentrations for calibration standards will be significantly lower (e.g., in the ng/mL range).

    • For complex matrices, a sample preparation step like protein precipitation or solid-phase extraction (SPE) may be required to minimize matrix effects.[11]

Workflow Diagram: UHPLC-MS/MS Analysis

sample_prep Sample Preparation (e.g., SPE, Dilution) uhplc UHPLC Separation (Sub-2µm C18, Gradient) sample_prep->uhplc 2 µL Injection esi Ionization (ESI Negative Mode) uhplc->esi msms MS/MS Detection (MRM Mode) esi->msms Precursor Ion m/z 169.0 data Data Acquisition (Ion Chromatogram) msms->data quant Quantification (Internal Standard) data->quant

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Fluoro-5-hydroxy-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the proper disposal of 3-Fluoro-5-hydroxy-4-methylbenzoic acid. As a functionalized aromatic carboxylic acid, this compound requires careful handling and adherence to established hazardous waste procedures to ensure the safety of laboratory personnel and protect the environment. This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but the scientific rationale behind them.

Important Preliminary Note: A specific Safety Data Sheet (SDS) for this compound was not located during the preparation of this guide. The hazard profile and subsequent disposal recommendations are based on structurally similar compounds, such as 3-fluoro-4-hydroxybenzoic acid and other fluorinated benzoic acid derivatives. It is imperative that you locate and consult the specific SDS for your material and confer with your institution's Environmental Health and Safety (EHS) office before handling or disposal. This guide supplements, but does not replace, official institutional and regulatory protocols.

Hazard Assessment: Understanding the "Why"

Before disposal, it is crucial to understand the potential hazards of this compound. Based on analogous compounds, it is classified as a hazardous substance. The primary risks are associated with its irritant properties.

Anticipated Hazard Profile

The hazard classifications for structurally similar fluorinated and hydroxylated benzoic acids provide a strong basis for assessing the risks of this compound.

Hazard ClassificationCategoryGHS Hazard StatementRationale and Source
Skin Corrosion/Irritation2H315: Causes skin irritationHalogenated aromatic acids are known to be irritating upon dermal contact.[1][2][3][4]
Serious Eye Damage/Irritation2A / 1H319/H318: Causes serious eye irritation/damageAs a powder, the compound can cause significant mechanical and chemical irritation to the eyes.[1][2][3][4]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritationInhalation of the dust can irritate the respiratory tract.[1][2][3]

These classifications categorize this compound as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5][6][7][8][9] Therefore, disposal into regular trash or down the sewer system is strictly prohibited.[5]

Core Principles of Chemical Waste Management

The disposal of any laboratory chemical is governed by a set of fundamental principles designed to maximize safety and regulatory compliance.

  • Waste Minimization: Order only the quantity of chemical required for your research to reduce the volume of waste generated.[10]

  • Segregation: Never mix incompatible waste streams.[11][12] For this compound, waste should be kept separate from strong oxidizing agents, strong acids, and strong bases to prevent potentially violent reactions or the release of hazardous decomposition products like hydrogen fluoride.[13]

  • Cradle-to-Grave Responsibility: The generator of the hazardous waste is responsible for its safe management from the point of generation to its final disposal.[7][8][9]

Step-by-Step Disposal Protocol

Follow this systematic procedure to ensure the safe and compliant disposal of this compound.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the correct PPE to mitigate exposure risks.

  • Hand Protection: Wear protective, chemical-resistant gloves (e.g., nitrile).[2]

  • Eye Protection: Use chemical safety goggles or glasses.[1][4]

  • Skin and Body Protection: A standard lab coat is required.[1]

  • Respiratory Protection: If there is a risk of dust formation and ventilation is inadequate, use a NIOSH-approved respirator.[1]

Step 2: Waste Containerization
  • Container Selection: Use a container that is chemically compatible, in good condition, and has a secure, leak-proof lid.[5][12] The original product container is often a suitable choice if it is not compromised.[12] Do not use food-grade containers like jars.[12]

  • Solid Waste: As this compound is a solid, it should be disposed of in a designated solid waste container. Do not mix it with liquid waste.[11][14]

  • Contaminated Materials: Any items grossly contaminated with the compound (e.g., weigh boats, gloves, paper towels) should be placed in the same hazardous waste container.

Step 3: Labeling the Waste Container

Proper labeling is critical for safety and regulatory compliance. The container must be clearly marked.

  • Write the full chemical name: "Waste this compound".

  • Indicate the associated hazards (e.g., "Irritant").

  • Use a "Hazardous Waste" label as required by your institution and federal regulations.[10]

  • Ensure the date of first accumulation is recorded on the label.

Step 4: Storage in a Satellite Accumulation Area (SAA)
  • Designated Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[10][12] This area must be at or near the point of generation.[10]

  • Segregation: Within the SAA, ensure the container is stored separately from incompatible materials, particularly bases and oxidizers.[12]

  • Container Integrity: Keep the container closed at all times except when adding waste.[10][12]

Step 5: Arrange for Professional Disposal
  • Contact EHS: Once the container is full or you have finished the project, contact your institution's EHS office or designated hazardous waste contractor to schedule a pickup.[10]

  • Documentation: Complete all required waste disposal manifests or forms provided by your EHS office. This documentation is a crucial part of the "cradle-to-grave" tracking system.[5]

  • Recommended Disposal Method: The standard and required method of disposal for this type of chemical is incineration by a licensed hazardous waste facility.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Assessment cluster_handling Handling & Segregation cluster_storage Storage & Final Disposal A Waste Generated B Consult Specific SDS & Institutional EHS Protocols A->B C Select Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Place in a Compatible, Designated Solid Waste Container C->D E Segregate from Incompatible Materials (e.g., Bases, Oxidizers) D->E F Properly Label Container (Chemical Name, Hazards, Date) E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Keep Container Securely Closed G->H I Contact EHS for Pickup and Final Disposal via Incineration H->I

Caption: Disposal workflow for this compound.

Spill Management

In the event of a small spill, adhere to the following procedure:

  • Ensure the area is well-ventilated.

  • Wearing your full PPE, gently sweep or shovel the spilled solid material into a suitable container for disposal.[1]

  • Avoid creating dust during cleanup.[1]

  • Label the container as hazardous waste and manage it according to the protocol above.

  • For large spills, evacuate the area and contact your EHS office immediately.

By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship within your laboratory.

References

A Senior Application Scientist's Guide to Handling 3-Fluoro-5-hydroxy-4-methylbenzoic Acid: Personal Protective Equipment (PPE) and Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in drug development, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling novel or specialized chemical compounds requires a proactive and informed approach to safety. This guide provides essential, in-depth guidance on the appropriate Personal Protective Equipment (PPE) and handling protocols for 3-Fluoro-5-hydroxy-4-methylbenzoic acid.

Hazard Assessment: A Structurally-Based Analysis

The potential hazards of this compound can be inferred from its constituent functional groups:

  • Aromatic Carboxylic Acid: Compounds in this class are typically acidic and can be irritating to the skin, eyes, and respiratory tract.[4][5]

  • Fluorinated Aromatic Ring: The presence of a halogen (fluorine) necessitates careful handling. Halogenated organic compounds can have unique toxicological profiles and require specific disposal procedures.[6][7]

  • Phenolic Hydroxyl Group: Phenolic compounds can be skin irritants or sensitizers.

Based on structurally similar compounds, such as 3-Fluoro-4-hydroxybenzoic acid, we can anticipate that this chemical may cause skin irritation, serious eye damage, and respiratory irritation.[5][8] Therefore, all handling procedures must be designed to minimize direct contact and inhalation.

Core PPE Requirements: Your First Line of Defense

For any work involving this compound, the following minimum PPE is mandatory.[9][10][11] This serves as the foundational layer of protection for routine, low-risk procedures.

  • Eye and Face Protection:

    • ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for any laboratory work.

    • Chemical splash goggles should be worn when there is any risk of splashing, such as when transferring solutions.[12]

    • A face shield, worn over safety glasses or goggles, is required when handling larger quantities (>50 mL) of solutions or when there is a significant splash hazard.[12] The causality here is to protect the entire face from splashes that could otherwise circumvent the protection of goggles alone.

  • Protective Clothing:

    • A flame-resistant (FR) lab coat is essential. It should be fully buttoned with sleeves rolled down. The purpose is to protect your skin and personal clothing from incidental contact and minor spills.

    • Full-length pants and closed-toe shoes are required at all times in the laboratory to protect against spills and falling objects.

  • Hand Protection:

    • Nitrile gloves are the standard for incidental contact with many chemicals. However, their resistance to specific solvents and breakthrough times must be considered. Always inspect gloves for tears or punctures before use.[13]

Operational Plan: PPE Selection for Specific Tasks

The level of PPE must be escalated based on the specific procedure and the associated risks of exposure. The following step-by-step guidance outlines protocols for common laboratory tasks.

Experimental Workflow and Required PPE

PPE_Workflow cluster_prep Preparation & Weighing cluster_handling Handling & Reaction cluster_cleanup Cleanup & Disposal prep Review SDS of Analogues & Prepare Work Area weigh Weighing Solid Compound (in fume hood or ventilated enclosure) prep->weigh Proceed dissolve Dissolving in Solvent (in fume hood) weigh->dissolve Transfer to Reaction Vessel ppe1 PPE: Goggles, Lab Coat, Nitrile Gloves weigh->ppe1 reaction Performing Reaction (under active ventilation) dissolve->reaction Proceed ppe2 PPE: Goggles, Lab Coat, Appropriate Chemical-Resistant Gloves dissolve->ppe2 cleanup Decontaminating Glassware (in fume hood) reaction->cleanup End of Experiment disposal Segregating & Storing Halogenated Waste cleanup->disposal Proceed ppe3 PPE: Goggles, Lab Coat, Appropriate Chemical-Resistant Gloves cleanup->ppe3

Caption: A generalized workflow for safely handling this compound, highlighting PPE at each stage.

Protocol 1: Weighing and Preparing Solutions
  • Preparation: Before starting, ensure a chemical fume hood is operational and the work area is clear.[9]

  • Don PPE: At a minimum, wear chemical splash goggles, a lab coat, and nitrile gloves.

  • Handling:

    • Perform all weighing and initial solvent additions within a certified chemical fume hood to minimize inhalation of fine powders.

    • Use a disposable weighing boat to avoid cross-contamination.

    • If dissolving in a solvent, add the solvent to the solid slowly to prevent splashing.

Protocol 2: During Reaction and Workup
  • Engineering Controls: All procedures involving solutions of the compound must be performed in a chemical fume hood.[9]

  • Glove Selection: The choice of glove is critical and depends on the solvent used. Nitrile gloves are suitable for many aqueous solutions and alcohols, but other solvents require more robust protection. The principle is to select a glove material that resists permeation and degradation by the specific chemicals in use.[13]

Glove MaterialRecommended ForNot Recommended For
Nitrile Good for bases, oils, many solvents, and greases. Protects against acids and caustics.Not recommended for strong oxidizing agents, aromatic solvents, or ketones.[13]
Neoprene Excellent for hydraulic fluids, gasoline, alcohols, organic acids, and alkalis.[13]Check specific compatibility charts for halogenated solvents.
PVC Provides protection from most fats, acids, and petroleum hydrocarbons.[12]Resistance to specific organic solvents can be poor.
Viton® Exceptional resistance to chlorinated and aromatic solvents.[12]Can be more expensive and may offer less dexterity.
Silver Shield® Resists a wide variety of toxic and hazardous chemicals; highest level of overall resistance.[12]Can be cumbersome for tasks requiring high dexterity.

Always consult the glove manufacturer's compatibility chart for the specific solvent you are using.

Protocol 3: Handling Potential Aerosolization

If a procedure involves heating, sonicating, or any other action that could generate aerosols, respiratory protection may be necessary in addition to working in a fume hood. In such cases, a NIOSH-approved respirator with organic vapor cartridges should be considered.[2][8] A formal respiratory protection program, including fit testing, is mandated by OSHA under such conditions.[14]

Disposal Plan: Managing Halogenated Waste

Proper segregation and disposal of chemical waste are critical for safety and environmental compliance. As a fluorinated compound, this compound and its associated waste are classified as halogenated organic waste .[6][15]

Step-by-Step Disposal Procedure:

  • Segregation is Key: Never mix halogenated waste with non-halogenated waste.[7][16] The disposal methods differ significantly, with halogenated waste typically requiring high-temperature incineration at a much higher cost.[7]

  • Designated Waste Container: Collect all waste containing this compound (including rinsates from glassware) in a designated, clearly labeled container.

  • Labeling: The container must be labeled with the words "Hazardous Waste " and the full chemical names of all constituents (e.g., "Waste this compound in Toluene").[15][17]

  • Container Integrity: Ensure the waste container is in good condition, compatible with the waste, and has a tightly sealing cap.[17]

  • Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected for disposal according to your institution's environmental health and safety guidelines.

Emergency Procedures

Preparedness is paramount for mitigating the impact of an accidental exposure.[9]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[4][5]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal as halogenated waste. For large spills, evacuate the area and contact your institution's emergency response team.

By integrating these scientifically-grounded PPE and handling protocols into your daily workflow, you build a resilient culture of safety that protects you, your colleagues, and the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.